molecular formula C51H86N14O19S2 B15603261 TAX2 peptide

TAX2 peptide

Número de catálogo: B15603261
Peso molecular: 1263.4 g/mol
Clave InChI: VBYASEJPGXZKJX-HJYCHFKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TAX2 peptide is a useful research compound. Its molecular formula is C51H86N14O19S2 and its molecular weight is 1263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C51H86N14O19S2

Peso molecular

1263.4 g/mol

Nombre IUPAC

(4R,7S,10S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-16-(4-aminobutyl)-25-(3-amino-3-oxopropyl)-34-(2-carboxyethyl)-10-(carboxymethyl)-28-(hydroxymethyl)-7-methyl-19,22-bis(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

InChI

InChI=1S/C51H86N14O19S2/c1-23(2)16-31-47(79)59-28(10-8-9-15-52)43(75)55-19-37(68)57-33(18-39(71)72)46(78)56-26(7)41(73)64-35(51(83)84)22-86-85-21-27(53)42(74)58-30(12-14-38(69)70)45(77)65-40(25(5)6)50(82)63-34(20-66)49(81)60-29(11-13-36(54)67)44(76)61-32(17-24(3)4)48(80)62-31/h23-35,40,66H,8-22,52-53H2,1-7H3,(H2,54,67)(H,55,75)(H,56,78)(H,57,68)(H,58,74)(H,59,79)(H,60,81)(H,61,76)(H,62,80)(H,63,82)(H,64,73)(H,65,77)(H,69,70)(H,71,72)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,40-/m0/s1

Clave InChI

VBYASEJPGXZKJX-HJYCHFKGSA-N

Origen del producto

United States

Foundational & Exploratory

TAX2 Peptide: A Technical Guide to Structure, Synthesis, and Anti-Angiogenic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the TAX2 peptide, a novel anti-cancer agent. It details its structure, synthesis, and mechanism of action, with a focus on its unexpected anti-angiogenic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts: Structure and Design

TAX2 is a cyclic dodecapeptide, meaning it consists of 12 amino acids arranged in a ring structure.[1][2][3] It was designed as a selective antagonist to the interaction between thrombospondin-1 (TSP-1) and the cell surface receptor CD47.[4][5][6][7][8] The design was informed by protein-protein docking and molecular dynamics simulations based on the sequence of CD47.[5][6][7][8]

The linear amino acid sequence of TAX2 is CEVSQLLKGDAC.[1][2][5] The cyclic structure is formed by a disulfide bridge between the two cysteine residues.[1][2][3] This cyclization is crucial for its stability and activity. The "core" active sequence is considered to be SQLLKG.[1][3]

PropertyDescriptionReference
Peptide Type Cyclic Dodecapeptide[1][2][3]
Linear Sequence CEVSQLLKGDAC[1][2][5]
Cyclization Disulfide bridge (Cys-Cys)[1][2][3]
Molecular Target Thrombospondin-1 (TSP-1)[4][5][6][7][8]
Mechanism Antagonist of TSP-1:CD47 interaction[4][5][6][7][8]
Physicochemical Property Negatively charged at physiological pH[3]

Synthesis and Characterization

The this compound is synthesized using a standard solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3] Following synthesis and purification, the peptide's quality is confirmed through reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure purity greater than 98%, and mass spectrometry to verify the correct composition.[1][3]

Experimental Protocol: Peptide Synthesis and Quality Control
  • Synthesis: The peptide is assembled on a solid support using an automated synthesizer. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed.

  • Cyclization: The linear peptide is subjected to conditions that facilitate the formation of a disulfide bond between the two cysteine residues, resulting in the cyclic this compound.

  • Purification: The crude cyclic peptide is purified using preparative RP-HPLC.

  • Quality Control:

    • Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final product, which should exceed 98%.[1][3]

    • Identity Confirmation: Mass spectrometry is employed to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of TAX2.[1][3]

Mechanism of Action: An Unexpected Anti-Angiogenic Effect

While designed to block the TSP-1:CD47 interaction to potentially promote angiogenesis, TAX2 was unexpectedly found to have potent anti-angiogenic properties.[5][6][7][8] This paradoxical effect is due to a shift in TSP-1's binding partners.

By preventing TSP-1 from binding to CD47, TAX2 promotes the interaction of TSP-1 with an alternative receptor, CD36.[4][5][6][7][8] The engagement of TSP-1 with CD36-containing complexes leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation.[4][5][6][7][8] This disruption of VEGFR2 signaling blocks the downstream nitric oxide (NO) pathway, ultimately inhibiting angiogenesis.[4][5][6][7][8]

TAX2_Signaling_Pathway cluster_0 Normal Angiogenic Signaling cluster_1 TAX2-Mediated Anti-Angiogenic Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds NO_Signal NO Signaling VEGFR2->NO_Signal Activates Angiogenesis Angiogenesis NO_Signal->Angiogenesis Promotes TAX2 TAX2 TSP1 TSP-1 TAX2->TSP1 Binds CD47 CD47 TSP1->CD47 Interaction Blocked CD36 CD36 TSP1->CD36 Binding Promoted VEGFR2_Inhibition VEGFR2 Activation Inhibition CD36->VEGFR2_Inhibition Leads to VEGFR2_Inhibition->NO_Signal Blocks

Caption: TAX2 Signaling Pathway.

In Vitro and In Vivo Efficacy

TAX2 has demonstrated significant anti-angiogenic and anti-tumor effects in various preclinical models.

Quantitative Data from Preclinical Studies
Assay TypeModel SystemTAX2 Concentration/DoseObserved EffectReference
In Vitro Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)100 µMInhibition of endothelial cell migration and tube-like formation[5]
Ex Vivo Angiogenesis Mouse Aortic Ring AssayNot specifiedInhibition of endothelial cell sprouting[5]
In Vivo Tumor Growth Mouse Melanoma Allograft (B16F1 cells)10 mg/kg (intraperitoneal)Induction of central tumor necrosis[5]
In Vivo Tumor Growth Human Pancreatic Carcinoma Xenograft (MIA PaCa-2 cells)10 mg/kg (intraperitoneal)Inhibition of tumor growth and vascularization[6]
In Vivo Tumor Growth Human Neuroblastoma Xenografts (SK-N-BE(2) and SK-N-SH cells)Not specifiedSignificant inhibition of tumor burden[9]
Experimental Protocols
  • Cell Treatment: HUVECs are treated with 100 µM of TAX2 or a scrambled control peptide.[6]

  • Lysis: Cells are lysed to obtain total protein extracts.

  • Immunoprecipitation: Anti-CD47 antibodies are used to immunoprecipitate CD47 and its binding partners. Non-specific IgGs are used as a negative control.[6]

  • SDS-PAGE and Immunoblotting: The immunoprecipitated complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies for TSP-1 and CD47 to detect the presence of these proteins.[6]

  • Quantification: The amount of co-immunoprecipitated TSP-1 is quantified relative to the amount of immunoprecipitated CD47.[6]

  • Cell Implantation: A suspension of tumor cells (e.g., 2.5 x 10^5 B16F1 melanoma cells) is subcutaneously injected into the flank of syngeneic mice (e.g., C57BL/6).[5]

  • Peptide Administration: At specified time points (e.g., days 3, 5, and 7), mice are treated with intraperitoneal injections of TAX2 (10 mg/kg) or a control.[5]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[5]

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as histopathological staining and imaging (e.g., MRI, µCT) to assess tumor necrosis and vascularization.[5][7]

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start_vitro HUVEC Culture treat_vitro Treat with TAX2 (100 µM) or Control Peptide start_vitro->treat_vitro migration_assay Transwell Migration Assay treat_vitro->migration_assay tube_formation Tube Formation Assay treat_vitro->tube_formation co_ip Co-Immunoprecipitation (Anti-CD47) treat_vitro->co_ip western_blot Immunoblot for TSP-1 & CD47 co_ip->western_blot start_vivo Subcutaneous Tumor Cell Implantation in Mice treat_vivo Intraperitoneal Injection of TAX2 (10 mg/kg) or Control start_vivo->treat_vivo measure_tumor Monitor Tumor Volume treat_vivo->measure_tumor endpoint Endpoint: Excise Tumor measure_tumor->endpoint histology Histology & Imaging (MRI, µCT) endpoint->histology

Caption: Experimental Workflow for TAX2 Evaluation.

Therapeutic Potential and Future Directions

The unique mechanism of action of the this compound, which combines anti-angiogenic effects with the potential to modulate the tumor microenvironment, makes it a promising candidate for cancer therapy.[2][3][6] Its efficacy in preclinical models of melanoma, pancreatic cancer, and neuroblastoma highlights its broad potential.[5][6][9] Furthermore, TAX2 has been shown to activate anti-tumor immunity and synergize with immune checkpoint inhibitors like anti-PD-1.[3][10]

Future research will likely focus on optimizing the pharmacokinetic properties of TAX2, evaluating its efficacy in combination with other anti-cancer agents, and ultimately translating these promising preclinical findings into clinical trials. Its favorable safety profile and stability in clinically relevant solvents further support its development as a therapeutic agent.[3][10]

References

TAX2 Peptide as a TSP-1:CD47 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAX2 peptide is a novel, cyclic dodecapeptide designed as a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and its receptor, CD47. Initially conceived to promote angiogenesis by disrupting the anti-angiogenic TSP-1:CD47 signaling axis, TAX2 has demonstrated unexpected and potent anti-cancer properties. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative biophysical and preclinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways. TAX2 acts by binding to TSP-1, which prevents its interaction with CD47 and paradoxically enhances TSP-1's association with another receptor, CD36. This redirection of TSP-1 binding leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, resulting in anti-angiogenic effects and robust anti-tumor activity in various preclinical cancer models.

Introduction

Thrombospondin-1 (TSP-1) is a matricellular glycoprotein (B1211001) that plays a complex and often contradictory role in the tumor microenvironment.[1][2] Its interaction with the ubiquitously expressed CD47 receptor is primarily associated with anti-angiogenic and pro-apoptotic signals.[1][2] Consequently, antagonizing the TSP-1:CD47 interaction was initially pursued as a strategy to enhance tissue perfusion and angiogenesis.[1]

The this compound was developed through in silico protein-protein docking and molecular dynamics simulations to selectively block the TSP-1:CD47 binding interface.[1] Contrary to its intended effect, TAX2 exhibited significant anti-angiogenic and anti-tumor efficacy in preclinical studies.[1][3] This guide delves into the molecular underpinnings of TAX2's paradoxical activity, presenting it as a promising therapeutic candidate for oncology.

Mechanism of Action: A Paradigm Shift in TSP-1 Signaling

TAX2 functions as an orthosteric antagonist of the TSP-1:CD47 interaction.[4][5] By binding to the C-terminal domain of TSP-1, TAX2 sterically hinders its association with CD47.[4] This selective antagonism initiates a cascade of events that ultimately shifts the binding preference of TSP-1 from CD47 to the CD36 receptor.[1][6]

The enhanced binding of TSP-1 to CD36 triggers a downstream signaling pathway that culminates in the inhibition of VEGFR2, a key mediator of angiogenesis.[1][6] This disruption of VEGFR2 activation and subsequent downstream nitric oxide (NO) signaling is the cornerstone of TAX2's anti-angiogenic and anti-cancer effects.[1][2]

Signaling Pathway Diagrams

TSP1_CD47_Signaling TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Binds Anti_Angiogenic_Signal Anti-Angiogenic & Pro-Apoptotic Signals CD47->Anti_Angiogenic_Signal Initiates

Figure 1: Canonical TSP-1:CD47 Signaling Pathway.

TAX2_Mechanism_of_Action cluster_0 TAX2 Intervention cluster_1 Redirected Signaling TAX2 This compound TSP1 Thrombospondin-1 (TSP-1) TAX2->TSP1 Binds CD47 CD47 Receptor TSP1->CD47 Interaction Blocked CD36 CD36 Receptor TSP1->CD36 Enhanced Binding VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition ELISA_Workflow start Start coat Coat Plate with TSP-1 start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_peptide Add Biotinylated TAX2 (with/without competitor) wash2->add_peptide wash3 Wash add_peptide->wash3 add_streptavidin Add Streptavidin-HRP wash3->add_streptavidin wash4 Wash add_streptavidin->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate CoIP_Workflow start Start treat_cells Treat Cells with TAX2 start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells pre_clear Pre-clear Lysate lyse_cells->pre_clear immunoprecipitate Immunoprecipitate with Anti-CD36/CD47 Antibody pre_clear->immunoprecipitate capture_beads Capture with Protein A/G Beads immunoprecipitate->capture_beads wash_beads Wash Beads capture_beads->wash_beads elute_proteins Elute Proteins wash_beads->elute_proteins analyze Analyze by Western Blot elute_proteins->analyze

References

Downstream Signaling of the TAX2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAX2 peptide is a novel, CD47-derived cyclic dodecapeptide engineered as a selective antagonist of the Thrombospondin-1 (TSP-1):CD47 interaction.[1] Initially designed to modulate angiogenesis, its downstream signaling cascade has revealed potent anti-angiogenic and anti-tumor properties.[2][3] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the this compound, presenting key quantitative data and detailed experimental protocols to facilitate further research and development. The primary mechanism of action involves a strategic shift in TSP-1 receptor binding, leading to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and a subsequent reduction in nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.

Core Signaling Pathway of this compound

The canonical signaling pathway of the this compound begins with its direct interaction with TSP-1. Under normal physiological conditions, TSP-1 can bind to the cell surface receptor CD47, an interaction that can limit angiogenesis.[4] The this compound competitively binds to TSP-1, effectively blocking the TSP-1:CD47 interaction.[3]

This inhibition frees up TSP-1 to preferentially bind to another receptor, CD36. The enhanced formation of the TSP-1/CD36 complex has a direct inhibitory effect on a critical signaling axis for angiogenesis: the VEGFR2 pathway. Specifically, the TSP-1/CD36 complex disrupts the activation of VEGFR2, even in the presence of its ligand, VEGF.

The downstream consequence of inhibited VEGFR2 activation is a significant reduction in the nitric oxide (NO) signaling cascade.[1] This leads to decreased production of cyclic guanosine monophosphate (cGMP), a key second messenger that promotes endothelial cell migration and the formation of capillary-like structures. The cumulative effect of this signaling cascade is a potent anti-angiogenic response.

TAX2_Signaling_Pathway TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Interaction Blocked CD36 CD36 Receptor TSP1->CD36 TAX2 This compound TAX2->TSP1 Binds to VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates CD36->VEGFR2 NO_cGMP NO/cGMP Signaling VEGFR2->NO_cGMP Activates Angiogenesis ↓ Angiogenesis (↓ Cell Migration, ↓ Tube Formation) NO_cGMP->Angiogenesis

Caption: Downstream signaling cascade of the this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of the this compound.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) 1.11 ± 0.22 μMMicroscale Thermophoresis (MST)[3]
~11 μMMicroscale Thermophoresis (MST)[5]
Optimal Inhibitory Concentration 100 μMHuman Umbilical Vein Endothelial Cells (HUVECs)
Inhibition of Endothelial Cell Migration ~50%HUVECs (Boyden chamber assay)[6]
Inhibition of Tube Formation ~40%HUVECs on Matrigel
Decrease in cGMP Production ~25%Endothelial cells (following NO stimulation)

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's downstream signaling are provided below.

Co-Immunoprecipitation (Co-IP) to Assess TSP-1 Receptor Binding

This protocol is used to demonstrate that TAX2 inhibits the TSP-1:CD47 interaction while promoting the TSP-1:CD36 interaction.

CoIP_Workflow start Treat HUVECs with 100 µM TAX2 or control peptide lysis Lyse cells and prepare whole cell extracts start->lysis ip Immunoprecipitate with anti-CD47 or anti-CD36 antibodies (non-specific IgG as control) lysis->ip sds Separate immunocomplexes by SDS-PAGE ip->sds ib Immunoblot with anti-TSP-1, anti-CD47, and anti-CD36 antibodies sds->ib quant Densitometric analysis to quantify co-immunoprecipitated proteins ib->quant end Results quant->end

Caption: Workflow for Co-immunoprecipitation.

Protocol Steps:

  • Cell Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence. Treat the cells with 100 µM of this compound or a scrambled control peptide for the desired time (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation:

    • To assess the TSP-1:CD47 interaction, incubate the whole-cell lysates with an anti-CD47 antibody (e.g., clone B6H12) overnight at 4°C. Use non-specific IgGs as a negative control.

    • To assess the TSP-1:CD36 interaction, incubate the lysates with an anti-CD36 antibody.[2]

  • Complex Capture: Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

  • Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.

  • Immunoblotting: Transfer the separated proteins to a nitrocellulose membrane. Probe the membrane with primary antibodies specific for TSP-1, CD47, and CD36, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL detection kit. Perform densitometric analysis to quantify the amount of co-immunoprecipitated TSP-1 relative to the immunoprecipitated CD47 or CD36.[2]

ELISA Binding Assay

This assay confirms the direct binding of the this compound to TSP-1.

Protocol Steps:

  • Plate Coating: Immobilize human platelet-derived TSP-1 (e.g., 5 µg/mL) onto ELISA microtiter plates by incubating overnight at 4°C.[5]

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% w/v BSA in PBS) for 1 hour at room temperature.

  • Binding:

    • Add biotinylated this compound (e.g., 10 µg/mL) or a biotinylated scrambled control peptide to the wells.[5]

    • For competition assays, co-incubate the biotinylated this compound with increasing concentrations of non-biotinylated TAX2 competitor (e.g., 0.001 to 5 mg/mL).[5]

    • Incubate for 3 hours at room temperature.

  • Detection: Wash the plates extensively. Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Signal Development: After another wash, add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Cell Migration Assays

1. Wound Healing (Scratch) Assay

Protocol Steps:

  • Monolayer Formation: Seed HUVECs in a 24-well plate and grow them to full confluency.

  • Inhibition of Proliferation: Treat the cells with mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation, ensuring that wound closure is due to migration only.[6]

  • Wound Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing 100 µM this compound or a control peptide.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 3 hours for 9 hours) using a microscope.[6]

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

2. Boyden Chamber (Transwell) Assay

Protocol Steps:

  • Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8 µm pores). The lower chamber should contain endothelial cell growth medium (EGM-2) which acts as a chemoattractant.

  • Cell Seeding: Plate HUVECs (e.g., 5 x 10^4 cells per well) in the upper compartment in a serum-free or low-serum medium.[6]

  • Treatment: Add 100 µM this compound or a control peptide to the upper chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for migration (e.g., 12 hours) at 37°C.[6]

  • Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Hoechst or Crystal Violet).

  • Quantification: Count the number of migrated cells in several fields of view under a microscope. Express the results as the percentage of migrated cells compared to the control.[6]

VEGFR2 Phosphorylation Assay

This assay determines the effect of TAX2 on the activation of VEGFR2.

Protocol Steps:

  • Serum Starvation: Culture HUVECs to near confluence and then serum-starve them overnight to reduce basal receptor phosphorylation.

  • Pre-treatment: Pre-treat the cells with 100 µM TAX2 or a control peptide for 12 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 30 ng/mL) for a short period (e.g., 5 minutes) to induce VEGFR2 phosphorylation.

  • Lysis and Western Blot: Immediately lyse the cells and perform a Western blot on the total cell lysates as described in the Co-IP protocol.

  • Detection: Probe the membrane with antibodies against phosphorylated VEGFR2 (p-VEGFR2, e.g., at Tyr1175) and total VEGFR2. Use β-actin as a loading control.

  • Analysis: Quantify the band intensities and express the results as the ratio of p-VEGFR2 to total VEGFR2.[5]

Conclusion

The this compound represents a promising therapeutic agent with a well-defined anti-angiogenic mechanism of action. By selectively antagonizing the TSP-1:CD47 interaction, it initiates a downstream signaling cascade that culminates in the inhibition of VEGFR2-mediated angiogenesis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to further investigate and harness the therapeutic potential of the this compound and its signaling pathway.

References

The TAX2 Peptide: An In-depth Technical Guide to its Indirect Modulation of VEGFR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TAX2 peptide, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a novel anti-angiogenic and anti-cancer agent. Its mechanism of action is unique, as it does not directly target VEGFR2, but rather modulates its activity through a nuanced interplay with the thrombospondin-1 (TSP-1) signaling axis. This technical guide provides a comprehensive overview of the this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: An Indirect Inhibition of VEGFR2

The anti-angiogenic properties of the this compound are a result of its high-affinity binding to TSP-1. This interaction competitively inhibits the binding of TSP-1 to its receptor CD47. Unexpectedly, this blockade redirects TSP-1 to an alternative receptor, CD36. The enhanced engagement of the TSP-1/CD36 pathway ultimately leads to a disruption of VEGF-induced VEGFR2 activation and the subsequent downstream signaling cascades that are critical for angiogenesis.[1][2][3][4][5]

Signaling Pathway Diagram

TAX2_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAX2 This compound TSP1 Thrombospondin-1 (TSP-1) TAX2->TSP1 Binds CD47 CD47 TSP1->CD47 Interaction Blocked CD36 CD36 TSP1->CD36 Binding Promoted VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates CD36->VEGFR2 Activation Disrupted Downstream Downstream Signaling (e.g., NO/cGMP) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Migration, Proliferation) VEGFR2->Angiogenesis Inhibited Downstream->Angiogenesis Promotes

Caption: Signaling pathway of this compound's indirect inhibition of VEGFR2.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the this compound.

Table 1: Binding Affinity and Efficacy

ParameterValueMethodSource
Binding Affinity (Kd) of TAX2 to TSP-1 1.11 ± 0.22 μMMicroscale Thermophoresis (MST)[6]
Low micromolar rangeSurface Plasmon Resonance (SPR)[7]
11 µMMicroscale Thermophoresis (MST)[1][2]
Inhibition of Endothelial Cell Migration 50% inhibition at 100 µMBoyden Chamber Assay[3][8]
Inhibition of In Vitro Tube Formation 40% inhibition at 100 µMMatrigel Assay[3]
Enhancement of TSP-1:CD36 Interaction 3-fold increaseCo-immunoprecipitation[3][9]
VEGFR2 Phosphorylation Partially reverses VEGF-induced phosphorylationWestern Blot[3][9]

Table 2: In Vivo Antitumor Activity

Tumor ModelTreatment RegimenOutcomeSource
Syngeneic Melanoma 10 mg/kg, intraperitonealInduces extensive tumor necrosis[3]
Human Pancreatic Carcinoma Xenograft 10 mg/kg, intraperitonealSignificantly inhibits tumor growth and vascularization[3]
Human Neuroblastoma Xenograft Biologically relevant dosesSignificant inhibition of tumor burden[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound.

Co-immunoprecipitation of CD36 and TSP-1

This protocol is designed to demonstrate the enhanced interaction between CD36 and TSP-1 in the presence of the this compound in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Treat the cells with 100 µM this compound or a scrambled control peptide for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear cell lysates by incubating with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an anti-CD36 antibody or a non-specific IgG control overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against TSP-1 and CD36, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

VEGFR2 Phosphorylation Assay

This assay is used to assess the effect of the this compound on VEGF-induced VEGFR2 phosphorylation in HUVECs.

VEGFR2_Phosphorylation_Workflow cluster_workflow Experimental Workflow Start 1. Culture HUVECs Starve 2. Serum Starve Cells Start->Starve Pretreat 3. Pretreat with TAX2 Starve->Pretreat Stimulate 4. Stimulate with VEGF Pretreat->Stimulate Lyse 5. Lyse Cells Stimulate->Lyse WB 6. Western Blot for p-VEGFR2 & Total VEGFR2 Lyse->WB Analyze 7. Densitometry Analysis WB->Analyze

Caption: Workflow for the VEGFR2 phosphorylation assay.

  • Cell Culture and Starvation: Plate HUVECs and grow to near confluency. Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.

  • Pre-treatment: Pre-incubate the starved cells with 100 µM this compound or control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

  • Protein Extraction: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated VEGFR2 (e.g., pY1175) and total VEGFR2.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry and express the level of phosphorylated VEGFR2 as a ratio to total VEGFR2.

Aortic Ring Assay

This ex vivo assay provides a more physiologically relevant model of angiogenesis.

  • Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile conditions. Remove the surrounding fibro-adipose tissue.

  • Ring Preparation: Slice the aorta into 1 mm thick rings.

  • Embedding in Matrix:

    • Place a layer of Matrigel or collagen I in each well of a 48-well plate and allow it to solidify.

    • Place one aortic ring in the center of each well.

    • Cover the ring with another layer of the matrix and allow it to polymerize.

  • Culture and Treatment: Add endothelial cell growth medium to each well. Treat the rings with the this compound or control.

  • Sprouting Quantification: Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days. Capture images using a microscope and quantify the extent of sprouting (e.g., number and length of sprouts) using image analysis software.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of the this compound.

  • Cell Preparation: Culture human cancer cells (e.g., pancreatic carcinoma MIA PaCa-2 or melanoma B16F1) and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nu/nu or C57BL/6 for syngeneic models).

  • Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 2.5 x 10^5 to 3 x 10^6 cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal injection, typically 3 times a week.

  • Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology, immunohistochemistry for markers of angiogenesis (e.g., CD31), and assessment of necrosis.

Logical Relationships and Outcomes

The multifaceted effects of the this compound on the tumor microenvironment are interconnected. The primary interaction with TSP-1 triggers a cascade of events that culminate in both anti-angiogenic and anti-tumor responses.

TAX2_Outcomes cluster_mechanism Molecular Mechanism cluster_cellular Cellular Effects cluster_in_vivo In Vivo Outcomes TAX2 This compound TSP1_Binding Binds to TSP-1 TAX2->TSP1_Binding CD47_Block Blocks TSP-1:CD47 Interaction TSP1_Binding->CD47_Block CD36_Promote Promotes TSP-1:CD36 Interaction CD47_Block->CD36_Promote VEGFR2_Inhibit Inhibits VEGFR2 Activation CD36_Promote->VEGFR2_Inhibit Migration_Inhibit Inhibition of Endothelial Cell Migration VEGFR2_Inhibit->Migration_Inhibit Proliferation_Inhibit Inhibition of Endothelial Cell Proliferation VEGFR2_Inhibit->Proliferation_Inhibit Tube_Formation_Inhibit Inhibition of Tube Formation VEGFR2_Inhibit->Tube_Formation_Inhibit Anti_Angiogenesis Anti-Angiogenesis Migration_Inhibit->Anti_Angiogenesis Proliferation_Inhibit->Anti_Angiogenesis Tube_Formation_Inhibit->Anti_Angiogenesis Tumor_Necrosis Tumor Necrosis Anti_Angiogenesis->Tumor_Necrosis Tumor_Growth_Inhibit Inhibition of Tumor Growth Anti_Angiogenesis->Tumor_Growth_Inhibit Tumor_Necrosis->Tumor_Growth_Inhibit

Caption: Logical flow from TAX2's molecular mechanism to its in vivo effects.

Conclusion

The this compound represents a promising therapeutic candidate with a novel mechanism of action that indirectly targets VEGFR2 signaling. By disrupting the TSP-1:CD47 axis and promoting the anti-angiogenic TSP-1:CD36 pathway, TAX2 effectively inhibits key processes in tumor growth and vascularization. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this innovative peptide. Future research should focus on optimizing dosing regimens, exploring combination therapies, and further elucidating the downstream signaling consequences of TAX2-mediated VEGFR2 inhibition.

References

The TAX2 Peptide: A Technical Guide to its Interaction with CD36 and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAX2 peptide, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a significant modulator of the tumor microenvironment. Its primary mechanism involves selectively antagonizing the interaction between thrombospondin-1 (TSP-1) and CD47. This competitive inhibition unexpectedly fosters the binding of TSP-1 to another receptor, CD36, initiating a signaling cascade with potent anti-angiogenic consequences. This technical guide provides an in-depth analysis of the this compound, its binding characteristics with the TSP-1/CD36 axis, and the downstream molecular pathways it influences. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of TAX2.

Introduction

Thrombospondin-1 (TSP-1) is a matricellular protein that plays a complex and often contradictory role in cancer biology. Its interaction with various cell surface receptors, including CD47 and CD36, can either promote or inhibit tumor progression depending on the cellular context. The TSP-1/CD47 interaction is generally considered to be pro-angiogenic, while the TSP-1/CD36 interaction is known to be a powerful inhibitor of angiogenesis.

The this compound was rationally designed as a selective antagonist of the TSP-1:CD47 interaction.[1] Unexpectedly, this antagonism was found to potentiate the anti-angiogenic effects of TSP-1 by redirecting it to bind to the CD36 receptor.[1][2] This unique mechanism of action makes TAX2 a compelling candidate for anti-cancer therapies, particularly those aimed at disrupting tumor vascularization. This guide will delve into the molecular intricacies of TAX2's function, providing the necessary data and protocols to facilitate further research and development.

This compound: Structure and Properties

TAX2 is a cyclic dodecapeptide with a sequence derived from the extracellular domain of CD47.[1] The cyclization is achieved through a disulfide bond, which enhances its stability and conformational rigidity, likely contributing to its binding affinity for TSP-1.[3]

Quantitative Data: Binding Affinity and Functional Activity

The interaction of TAX2 with TSP-1 and its subsequent functional effects on endothelial cells have been quantified in several studies. The following tables summarize the key quantitative data.

Binding Parameter Value Method Source
Dissociation Constant (Kd) for TSP-11.11 ± 0.22 μMMicroscale Thermophoresis (MST)[4]
Dissociation Constant (Kd) for TSP-111 µMMicroscale Thermophoresis (MST)[5]

Note: The discrepancy in Kd values may be attributed to different experimental conditions, such as the source of TSP-1 (purified from human vs. recombinant mouse isoform) and the solubilization buffers used.[6]

Functional Assay Parameter Value/Effect Concentration Cell Type Source
Endothelial Cell MigrationInhibitionReversed by anti-CD36 antibody100 µMHUVEC[2][7]
Endothelial Tube FormationInhibitionReversed by anti-CD36 antibody100 µMHUVEC[2][7]
cGMP ProductionReduction~25%100 µMEndothelial Cells[2]
TSP-1/CD47 Co-IPReduction84.8 ± 13.1% (human platelets)800 µMPlatelets[8]
TSP-1/CD47 Co-IPReduction56.6 ± 17.1% (murine platelets)800 µMPlatelets[8]

Signaling Pathway of TAX2-Mediated Anti-Angiogenesis

The anti-angiogenic effect of the this compound is initiated by its binding to TSP-1, which prevents TSP-1 from interacting with CD47. This increased availability of TSP-1 allows it to bind to the CD36 receptor on endothelial cells. The engagement of CD36 by TSP-1 triggers a downstream signaling cascade that ultimately inhibits angiogenesis. A key event in this pathway is the recruitment of the tyrosine phosphatase SHP-1 to the VEGFR2 signaling complex.[9][10] SHP-1 then dephosphorylates VEGFR2 at key tyrosine residues (specifically Tyr1175), thereby attenuating VEGF-mediated signaling.[9][11] This leads to the inhibition of downstream effectors such as the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which is crucial for endothelial cell migration and proliferation.[1][2]

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAX2 This compound TSP1 Thrombospondin-1 (TSP-1) TAX2->TSP1 binds CD47 CD47 TSP1->CD47 inhibits CD36 CD36 TSP1->CD36 promotes binding VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates SHP1 SHP-1 CD36->SHP1 recruits pVEGFR2 pVEGFR2 (Tyr1175) VEGFR2->pVEGFR2 phosphorylation SHP1->pVEGFR2 dephosphorylates Angiogenesis Angiogenesis (Migration, Proliferation) SHP1->Angiogenesis inhibits NO_cGMP NO/cGMP Pathway pVEGFR2->NO_cGMP activates pVEGFR2->Angiogenesis promotes NO_cGMP->Angiogenesis promotes

Caption: TAX2-mediated anti-angiogenic signaling pathway.

Experimental Protocols

Co-Immunoprecipitation to Assess TSP-1/CD47 Interaction

This protocol is designed to qualitatively or quantitatively assess the ability of TAX2 to disrupt the interaction between TSP-1 and CD47 in a cellular context.

CoIP_Workflow start Start: Cell Culture (e.g., HUVECs or Platelets) treatment Treatment: Incubate cells with this compound or control peptide. start->treatment lysis Cell Lysis: Prepare whole-cell lysates using a non-denaturing lysis buffer. treatment->lysis incubation Immunoprecipitation: Incubate lysates with anti-CD47 antibody (or anti-TSP-1) overnight at 4°C. lysis->incubation capture Capture: Add Protein A/G beads to capture the antibody-protein complexes. incubation->capture wash Wash: Wash beads multiple times to remove non-specific binding proteins. capture->wash elution Elution: Elute the bound proteins from the beads. wash->elution analysis Analysis: Analyze the eluates by SDS-PAGE and Western Blotting for TSP-1. elution->analysis end End: Quantify the amount of co-immunoprecipitated TSP-1. analysis->end

Caption: Workflow for Co-Immunoprecipitation Assay.

Methodology:

  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or isolate platelets. Treat the cells with the desired concentration of this compound (e.g., 100-800 µM) or a scrambled control peptide for a specified duration.[2][8]

  • Cell Lysis: Lyse the cells using a non-denaturing immunoprecipitation buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors).

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysates with Protein A/G beads for 1 hour at 4°C and then centrifuge to pellet the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against CD47 (or TSP-1) overnight at 4°C with gentle rotation.[2]

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against TSP-1 (or CD47 if TSP-1 was the immunoprecipitating antibody). Use an appropriate secondary antibody and a detection reagent to visualize the bands.

  • Quantification: Use densitometry to quantify the band intensity of the co-immunoprecipitated protein relative to the immunoprecipitated protein.

In Vitro Angiogenesis Assays

These assays are crucial for assessing the functional consequences of TAX2 treatment on endothelial cell behavior.

Angiogenesis_Assay_Workflow cluster_migration Cell Migration Assay (Transwell) cluster_tube Tube Formation Assay m_start Seed endothelial cells in the upper chamber of a Transwell insert. m_treatment Add TAX2 or control peptide to the upper and/or lower chamber. m_start->m_treatment m_incubation Incubate for several hours to allow cell migration towards a chemoattractant (e.g., VEGF) in the lower chamber. m_treatment->m_incubation m_fix_stain Fix and stain the migrated cells on the underside of the membrane. m_incubation->m_fix_stain m_quantify Count the number of migrated cells. m_fix_stain->m_quantify t_start Coat a plate with Matrigel. t_seed Seed endothelial cells on the Matrigel. t_start->t_seed t_treatment Treat the cells with TAX2 or control peptide. t_seed->t_treatment t_incubation Incubate for several hours to allow the formation of capillary-like structures. t_treatment->t_incubation t_image Image the tube networks. t_incubation->t_image t_quantify Quantify tube length, branch points, and network complexity. t_image->t_quantify

Caption: Workflow for In Vitro Angiogenesis Assays.

Methodology - Cell Migration Assay (Transwell):

  • Preparation: Coat the underside of Transwell inserts (typically with 8 µm pores) with an extracellular matrix protein like fibronectin or collagen.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in serum-free media in the upper chamber of the Transwell inserts.

  • Treatment: Add this compound or a control peptide to the upper and/or lower chambers at the desired concentrations. The lower chamber should contain a chemoattractant such as VEGF.

  • Incubation: Incubate the plates for a sufficient time (e.g., 4-12 hours) to allow for cell migration.

  • Fixation and Staining: Remove the non-migrated cells from the upper side of the membrane. Fix the migrated cells on the underside of the membrane with methanol (B129727) or paraformaldehyde and stain with a dye like crystal violet or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Methodology - Tube Formation Assay:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel, and allow it to solidify.

  • Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.

  • Treatment: Treat the cells with this compound or a control peptide at the desired concentrations.

  • Incubation: Incubate the plate for several hours (e.g., 6-18 hours) to allow the cells to form capillary-like structures.

  • Imaging and Quantification: Image the tube networks using a microscope. Quantify various parameters of the network, such as total tube length, number of branch points, and total network area, using image analysis software.

Conclusion and Future Directions

The this compound represents a novel and promising strategy for anti-cancer therapy. By selectively targeting the TSP-1:CD47 interaction, it unleashes the potent anti-angiogenic activity of the TSP-1:CD36 signaling axis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of TAX2. Future research should focus on optimizing the peptide's pharmacokinetic properties, evaluating its efficacy in a wider range of preclinical cancer models, and exploring potential synergistic combinations with other anti-cancer agents. A thorough understanding of the TAX2-CD36 interaction at the molecular level will be crucial for the successful translation of this innovative therapeutic approach into the clinic.

References

TAX2 Peptide: A Modulator of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The TAX2 peptide, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a promising therapeutic agent that recalibrates the tumor microenvironment (TME) from a pro-tumoral to an anti-tumoral state. By selectively antagonizing the interaction between thrombospondin-1 (TSP-1) and CD47, TAX2 unleashes a dual-pronged attack on cancer by stifling angiogenesis and invigorating the adaptive immune response. This technical guide provides a comprehensive overview of the this compound's mechanism of action, its multifaceted effects on the TME, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Disrupting the TSP-1:CD47 Axis

Thrombospondin-1, a matricellular protein often overexpressed in the TME, plays a pivotal role in tumor progression through its interaction with the CD47 receptor.[1] This interaction initiates a signaling cascade that fosters a tolerogenic and pro-angiogenic environment, conducive to tumor growth and metastasis.[1][2] TAX2 is the first-in-class orthosteric antagonist that selectively targets the C-terminal domain of TSP-1, thereby preventing its binding to CD47.[1][3] This targeted disruption is the linchpin of TAX2's anti-cancer activity.

Signaling Pathway of TAX2 Action

The mechanism of action of TAX2 involves a sophisticated interplay of molecular interactions that ultimately shifts the balance from a pro-tumor to an anti-tumor microenvironment. By blocking the TSP-1:CD47 interaction, TAX2 initiates two major downstream effects: the inhibition of angiogenesis and the activation of an anti-tumor immune response.

TAX2_Mechanism cluster_TME Tumor Microenvironment TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Binds to CD36 CD36 TSP1->CD36 Binding Promoted by TAX2 T_cell T Cell CD47->T_cell Inhibits (relieved by TAX2) Angiogenesis Angiogenesis CD47->Angiogenesis Promotes ImmuneSuppression Immune Suppression CD47->ImmuneSuppression Promotes TAX2 This compound TAX2->TSP1 Blocks Interaction with CD47 VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis Leads to ImmuneActivation Anti-Tumor Immunity T_cell->ImmuneActivation Activation

Caption: Mechanism of this compound action in the tumor microenvironment.

Dual Impact on the Tumor Microenvironment

Anti-Angiogenic Effects

Unexpectedly, while designed to promote angiogenesis by inhibiting the anti-angiogenic TSP-1:CD47 signal, TAX2 exhibits potent anti-angiogenic properties.[2][4] By preventing TSP-1 from binding to CD47, TAX2 facilitates the binding of TSP-1 to an alternative receptor, CD36.[4][5] This TSP-1:CD36 interaction leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and the subsequent downstream nitric oxide (NO) signaling.[2][4][6] The net result is a significant disturbance of tumor vascularization, leading to extensive tumor necrosis.[4][7]

Immunomodulatory Effects

The TSP-1:CD47 axis is a critical mediator of immune evasion.[1] The binding of TSP-1 to CD47 on T cells directly inhibits their activation, contributing to a "cold" or non-immunogenic tumor microenvironment.[1] By blocking this interaction, TAX2 relieves this immunosuppressive signal, thereby "reawakening" the adaptive immune system.[8][9] Preclinical studies have demonstrated that TAX2 treatment promotes the infiltration of CD3+ and CD4+ T cells into the tumor.[1] Furthermore, TAX2 has been shown to synergize with anti-PD-1 immune checkpoint inhibitors, leading to enhanced anti-tumor efficacy.[1][10] This suggests that TAX2 can convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[1][10]

Quantitative Data on TAX2 Efficacy

The anti-tumor effects of the this compound have been quantified in various preclinical cancer models. The following table summarizes key findings from these studies.

Cancer ModelAnimal ModelTAX2 DosageKey Quantitative OutcomesReference(s)
Ovarian Carcinoma (A2780 & SK-OV-3 xenografts)BALB/c nude miceNot specified2-fold inhibition of tumor growth at early time-points.[1]
Ovarian Carcinoma (ID8 syngeneic model)C57BL/6JRj mice30 mg/kgInhibition of tumor growth and metastatic dissemination; increased recruitment of CD4+ T cells.[1]
Melanoma (B16 syngeneic model)C57BL/6 mice10 mg/kgDelayed but extensive tumor necrosis; disruption of tumor vascularization.[4][7]
Pancreatic Carcinoma (MIA PaCa-2 xenograft)BALB/c nu/nu mice10 mg/kg2-fold decrease in the growth of pre-established tumors; significant alteration of tumor-associated vasculature.[4][7]
Neuroblastoma (SK-N-BE(2) & SK-N-SH xenografts)NMRI nude miceNot specifiedSignificant inhibition of tumor burden in mice with large pre-established tumors; altered xenograft vascularization.[11]
Glioblastoma (PDX intracranial implantation)Not specifiedNot specifiedReduced vascular density of orthotopic tumors and inhibited contralateral cell infiltration.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the literature on the this compound.

In Vivo Tumor Xenograft and Allograft Models

This protocol outlines the general procedure for establishing and monitoring tumor growth in mice, followed by treatment with the this compound.

experimental_workflow start Start tumor_cell_injection Subcutaneous injection of tumor cells (e.g., 2.5 x 10^5 B16F1 cells) into the flank of mice. start->tumor_cell_injection tumor_establishment Allow tumors to establish and reach a palpable size. tumor_cell_injection->tumor_establishment randomization Randomize mice into control and treatment groups. tumor_establishment->randomization treatment Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control at specified intervals (e.g., days 3, 5, and 7 post-injection). randomization->treatment monitoring Monitor tumor volume regularly using calipers (Volume = (length x width^2) / 2). treatment->monitoring endpoint At the experimental endpoint, euthanize mice and excise tumors for further analysis (e.g., histology, flow cytometry). monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo tumor model experiments.

Materials:

  • Cancer cell line of interest (e.g., B16F1 melanoma, MIA PaCa-2 pancreatic carcinoma)

  • Appropriate mouse strain (e.g., C57BL/6 for syngeneic models, BALB/c nude for xenografts)

  • This compound

  • Vehicle control (e.g., 0.9% NaCl)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Culture cancer cells to the desired confluence and harvest.

  • Resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • At the end of the study, euthanize the mice and excise the tumors for downstream analyses.

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the interaction between proteins, such as TSP-1 and CD47, and to demonstrate how TAX2 can disrupt this interaction.[4]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • This compound (100 µM) or scrambled peptide control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-CD47 antibody (clone B6H12)

  • Non-specific IgG (negative control)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • SDS-PAGE gels and buffers

  • Transfer apparatus and membranes

  • Primary antibodies against TSP-1 and CD47

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat HUVECs with TAX2 or a scrambled peptide control.

  • Lyse the cells and collect the total protein lysate.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-CD47 antibody or non-specific IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using a sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Perform Western blotting using primary antibodies against TSP-1 and CD47 to detect the co-immunoprecipitated proteins.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to assess the effect of TAX2 on the migratory capacity of endothelial cells, a key process in angiogenesis.[7]

Materials:

  • HUVECs

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Endothelial cell growth medium

  • This compound (100 µM) or control

  • Anti-CD36 blocking antibody (10 µg/mL) or non-reactive IgG1 control (optional)

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Seed HUVECs in the upper chamber of the Transwell inserts in a serum-free medium.

  • Add endothelial cell growth medium, which acts as a chemoattractant, to the lower chamber.

  • Treat the cells in the upper chamber with TAX2, a control peptide, and/or an anti-CD36 blocking antibody.

  • Incubate for a specified period (e.g., 12 hours) to allow for cell migration through the porous membrane.

  • Remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields to quantify cell migration.

Conclusion and Future Directions

The this compound represents a novel and promising strategy in cancer therapy, with a unique dual mechanism of action that targets both tumor angiogenesis and immune suppression. Its ability to remodel the tumor microenvironment from a sanctuary for cancer cells into a hostile territory marks a significant advancement in the field of oncology. The preclinical data are compelling, demonstrating efficacy in a variety of tumor models with a favorable safety profile.[1][10]

Future research should focus on further elucidating the downstream signaling pathways affected by TAX2 and identifying predictive biomarkers to select patients who are most likely to respond to this therapy. Combination strategies, particularly with other immunotherapies, warrant extensive investigation to fully exploit the synergistic potential of TAX2. As our understanding of the intricate complexities of the tumor microenvironment deepens, targeted agents like the this compound will undoubtedly play an increasingly important role in the personalized treatment of cancer.

References

The Immunomodulatory Functions of TAX2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

The TAX2 peptide is a synthetic cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2] It has emerged as a significant immunomodulatory agent with potent anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth analysis of the core immunomodulatory functions of the this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and peptide-based therapeutics.

The primary mechanism of this compound revolves around its function as a selective orthosteric antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][3] By binding to the C-terminal domain of TSP-1, TAX2 prevents TSP-1 from engaging with CD47, a receptor often overexpressed in the tumor microenvironment.[3][4] This targeted disruption triggers a cascade of downstream effects that collectively modulate the immune response and inhibit tumor progression.

Core Mechanism of Action: The TSP-1/CD47 Axis

The interaction between TSP-1 and CD47 plays a crucial role in tumor immune evasion and angiogenesis.[5][6] this compound's immunomodulatory functions are primarily a consequence of its ability to disrupt this interaction. This disruption leads to two major downstream consequences: a shift in TSP-1 binding from CD47 to CD36, and the reversal of T-cell exhaustion.

Shifting the Balance: From CD47 to CD36 Signaling

In the tumor microenvironment, the binding of TSP-1 to CD47 on endothelial cells inhibits nitric oxide (NO) signaling and promotes an immunosuppressive milieu.[5][6] this compound, by blocking the TSP-1:CD47 interaction, facilitates the binding of TSP-1 to another receptor, CD36.[5][6] This shift in receptor engagement is critical, as the TSP-1:CD36 interaction is predominantly anti-angiogenic. It leads to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) activation and a subsequent reduction in downstream NO signaling.[5][6] This anti-angiogenic effect contributes to the suppression of tumor growth by limiting the blood supply to the tumor.

TAX2_Signaling_Pathway cluster_0 Normal Condition cluster_1 With this compound TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Binds VEGFR2_active Active VEGFR2 CD47->VEGFR2_active Promotes Angiogenesis Angiogenesis & Immune Suppression VEGFR2_active->Angiogenesis TAX2 This compound TSP1_2 Thrombospondin-1 (TSP-1) TAX2->TSP1_2 Binds & Blocks CD47 Interaction CD47_2 CD47 TSP1_2->CD47_2 Interaction Blocked CD36 CD36 TSP1_2->CD36 Binding Promoted VEGFR2_inactive Inactive VEGFR2 CD36->VEGFR2_inactive Inhibits Anti_Angiogenesis Anti-Angiogenesis & Immune Activation VEGFR2_inactive->Anti_Angiogenesis

Caption: this compound signaling pathway.

Reviving the Immune Response: Overcoming T-Cell Exhaustion

Recent studies have highlighted a novel role for the TSP-1:CD47 axis in promoting T-cell exhaustion, a state of T-cell dysfunction characterized by poor effector function.[4] Tumors can exploit this pathway to suppress the anti-tumor immune response. By disrupting the TSP-1:CD47 interaction, this compound can preserve T-cell function, leading to more active T-cells that produce higher levels of immune-boosting cytokines like interferon-gamma (IFN-γ) and exhibit better tumor infiltration.[4][7] This reversal of T-cell exhaustion is a key component of TAX2's immunomodulatory efficacy and provides a strong rationale for its combination with other immunotherapies, such as PD-1 checkpoint inhibitors.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the immunomodulatory functions of this compound.

Table 1: In Vitro Effects of this compound

ParameterCell TypeConcentrationEffectReference
Endothelial Cell MigrationHUVECs100 µM~50% inhibition[5]
TSP-1 binding to CD36HUVECs100 µM~3-fold increase[5]
VEGF-induced VEGFR2 PhosphorylationHUVECs100 µMPartial reversal[5]
Platelet AggregationHuman Platelets800 µmol/LStrong decrease[7]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelAnimal ModelDosageKey OutcomesReference
Melanoma (B16F1)C57BL/6 Mice10 mg/kgSignificant tumor necrosis and disturbed vascularization[6]
Pancreatic Carcinoma (MIA PaCa-2)Nude MiceNot specifiedInhibition of tumor growth and vascularization[5]
Ovarian Carcinoma (ID8)C57BL/6JRj Mice30 mg/kgInhibition of tumor growth and metastatic dissemination; increased CD4+ T-cell infiltration[3]
Neuroblastoma (SK-N-BE(2), SK-N-SH)NMRI Nude MiceNot specifiedSignificant inhibition of tumor burden[2]

Table 3: Immunomodulatory Effects of this compound in a Metastatic Ovarian Carcinoma Model

ParameterMeasurementEffect of TAX2 TreatmentReference
CD4+ T-cell RecruitmentFlow Cytometry of Ascites FluidTendency of increased recruitment[3]
CD8+ T-cell RecruitmentImmunohistochemistryTrend towards increased recruitment[3]
IFN-γ ProductionELISA of Ascitic FluidIncrease in IFN-γ concentration[3]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Co-Immunoprecipitation (Co-IP) for TSP-1:CD47 Interaction

This protocol is used to demonstrate that TAX2 specifically prevents the binding of TSP-1 to CD47 in cells.[5][7]

  • Cell Lysis: Human Umbilical Vein Endothelial Cells (HUVECs) or platelets are treated with this compound (e.g., 100-800 µM) or a scrambled control peptide.[5][7] Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an anti-CD47 antibody (e.g., clone B6H12) or anti-TSP-1 antibody covalently coupled to protein A/G magnetic beads or agarose (B213101) resin overnight at 4°C.[5][7] Non-specific IgGs are used as a negative control.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The immunocomplexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with specific antibodies for TSP-1 and CD47 to detect the co-immunoprecipitated proteins.

CoIP_Workflow start Cell Lysate (TAX2 or Ctrl treated) ip Immunoprecipitation (Anti-CD47 Ab + Beads) start->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot (Detect TSP-1) elute->wb end Result: Reduced TSP-1 signal in TAX2 treated sample wb->end

Caption: Co-Immunoprecipitation Workflow.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to quantify the binding affinity and kinetics of this compound to TSP-1.[3][8]

  • Chip Functionalization: A sensor chip (e.g., CM5) is activated, and recombinant mouse or human TSP-1 is immobilized on the surface.

  • Binding Analysis: Different concentrations of this compound or a scrambled control peptide are injected over the chip surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time as resonance units (RU).

  • Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

In Vivo Tumor Model and Immune Cell Analysis

This workflow describes a typical in vivo experiment to assess the anti-tumor and immunomodulatory effects of TAX2.[3]

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., ID8 ovarian carcinoma) are injected subcutaneously or intraperitoneally into immunocompetent mice (e.g., C57BL/6).

  • TAX2 Treatment: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.

  • Immune Cell Analysis: At the end of the study, tumors and/or ascites fluid are harvested. Single-cell suspensions are prepared and stained with fluorochrome-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the populations of different immune cells within the tumor microenvironment.

  • Cytokine Analysis: Ascitic fluid or tumor homogenates are analyzed by ELISA to measure the concentration of cytokines like IFN-γ.

InVivo_Workflow start Tumor Cell Implantation treatment This compound Treatment start->treatment monitoring Tumor Growth Monitoring treatment->monitoring harvest Tissue Harvest (Tumor, Ascites) monitoring->harvest analysis Immune Cell & Cytokine Analysis (Flow, ELISA) harvest->analysis end Evaluation of Anti-Tumor Immunity analysis->end

Caption: In Vivo Experimental Workflow.

Broader Immunomodulatory Potential

While the majority of research on this compound has focused on its anti-cancer properties, its mechanism of action suggests potential applications in other areas of immunology. For instance, by modulating the TSP-1/CD47 axis, TAX2 could influence inflammatory responses. One study has shown that a this compound can block the TSP-1/CD47 interaction in the context of Porphyromonas gingivalis infection, restoring neutrophil bactericidal activity. This indicates a potential role for TAX2 in modulating innate immune responses to bacterial pathogens.

It is important to note that, to date, there is no direct evidence linking the immunomodulatory effects of the this compound to the NF-κB signaling pathway. The primary mechanism remains the targeted disruption of the TSP-1:CD47 interaction. Furthermore, the therapeutic potential of TAX2 in autoimmune diseases has not yet been extensively investigated.

Conclusion

The this compound represents a promising immunomodulatory agent with a well-defined mechanism of action centered on the disruption of the TSP-1:CD47 interaction. This targeted approach leads to potent anti-angiogenic and anti-tumor effects, primarily by shifting TSP-1 binding to CD36 and by reversing T-cell exhaustion. The quantitative data from preclinical studies in various cancer models underscore its therapeutic potential, both as a monotherapy and in combination with other immunotherapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of TAX2 and similar peptide-based immunomodulators. Future research will likely expand the scope of TAX2's applications to other immune-related diseases.

References

An In-depth Technical Guide on the Discovery and Design of the TAX2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, design, and mechanism of action of the TAX2 peptide, a novel anti-cancer agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the thrombospondin-1 (TSP-1) and CD47 interaction.

Introduction

Thrombospondin-1 (TSP-1) is a significant protein in the tumor microenvironment that influences cancer progression by interacting with the CD47 cell-surface receptor.[1] The this compound was developed as a selective antagonist to disrupt this TSP-1:CD47 interaction.[2] It is a 12-amino acid cyclic peptide derived from CD47, designed to bind to the C-terminal domain of TSP-1.[3][4] Unexpectedly, TAX2 demonstrated potent anti-angiogenic properties, independent of its primary design as a TSP-1:CD47 antagonist.[2][5] This guide details the computational design, experimental validation, and the elucidated mechanism of action of the this compound.

Discovery and Design of this compound

The development of the this compound was initiated to create a selective antagonist for the interaction between TSP-1 and CD47.[2] The design process utilized computational methods to identify a peptide sequence from CD47 that could effectively bind to TSP-1.

Computational Design:

  • Molecular Docking and Simulations: Protein-protein docking and molecular dynamics simulations were employed to identify the key interacting sequences.[2][5] These in silico methods predicted that the SQLLKGD sequence within CD47 was crucial for its interaction with TSP-1.[5]

  • Peptide Formulation: Based on these findings, two dodecapeptides were proposed: a linear version (IEVSQLLKGDAS) and a cyclic disulfide analogue (CEVSQLLKGDAC), both referred to as TAX2.[5] Structural analysis indicated that both forms mimic the helical fold of the native CD47 sequence.[5] The cyclic version was found to have a more stable structure.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental evaluations of the this compound.

Binding Affinity and Interaction
Parameter Value
TAX2 binding to TSP-1Micromolar range[7]
Biotinylated TAX2 concentration for binding assay10 µg/mL[5][6]
Unlabeled TAX2 competitor concentration range0.001 to 5 mg/mL[5][6]
In Vitro Efficacy
Assay Concentration/Effect
HUVEC treatment (Co-immunoprecipitation)100 µM[5]
HUVEC migration and tube formation assays100 µM[6]
In Vivo Efficacy
Animal Model Dosage and Administration
Subcutaneous melanoma model (B16F1 cells)10 mg/kg, intraperitoneally[5]
Human pancreatic carcinoma xenograft model (MIA PaCa-2 cells)10 mg/kg, intraperitoneally, 3 times a week[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of the this compound are provided below.

4.1. Peptide Synthesis and Quality Control:

The cyclic this compound (CEVSQLLKGDAC) is synthesized using Fmoc/tBu solid-phase synthesis.[8] Post-synthesis, the peptide is purified, and its quality is verified through reversed-phase high-performance liquid chromatography (HPLC) to ensure >98% purity and mass spectrometry to confirm the correct composition.[8]

4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding:

To assess the binding of TAX2 to TSP-1, microtiter plates are coated with human platelet-derived TSP-1 (5 µg/mL) and blocked with 1% (w/v) BSA.[5][6] Biotinylated this compound (10 µg/mL) is then incubated in the wells for 3 hours at room temperature.[5][6] For competition assays, increasing concentrations of non-biotinylated TAX2 (0.001 to 5 mg/mL) are co-incubated with the biotinylated peptide.[5][6] The amount of bound biotinylated peptide is quantified using an anti-biotin antibody.[5]

4.3. Co-Immunoprecipitation:

Human Umbilical Vein Endothelial Cells (HUVECs) are treated with TAX2 (100 µM) or a scrambled control peptide.[5] Cell lysates are then subjected to immunoprecipitation using an anti-CD47 antibody.[5] The resulting immunocomplexes are analyzed by SDS-PAGE and immunoblotted with specific antibodies for TSP-1 and CD47 to determine the effect of TAX2 on the TSP-1:CD47 interaction.[5]

4.4. Cell Migration Assay:

HUVEC migration is assessed using a Transwell assay.[6] Cells are treated with TAX2 (100 µM) or a control peptide, and in some experiments, with an anti-CD36 blocking antibody (10 µg/mL).[6] The number of cells that migrate through the porous membrane over a 12-hour period is quantified.[6]

4.5. Tube Formation Assay:

HUVECs are cultured on Matrigel-coated plates in the presence of TAX2 (100 µM) or a control.[6] After an 8-hour incubation, the formation of capillary-like structures is observed and quantified using imaging software to measure the total network length and count branching points.[6]

4.6. In Vivo Tumor Models:

  • Melanoma Allograft: B16F1 melanoma cells (2.5 × 10^5) are subcutaneously injected into C57BL/6 mice.[5] TAX2 (10 mg/kg) or a control is administered intraperitoneally at specified time points (e.g., days 3, 5, and 7).[6] Tumor volume is measured, and tumors are analyzed for necrosis and vascularization.[5][6]

  • Pancreatic Carcinoma Xenograft: MIA PaCa-2 cells (3 × 10^6) are subcutaneously injected into BALB/c nude mice.[5] Treatment with TAX2 (10 mg/kg) is administered intraperitoneally three times a week.[5] Tumor growth and vascularization are monitored.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by the this compound and the experimental workflow for its characterization.

TAX2_Signaling_Pathway TAX2 This compound TSP1 TSP-1 TAX2->TSP1 binds & inhibits interaction with CD47 CD47 CD47 TSP1->CD47 interaction blocked by TAX2 CD36 CD36 TSP1->CD36 promotes binding VEGFR2 VEGFR2 CD36->VEGFR2 disrupts activation NO_Signaling NO Signaling VEGFR2->NO_Signaling downstream signaling inhibited Angiogenesis Angiogenesis NO_Signaling->Angiogenesis inhibition

Caption: this compound's mechanism of action on angiogenesis.

Experimental_Workflow Design Computational Design (Molecular Docking & Simulation) Synthesis Peptide Synthesis & QC Design->Synthesis Binding Binding Assays (ELISA, SPR, MST) Synthesis->Binding InVitro In Vitro Functional Assays (Migration, Tube Formation) Binding->InVitro Mechanism Mechanism of Action (Co-IP, Phosphorylation Assays) InVitro->Mechanism InVivo In Vivo Tumor Models (Melanoma, Pancreatic) Mechanism->InVivo Analysis Data Analysis & Validation InVivo->Analysis

Caption: Experimental workflow for this compound characterization.

Conclusion

The this compound represents a promising therapeutic agent with a unique dual mechanism of action. Initially designed as a specific antagonist of the TSP-1:CD47 interaction, it was discovered to possess potent anti-angiogenic properties by modulating the TSP-1/CD36/VEGFR2 signaling axis.[2][5] The comprehensive experimental data, from in silico design to in vivo efficacy, provides a strong foundation for its further development as an anti-cancer therapeutic.[1][5] This guide has summarized the critical technical details to facilitate further research and development in this area.

References

TAX2 Peptide: A Novel Antagonist of the TSP-1/CD47 Axis in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The TAX2 peptide is a novel, cyclic dodecapeptide engineered as a selective, orthosteric antagonist of the thrombospondin-1 (TSP-1) and CD47 receptor interaction.[1][2] This interaction is a key signaling axis in hemostasis and thrombosis, contributing significantly to platelet activation, aggregation, and thrombus formation.[3] This technical guide provides a comprehensive overview of the this compound's mechanism of action, its quantifiable impact on platelet aggregation, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways. The data presented herein demonstrates that TAX2 is a potent inhibitor of platelet aggregation induced by multiple agonists and shows promise as an antithrombotic agent with a favorable safety profile, notably without an increased risk of bleeding.[1][3]

Introduction

Platelet aggregation is a critical physiological process for maintaining hemostasis. However, its dysregulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. Current antiplatelet therapies, while effective, are often associated with significant bleeding risks.[4][5] This necessitates the development of novel antithrombotic agents with improved safety profiles.

Thrombospondin-1 (TSP-1), a protein released from platelet α-granules, and its receptor CD47 have emerged as a promising therapeutic target.[3] The TSP-1:CD47 interaction enhances platelet activation and aggregation, contributing to thrombus stability.[1] The this compound was designed as a CD47-derived cyclic peptide that specifically targets TSP-1, preventing its interaction with CD47.[2][3] This guide summarizes the key findings on the anti-platelet effects of the this compound.

Mechanism of Action

TAX2 is a dodecapeptide derived from the sequence of the cell surface receptor CD47.[2] It acts as a selective antagonist by binding to TSP-1, thereby blocking the TSP-1:CD47 interaction.[6] This disruption of the TSP-1/CD47 signaling axis interferes with key events in thrombus formation, including platelet activation and aggregation.[3] Furthermore, TAX2 has been shown to promote the binding of TSP-1 to CD36, which leads to the inhibition of VEGFR2 activation and a reduction in downstream nitric oxide (NO) signaling, contributing to its anti-angiogenic properties.[2][6]

Signaling Pathway of TAX2 Action

The following diagram illustrates the proposed signaling pathway through which TAX2 exerts its inhibitory effect on platelet aggregation.

TAX2_Signaling_Pathway cluster_platelet Platelet TSP1 Thrombospondin-1 (TSP-1) (from α-granules) CD47 CD47 Receptor TSP1->CD47 Promotes Activation Platelet Activation & Aggregation CD47->Activation TAX2 This compound TAX2->TSP1 Binds & Inhibits caption TAX2 inhibits platelet activation by blocking TSP-1 binding to CD47.

Caption: TAX2 inhibits platelet activation by blocking TSP-1 binding to CD47.

Quantitative Data on Platelet Aggregation Inhibition

The inhibitory effect of the this compound on human platelet aggregation has been quantified in response to various agonists. The following table summarizes the key findings from in vitro studies.

AgonistTAX2 Concentration (µmol/L)Inhibition of Platelet Aggregation (%)Reference
Collagen (3.2 µg/mL)100Significant Inhibition[1]
Collagen (3.2 µg/mL)400Strong Inhibition[1]
Collagen (3.2 µg/mL)800Strong Inhibition[1]
ADP80054.0 ± 11.2[1]
TRAP-6100-800Strong Inhibition[1]

Note: "Significant" and "Strong" inhibition are as described in the source literature, with quantitative details for collagen not fully specified in the provided snippets.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the impact of the this compound on platelet aggregation.

Human Platelet Aggregation Assay (Whole Blood)

This protocol describes the measurement of platelet aggregation in human whole blood using a Multiplate analyzer.

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Human whole blood collected from healthy donors.

  • This compound.

  • Scrambled control peptide.

  • Vehicle (0.9% NaCl).

  • Platelet agonists: Collagen (3.2 µg/mL), ADP, TRAP-6.

  • Multiplate analyzer.

Procedure:

  • Incubate human whole blood with increasing concentrations of this compound (e.g., 100, 400, 800 µmol/L), a scrambled control peptide, or vehicle for 3 minutes.

  • Add a platelet agonist (e.g., 3.2 µg/mL collagen) to trigger aggregation.

  • Measure platelet aggregation using the Multiplate analyzer according to the manufacturer's instructions.

  • Record and analyze the aggregation data to determine the percentage of inhibition.

Experimental Workflow

The workflow for the platelet aggregation assay is depicted below.

Aggregation_Workflow start Start: Collect Human Whole Blood incubation Incubate with TAX2, Scrambled Peptide, or Vehicle (3 minutes) start->incubation agonist Add Platelet Agonist (e.g., Collagen) incubation->agonist measurement Measure Aggregation (Multiplate Analyzer) agonist->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for in vitro platelet aggregation assay.

In Vitro Thrombus Formation under Shear Conditions

This protocol assesses the effect of TAX2 on thrombus formation on a collagen matrix under arterial shear stress.

Objective: To evaluate the ability of TAX2 to delay thrombus formation under physiologically relevant flow conditions.

Materials:

  • Anticoagulated whole blood from wild-type or Thbs1-/- mice.

  • Rhodamine 6G (10 µg/mL).

  • This compound (100 µmol/L).

  • Vehicle (0.9% NaCl).

  • Collagen-coated matrix.

  • Perfusion chamber.

  • Epifluorescent microscope.

Procedure:

  • Incubate anticoagulated whole blood with Rhodamine 6G and either this compound (100 µmol/L) or vehicle for 10 minutes at 37°C.

  • Perfuse the treated blood over a collagen matrix at an arterial shear rate of 1500 s-1.

  • Observe and record the progression of platelet adhesion and thrombus formation using an epifluorescent microscope.

  • Analyze the images to quantify thrombus size and formation kinetics.

In Vivo Efficacy and Safety

Studies in murine models of chemically induced arterial thrombosis have demonstrated that TAX2 administration delays the time to complete thrombotic occlusion.[1] Importantly, these antithrombotic effects are achieved without a corresponding increase in bleeding risk or alterations in hematologic parameters, highlighting the favorable safety profile of TAX2.[1][3] The in vivo effects of TAX2 recapitulate those observed in TSP-1-deficient mice, confirming its on-target efficacy.[1]

Conclusion

The this compound represents a promising novel antithrombotic agent that selectively targets the TSP-1:CD47 signaling axis. Its ability to potently inhibit platelet aggregation induced by multiple agonists, coupled with a lack of increased bleeding risk in preclinical models, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of TAX2 and the broader field of TSP-1/CD47 antagonism in thrombotic disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Foundational Research of TAX2 Peptide in Cancer

This technical guide provides a comprehensive overview of the foundational research on the this compound, a promising agent in the field of oncology. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. This document is intended to serve as a core resource for professionals engaged in cancer research and the development of novel therapeutics.

Introduction to this compound

The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2][3][4][5] It was designed through protein-protein docking and molecular dynamics simulations to act as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][6][7][8][9] TSP-1 is a multi-modular glycoprotein (B1211001) that is often overexpressed in the tumor microenvironment and plays a significant role in tumor progression, angiogenesis, and immune evasion.[1][6][7][8][9][10] By selectively targeting the TSP-1:CD47 axis, the this compound has demonstrated potent anti-cancer effects in a variety of preclinical models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian cancer.[1][2][3][4][11]

Mechanism of Action

The primary mechanism of action of the this compound is its function as an orthosteric antagonist of the TSP-1:CD47 interaction.[2][5][11][12] This targeted disruption leads to two major downstream anti-cancer effects: anti-angiogenesis and immunomodulation.

2.1. Anti-Angiogenic Effects

Unexpectedly, while designed to block the anti-angiogenic signal of TSP-1 through CD47, the this compound exhibits potent anti-angiogenic properties.[1][6][7][8][9] By preventing TSP-1 from binding to CD47, TAX2 promotes the binding of TSP-1 to the CD36 receptor.[1][7][8][9][13] This enhanced TSP-1:CD36 interaction leads to the disruption of VEGFR2 activation and a subsequent decrease in downstream nitric oxide (NO) signaling.[1][2][4][6][7][8][9][13] The overall result is an inhibition of endothelial cell migration and the disruption of tumor vascularization, leading to extensive tumor necrosis.[1][2][3][4][6][7][8][9][10]

TAX2_Anti_Angiogenic_Pathway TAX2 Anti-Angiogenic Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Interaction Blocked by TAX2 CD36 CD36 TSP1->CD36 Binding Promoted by TAX2 TAX2 This compound TAX2->TSP1 binds & blocks interaction with CD47 VEGFR2 VEGFR2 CD36->VEGFR2 Disrupts Activation NO_Signaling Nitric Oxide (NO) Signaling VEGFR2->NO_Signaling Inhibits Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Inhibition of

TAX2 Anti-Angiogenic Signaling Pathway

2.2. Immunomodulatory Effects

The TSP-1:CD47 interaction is also known to inhibit adaptive immunity, contributing to a tumor-tolerant microenvironment.[2][12] By blocking this interaction, the this compound can activate anti-cancer adaptive immunity.[2][5][12] This is particularly relevant as exhausted T cells in the tumor microenvironment show increased levels of CD47, and the binding of TSP-1 further weakens these immune cells.[14] The this compound has been shown to preserve T-cell function, leading to more active T cells that can better infiltrate and attack the tumor.[14][15] Furthermore, TAX2 has demonstrated synergistic effects when combined with anti-PD-1 immune checkpoint inhibitors.[2][5][12]

Preclinical Efficacy of this compound

The anti-cancer properties of the this compound have been documented in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

Assay TypeCell Line/ModelTAX2 ConcentrationObserved EffectReference
Endothelial Cell Migration (Wound-Healing Assay)HUVEC100 µM~50% inhibition of migration[1]
Endothelial Cell Migration (Boyden Chamber Assay)HUVEC100 µMSignificant inhibition of migration[7]
Angiogenesis (Tube Formation Assay)HUVEC100 µMInhibition of microvascular network formation[7]

Table 2: In Vivo Efficacy of this compound in Murine Cancer Models

Cancer ModelMouse StrainTreatment RegimenKey FindingsReference
Melanoma (subcutaneous B16F1 cells)C57BL/610 mg/kg; IP at days 3, 5, 7Delayed but extensive tumor necrosis[7]
Pancreatic Carcinoma (MIA PaCa-2 xenograft)Nude miceSystemic administrations2-fold decrease in the growth of pre-established tumors[1][16]
Neuroblastoma (SK-N-BE(2) & SK-N-SH xenografts)NMRI nude miceSystemic administrationsSignificant inhibition of tumor burden in mice with large pre-established tumors[11]
Ovarian Carcinoma (ID8 cells)C57BL/6JRj30 mg/kgInhibition of tumor growth and metastatic dissemination; activation of anti-tumor immunity[4]
Melanoma and Colorectal TumorsMouse modelsNot specifiedSlowed tumor progression; synergistic effects with PD-1 immunotherapy[15]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to characterize the this compound.

4.1. Co-Immunoprecipitation (Co-IP) to Demonstrate TAX2-Mediated Disruption of TSP-1:CD47 Interaction

This protocol is based on the methodology described for Human Umbilical Vein Endothelial Cells (HUVECs).[1]

  • Cell Treatment: Culture HUVECs to near confluence. Treat the cells with 100 µM this compound or a scrambled control peptide for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Pre-clear the supernatant by incubating with non-specific IgGs and protein A/G agarose (B213101) beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CD47 antibody (e.g., clone B6H12) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and immunoblot with specific antibodies for TSP-1 and CD47 to detect the co-immunoprecipitated proteins.

Co_IP_Workflow Co-Immunoprecipitation Experimental Workflow start Start: HUVEC Culture treatment Treat cells with TAX2 or Control Peptide start->treatment lysis Cell Lysis and Lysate Collection treatment->lysis ip Immunoprecipitation with anti-CD47 Antibody lysis->ip capture Capture Immune Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binding capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE and Western Blotting elution->sds_page detection Detect TSP-1 and CD47 with Specific Antibodies sds_page->detection end End: Analyze Results detection->end

Co-Immunoprecipitation Experimental Workflow

4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for TAX2 and TSP-1 Binding

This protocol is based on the methodology used to confirm the direct binding of TAX2 to TSP-1.[1][7]

  • Plate Coating: Immobilize human platelet TSP-1 (e.g., 5 µg/mL) on ELISA microtiter plates overnight at 4°C.

  • Blocking: Wash the plates and block with a solution of 1% (w/v) BSA in PBS for 1-2 hours at room temperature.

  • Peptide Incubation: Add biotinylated this compound or a biotinylated scrambled control peptide (e.g., 10 µg/mL) to the wells. For competition assays, add increasing concentrations of non-biotinylated TAX2 along with the biotinylated peptide. Incubate for 2-3 hours at room temperature.

  • Washing: Wash the plates thoroughly to remove unbound peptides.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Substrate Addition: After washing, add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

4.3. In Vivo Tumor Xenograft Studies

This is a generalized protocol based on studies with melanoma and pancreatic carcinoma models.[1][7]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^5 B16F1 melanoma cells or MIA PaCa-2 pancreatic carcinoma cells) into the flank of immunocompromised mice (e.g., C57BL/6 for syngeneic models or nude mice for xenografts).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Begin treatment with intraperitoneal (IP) or other systemic injections of the this compound (e.g., 10 mg/kg) or a vehicle control. The treatment schedule will vary depending on the study design (e.g., every other day).

  • Monitoring: Monitor tumor volume regularly using calipers. Animal body weight and general health should also be monitored.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for histopathological analysis (e.g., H&E staining, immunohistochemistry for vascular markers).

Therapeutic Potential and Future Directions

The foundational research on the this compound has established it as a promising anti-cancer agent with a dual mechanism of action. Its ability to inhibit angiogenesis and modulate the immune system makes it an attractive candidate for further development, both as a monotherapy and in combination with other cancer treatments, such as immune checkpoint inhibitors.[2][5][12][14][15]

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the stability, distribution, and optimal dosing of the this compound in vivo.

  • Combination Therapies: Further investigation into synergistic effects with other anti-cancer agents, including chemotherapy and other immunotherapies.[2][5][12]

  • Biomarker Discovery: Identification of biomarkers that could predict patient response to TAX2 therapy.

  • Clinical Translation: Moving the this compound from preclinical models into early-phase clinical trials to assess its safety and efficacy in human cancer patients.

TAX2_Therapeutic_Logic Therapeutic Logic of this compound TAX2 This compound Target Blocks TSP-1:CD47 Interaction TAX2->Target Effect1 Anti-Angiogenesis Target->Effect1 Effect2 Immunomodulation Target->Effect2 Outcome1 Tumor Necrosis & Growth Inhibition Effect1->Outcome1 Outcome2 Enhanced Anti-Tumor Immunity Effect2->Outcome2 Therapy1 Monotherapy Outcome1->Therapy1 Therapy2 Combination Therapy (e.g., with anti-PD-1) Outcome1->Therapy2 Outcome2->Therapy1 Outcome2->Therapy2

Therapeutic Logic of this compound

Conclusion

The this compound represents a novel and promising strategy in cancer therapy. By selectively targeting the TSP-1:CD47 axis, it effectively disrupts tumor angiogenesis and enhances anti-tumor immunity. The robust preclinical data across multiple cancer types underscores its potential for clinical development. This guide provides a foundational understanding of the this compound, which should aid researchers and drug developers in their efforts to translate this promising molecule into a viable cancer treatment.

References

Methodological & Application

TAX2 Peptide: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAX2 peptide is a novel cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2][3] It functions as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2][4] By preventing this interaction, TAX2 unexpectedly exhibits potent anti-angiogenic properties.[2][4][5] This document provides detailed protocols for in vitro studies designed to investigate the mechanism and efficacy of the this compound in cancer cell models. The described methodologies include assays for assessing cell viability, migration, tube formation, and the underlying signaling pathways.

Mechanism of Action

This compound selectively binds to TSP-1, thereby preventing its interaction with the CD47 receptor.[2][4][5] This selective antagonism promotes the binding of TSP-1 to the CD36 receptor, which leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and a subsequent reduction in downstream nitric oxide (NO) signaling.[2][4][5][6] This cascade of events ultimately results in the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[2][3]

TAX2_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Downstream Signaling Cascade TAX2 This compound TSP1 Thrombospondin-1 (TSP-1) TAX2->TSP1 Binds to CD47 CD47 Receptor TSP1->CD47 Interaction Blocked CD36 CD36 Receptor TSP1->CD36 Promoted Binding VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation NO_Signaling Nitric Oxide (NO) Signaling VEGFR2->NO_Signaling Activation Blocked Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Inhibition of

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro experiments investigating the effects of the this compound.

Table 1: Binding Affinity and Competition

ExperimentPeptideConcentrationResultReference
ELISA Binding AssayBiotinylated TAX210 µg/mLBinds to immobilized TSP-1[2]
ELISA Binding AssayBiotinylated Scrambled Peptide10 µg/mLNo binding to immobilized TSP-1[2]
Competitive Binding AssayUnlabeled TAX20.001 to 5 mg/mLDose-dependent inhibition of biotinylated TAX2 binding to TSP-1[2]

Table 2: In Vitro Anti-Angiogenic Activity

AssayCell LineTreatmentConcentrationEffectReference
Endothelial Cell MigrationHUVECThis compound100 µMInhibition of migration[7]
Tube Formation AssayHUVECThis compound100 µM40% inhibition of pseudo-tube network formation[7]
Aortic Ring AssayMouse Aortic RingsThis compoundNot SpecifiedMarked inhibition of microvessel sprouting[5]

Experimental Protocols

Peptide Handling and Solubilization

The this compound (linear dodecapeptide: IEVSQLLKGDAS or cyclic disulfide analogue: CEVSQLLKGDAC) and a scrambled control peptide (e.g., LSVDESKAQGIL) should be synthesized and purified.[2]

  • Solubilization: For in vitro assays, peptides should be solubilized in the appropriate cell culture medium.[2] For stock solutions, sterile, nuclease-free water or a suitable buffer can be used.

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_assays In Vitro Assays P1 Synthesize & Purify TAX2 & Scrambled Peptides P2 Solubilize in Appropriate Medium A1 Cell Viability Assay (e.g., MTT) P2->A1 A2 Cell Migration Assay (e.g., Transwell) P2->A2 A3 Tube Formation Assay (on Matrigel) P2->A3 A4 Co-Immunoprecipitation (TSP-1 & CD47) P2->A4 A5 Western Blot (VEGFR2 Phosphorylation) P2->A5

Caption: General experimental workflow for in vitro studies of this compound.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis in vitro.[2][7]

  • Culture Conditions: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

To ensure that the observed anti-angiogenic effects are not due to cytotoxicity, a cell viability assay should be performed.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a suitable method.[8]

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[8]

    • Treat the cells with varying concentrations of this compound and a scrambled control peptide for 24 hours.[8]

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the untreated control.

Endothelial Cell Migration Assay

This assay evaluates the effect of the this compound on the migratory capacity of endothelial cells, a key step in angiogenesis.

  • Method: A Transwell migration assay is a standard method.[5]

  • Protocol:

    • Plate HUVECs (e.g., 5 x 10^4 cells/well) into the upper chamber of a Transwell insert.[7]

    • Incubate the cells in EGM-2 containing 100 µM this compound or a scrambled control.[7]

    • After 12 hours, fix and stain the cells that have migrated to the lower surface of the membrane.[7]

    • Count the migrated cells under a microscope. Results can be expressed as the percentage of migrated cells compared to the control.[7]

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

  • Method: HUVECs are cultured on a Matrigel layer.

  • Protocol:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs (e.g., 5 x 10^4 cells/well) onto the Matrigel layer in the presence of 100 µM this compound or a scrambled control.[7]

    • After 8 hours of incubation, visualize the formation of tube-like structures using an inverted microscope.[7]

    • Quantify the total length of the network and the number of branching points using image analysis software.[7]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm that TAX2 disrupts the interaction between TSP-1 and CD47 in a cellular context.[5]

  • Protocol:

    • Treat HUVECs with this compound (e.g., 100 µM) or a scrambled control.[7]

    • Lyse the cells and immunoprecipitate CD47 using an anti-CD47 antibody. Use a non-specific IgG as a negative control.[5][7]

    • Separate the immunocomplexes by SDS-PAGE and transfer to a membrane.

    • Perform a western blot to detect co-immunoprecipitated TSP-1 using a specific anti-TSP-1 antibody.[5][7]

Western Blot Analysis for VEGFR2 Phosphorylation

This experiment determines the effect of TAX2 on the activation of VEGFR2, a key receptor in angiogenesis signaling.

  • Protocol:

    • Treat HUVECs with this compound.

    • Lyse the cells and quantify the protein concentration.[5]

    • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[9]

    • Block the membrane with 5% non-fat dried milk in TBST.[9]

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total VEGFR2.

    • Incubate with an appropriate HRP-conjugated secondary antibody.[9]

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[9]

Conclusion

The this compound presents a promising anti-angiogenic agent with a unique mechanism of action. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of TAX2 and similar peptides. These studies are crucial for elucidating the molecular mechanisms underlying its anti-cancer effects and for advancing its development as a potential therapeutic.

References

Application Notes and Protocols for In Vivo Administration of TAX2 Peptide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the TAX2 peptide in murine models, summarizing key quantitative data and detailing experimental protocols based on published literature. The this compound is a cyclic antagonist of the thrombospondin-1 (TSP-1):CD47 interaction, demonstrating significant anti-tumor and immunomodulatory effects in various preclinical cancer models.[1][2][3]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice, highlighting its therapeutic potential across different cancer models.

Table 1: Ovarian Carcinoma Models

Mouse StrainCancer Cell LineDosage and AdministrationTreatment DurationKey OutcomesReference
C57BL/6JRjID8 (subcutaneous)30 mg/kg BW, thrice weekly4 weeksInhibition of tumor growth, activation of anti-cancer adaptive immunity.[1][1]
C57BL/6JRjID8 (intraperitoneal)30 mg/kg BW, thrice weekly8 weeksInhibition of metastatic dissemination, activation of anti-cancer adaptive immunity.[1][1]

Table 2: Melanoma Model

Mouse StrainCancer Cell LineDosage and AdministrationTreatment ScheduleKey OutcomesReference
C57BL/6B16F1 (subcutaneous)10 mg/kg, intraperitonealDays 3, 5, and 7 post-inoculationDisruption of tumor vascularization, extensive tumor necrosis, inhibition of lung metastases formation and growth, promotion of intra-tumor lymphocytic infiltration.[1][4][1][4]

Table 3: Pancreatic Carcinoma Model

Mouse StrainCancer Cell LineDosage and AdministrationTreatment DurationKey OutcomesReference
BALB/c nu/nuMIA PaCa-2 (subcutaneous)10 mg/kg, thrice weekly4 weeksInhibition of tumor growth and vascularization.[4][4]

Table 4: Neuroblastoma Models

Mouse StrainCancer Cell LineDosage and AdministrationKey OutcomesReference
Not SpecifiedNot SpecifiedBiologically relevant dosesSignificant inhibition of tumor burden in mice with large pre-established tumors, alteration of xenograft vascularization.[2][2]

Signaling Pathway and Mechanism of Action

The this compound functions as an orthosteric antagonist that selectively disrupts the interaction between thrombospondin-1 (TSP-1) and the CD47 receptor.[1][3] This interference with the TSP-1:CD47 axis leads to a cascade of anti-tumor effects. A key mechanism is the promotion of TSP-1 binding to the CD36 receptor, which in turn disrupts VEGFR2 activation and downstream nitric oxide (NO) signaling.[4][5][6][7] This disruption of VEGFR2 signaling contributes to the anti-angiogenic properties of TAX2, leading to the inhibition of tumor-associated vascular networks and subsequent tumor necrosis.[1][4] Furthermore, by blocking the TSP-1:CD47 interaction, which is known to inhibit adaptive immunity, TAX2 treatment activates an anti-tumor immune response, converting poorly immunogenic tumors into ones with effective anti-tumor T-cell immunity.[1][3]

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Interaction CD36 CD36 Receptor TSP1->CD36 Binding Enhanced by TAX2 TAX2 This compound TAX2->TSP1 Binds & Antagonizes Immune_Suppression Immune Suppression TAX2->Immune_Suppression Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity TAX2->Anti_Tumor_Immunity Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates CD47->Immune_Suppression Promotes CD36->VEGFR2 Inhibits Activation NO_Signaling Nitric Oxide (NO) Signaling VEGFR2->NO_Signaling Activates Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Promotes

TAX2 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound in mice.

Peptide Preparation and Administration

Objective: To prepare the this compound for in vivo administration and deliver it to the mice via the appropriate route.

Materials:

  • This compound (cyclic)

  • Vehicle (e.g., 0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for the administration route)

Protocol:

  • Reconstitution: Dissolve the lyophilized this compound in the vehicle (e.g., 0.9% NaCl) to the desired stock concentration.[1] Ensure complete dissolution by vortexing gently.

  • Dilution: Based on the required dosage (e.g., 10 mg/kg or 30 mg/kg) and the weight of the individual mouse, calculate the volume of the peptide solution to be administered.[1][4] Prepare the final dilution in the vehicle if necessary.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the mouse appropriately. Lift the mouse by the scruff of the neck and turn it to expose the abdomen. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of the this compound solution.[4]

    • Subcutaneous (s.c.) Injection: Pinch a fold of skin on the back of the mouse, between the shoulder blades. Insert the needle into the base of the skin tent and inject the peptide solution.

Tumor Cell Inoculation and In Vivo Efficacy Studies

Objective: To establish tumor models in mice and assess the efficacy of this compound treatment on tumor growth and metastasis.

Materials:

  • Cancer cell lines (e.g., ID8, B16F1, MIA PaCa-2)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Preparation: Culture the desired cancer cell line under standard conditions. On the day of inoculation, harvest the cells, wash with PBS, and resuspend them in PBS or medium at the required concentration (e.g., 5 x 10^6 cells for ID8, 2.5 x 10^5 cells for B16F1, 3 x 10^6 cells for MIA PaCa-2).[1][4]

  • Tumor Inoculation:

    • Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mouse.[1][4]

    • Intraperitoneal (Metastasis) Model: Inject the cell suspension intraperitoneally to mimic metastatic dissemination.[1]

  • Treatment Initiation: Begin this compound administration at the time point specified in the experimental design (e.g., starting on day 3 or day 10 post-inoculation).[4] Administer the peptide according to the predetermined schedule (e.g., thrice weekly).[1][4]

  • Tumor Growth Monitoring: For subcutaneous tumors, measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Metastasis Assessment: For metastatic models, monitor the mice for signs of disease progression. At the end of the study, sacrifice the mice and perform necropsy to assess the extent of metastatic dissemination.

  • Data Analysis: Compare the tumor growth curves or metastatic burden between the TAX2-treated group and the vehicle-treated control group to determine the efficacy of the treatment.

Experimental_Workflow_InVivo_Efficacy cluster_preparation Preparation cluster_in_vivo In Vivo Procedures cluster_monitoring Monitoring & Analysis Cell_Culture Cancer Cell Culture Inoculation Tumor Cell Inoculation (s.c. or i.p.) Cell_Culture->Inoculation Peptide_Prep This compound Preparation Treatment TAX2 Administration Peptide_Prep->Treatment Inoculation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Metastasis_Assessment Metastasis Assessment Treatment->Metastasis_Assessment Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis Metastasis_Assessment->Data_Analysis

In Vivo Efficacy Study Workflow
Assessment of Angiogenesis

Objective: To evaluate the effect of this compound treatment on tumor vascularization.

Materials:

  • Tumor tissue samples

  • Fixatives (e.g., formalin)

  • Paraffin embedding reagents

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • Microscope

  • Imaging software for quantification

Protocol:

  • Tissue Collection and Processing: At the end of the in vivo study, excise the tumors and fix them in formalin. Process the tissues and embed them in paraffin.

  • Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for an endothelial cell marker such as CD31 to visualize blood vessels.

  • Microvessel Density (MVD) Analysis: Capture images of the stained tumor sections using a microscope. Quantify the microvessel density by counting the number of stained vessels per field of view or by measuring the total stained area using imaging software.

  • Data Analysis: Compare the MVD between the TAX2-treated and control groups to determine the anti-angiogenic effect of the peptide.

Evaluation of Anti-Tumor Immune Response

Objective: To characterize the immune cell infiltrate within the tumor microenvironment following TAX2 treatment.

Materials:

  • Tumor tissue samples

  • Reagents for tissue dissociation (e.g., collagenase, DNase)

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)

  • Flow cytometer

Protocol:

  • Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them to obtain a single-cell suspension.

  • Flow Cytometry Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies specific for different immune cell populations (e.g., T cells, helper T cells, cytotoxic T cells, regulatory T cells).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the proportions of different immune cell subsets within the tumors.

  • Data Analysis: Compare the immune cell profiles of tumors from TAX2-treated mice with those from control mice to assess the immunomodulatory effects of the peptide.[1]

References

Application Notes and Protocols: Determining the Optimal Dosage of TAX2 Peptide for Melanoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the TAX2 peptide in preclinical melanoma models, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.

Introduction

TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47. It acts as an antagonist to the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2][3][4][5] This antagonism unexpectedly leads to potent anti-angiogenic and immunomodulatory effects within the tumor microenvironment, making TAX2 a promising candidate for cancer therapy.[1][2][3][4][5] In melanoma models, TAX2 has been shown to induce extensive tumor necrosis, disturb tumor vascularization, and promote the infiltration of T lymphocytes.[1][3][4][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies of this compound in melanoma models.

ParameterValueDetailsSource
Peptide TAX2Cyclic 12-amino acid peptide derived from CD47[3][4]
Melanoma Model B16F1 murine melanomaSyngeneic allograft model[1][2][4]
Animal Model C57BL/6 miceImmunocompetent mice[1][2][4]
Dosage 10 mg/kgPer administration[1][2][4]
Route of Administration Intraperitoneal (i.p.) injectionSystemic administration[1][2][4]
Treatment Schedule Days 3, 5, and 7 post-tumor cell inoculationEarly intervention in tumor growth[1][2][4]
In Vitro Optimal Concentration 100 µMFor inhibition of endothelial cell migration[1][2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound involves the modulation of the TSP-1 signaling axis in the tumor microenvironment.

TAX2_Signaling_Pathway cluster_normal Physiological Condition cluster_tax2 TAX2 Treatment TSP1_N TSP-1 CD47_N CD47 TSP1_N->CD47_N Binds Angiogenesis_N Angiogenesis CD47_N->Angiogenesis_N Promotes TAX2 This compound TSP1_T TSP-1 TAX2->TSP1_T Binds & Antagonizes TSP-1:CD47 Interaction TCell T-Cell Infiltration TAX2->TCell Promotes CD47_T CD47 TSP1_T->CD47_T Inhibited CD36 CD36 TSP1_T->CD36 Binding Promoted VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation AntiAngiogenesis Anti-Angiogenesis (Tumor Necrosis) VEGFR2->AntiAngiogenesis

Caption: this compound signaling pathway in the tumor microenvironment.

Under normal conditions, the interaction between TSP-1 and CD47 can promote angiogenesis.[1][5] The this compound binds to TSP-1, preventing its interaction with CD47.[1][2][5] This selective inhibition enhances the binding of TSP-1 to another receptor, CD36.[1][2][5] The engagement of CD36 leads to the inhibition of VEGFR2 activation, a key signaling pathway in angiogenesis, ultimately resulting in an anti-angiogenic response and tumor necrosis.[1][2][5] Furthermore, disrupting the TSP-1:CD47 interaction has been shown to increase the infiltration of CD3+ T cells into the tumor, suggesting an immunomodulatory role.[3][6]

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal dosage and efficacy of this compound in melanoma models.

In Vivo Murine Melanoma Model

This protocol outlines the establishment of a syngeneic melanoma model and subsequent treatment with this compound.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_monitoring Tumor Monitoring & Analysis Cell_Culture 1. Culture B16F1 Melanoma Cells Injection 2. Subcutaneously Inject 2.5 x 10^5 B16F1 Cells into C57BL/6 Mice Cell_Culture->Injection Treatment 3. Intraperitoneal Injection of TAX2 (10 mg/kg) or Control Peptide Injection->Treatment Schedule 4. Administer on Days 3, 5, and 7 Post-Injection Treatment->Schedule Tumor_Volume 5. Measure Tumor Volume with Caliper Schedule->Tumor_Volume Imaging 6. Longitudinal Imaging: - μCT for Angiography - MRI for Necrosis Tumor_Volume->Imaging Termination 7. Euthanize Mice and Collect Tumors for Ex Vivo Analysis Imaging->Termination Histology 8. Histopathological Analysis: - H&E Staining - IHC for CD31 (Vasculature) and CD3 (T-cells) Termination->Histology

Caption: Experimental workflow for in vivo evaluation of this compound.

Materials:

  • B16F1 murine melanoma cells

  • 8-week-old female C57BL/6 mice

  • This compound (and scrambled control peptide)

  • Sterile PBS

  • Calipers

  • Micro-CT (μCT) and Magnetic Resonance Imaging (MRI) equipment

  • Reagents for histology and immunohistochemistry (H&E, anti-CD31, anti-CD3 antibodies)

Procedure:

  • Cell Preparation: Culture B16F1 melanoma cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the left flank of each C57BL/6 mouse.[1][2][4]

  • Treatment: On days 3, 5, and 7 post-tumor inoculation, administer this compound (10 mg/kg) or a scrambled control peptide via intraperitoneal injection.[1][2][4]

  • Tumor Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Perform longitudinal imaging studies such as μCT for tumor angiography and MRI to assess tumor necrosis at specified time points (e.g., day 12 and 20).[1][2][4]

  • Histopathology: Fix tumors in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess morphology and necrosis.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections using antibodies against CD31 to visualize and quantify microvascular density and CD3 to detect and quantify infiltrating T lymphocytes.

In Vitro Endothelial Cell Migration Assay

This assay evaluates the direct effect of this compound on the migration of endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell migration chambers

  • This compound

  • Endothelial cell growth medium

  • Staining reagents (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed HUVECs in the upper chamber of a Transwell insert.

  • Treatment: Add endothelial cell growth medium containing various concentrations of this compound (e.g., up to 100 µM) or a control peptide to the lower chamber.[2]

  • Incubation: Incubate the chambers for a specified period (e.g., 12 hours) to allow for cell migration.[2]

  • Analysis:

    • Remove non-migrated cells from the upper surface of the insert.

    • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

    • Quantify the number of migrated cells by counting under a microscope or by eluting the stain and measuring absorbance.

Conclusion

The provided data and protocols offer a solid foundation for investigating the therapeutic potential of this compound in melanoma. The optimal in vivo dosage in a syngeneic murine model has been established at 10 mg/kg administered intraperitoneally in the early stages of tumor development. The anti-tumor effects are attributed to a unique mechanism involving the disruption of the TSP-1:CD47 interaction, leading to anti-angiogenic and pro-immune responses. Researchers can adapt and build upon these protocols to further explore the efficacy of this compound, including its potential in combination therapies.

References

Application Notes and Protocols for TAX2 Peptide in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAX2 peptide is a cyclic dodecapeptide that functions as an orthosteric antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2][3] In the context of ovarian cancer, TAX2 has demonstrated significant therapeutic potential by exhibiting a dual mechanism of action: anti-angiogenesis and activation of anti-tumor immunity.[1][2][3] These application notes provide an overview of the this compound, its mechanism of action, and detailed protocols for its use in ovarian cancer research.

Physicochemical Properties of this compound

The this compound has been characterized as stable and soluble in clinically relevant solvents, with a favorable safety profile in preclinical models.[1][2][3]

PropertyDescription
Sequence CEVSQLLKGDAC (disulfide bridge between Cys1 and Cys12)
Molecular Formula C49H84N12O17S2
Molecular Weight 1193.38 g/mol
Appearance Lyophilized powder
Solubility Soluble in water and 0.9% NaCl
Stability Stable under various storage and handling conditions

Mechanism of Action in Ovarian Cancer

This compound's anti-cancer effects in ovarian cancer stem from two primary mechanisms:

  • Anti-Angiogenesis: TAX2 disrupts the interaction between TSP-1 and CD47. This unexpectedly promotes the binding of TSP-1 to the CD36 receptor on endothelial cells. The formation of the TSP-1/CD36 complex leads to the inhibition of VEGFR2 signaling, a critical pathway for angiogenesis. This results in the disruption of tumor-associated vascular networks and promotes tumor necrosis.[1][3]

  • Immune Activation: The TSP-1:CD47 signaling axis is known to create a tolerogenic tumor microenvironment by directly inhibiting T-cell activation. By blocking this interaction, this compound can convert poorly immunogenic tumors into ones that exhibit effective anti-tumor T-cell immunity.[1][2][3] This includes promoting the infiltration of CD4+ and CD8+ T-cells into the tumor. In preclinical models, TAX2 has also been shown to synergize with anti-PD-1 immune checkpoint inhibitors.[1][2]

Signaling Pathway of this compound's Anti-Angiogenic Effect

TAX2_Signaling_Pathway cluster_endothelial_cell Endothelial Cell VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CD36 CD36 CD36->VEGFR2 Inhibits Signaling CD47 CD47 TSP1 Thrombospondin-1 (TSP-1) TSP1->CD36 Binding Promoted by TAX2 TSP1->CD47 Binds TAX2 This compound TAX2->TSP1

Caption: this compound's anti-angiogenic signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in ovarian cancer models.

In Vivo Tumor Growth Inhibition
Cell LineMouse ModelTAX2 DosageTreatment DurationTumor Growth InhibitionReference
A2780BALB/c nude10 mg/kg, i.p., 3x/week2 weeks~2-fold inhibition[2]
SK-OV-3BALB/c nude10 mg/kg, i.p., 3x/week7 weeks~2-fold inhibition[2]
ID8C57BL/6JRj30 mg/kg, i.p., 3x/week4 weeks (s.c.)Significant inhibition[1]
ID8C57BL/6JRj30 mg/kg, i.p., 3x/week8 weeks (i.p.)Inhibition of metastatic dissemination[1]
In Vivo Immune Cell Modulation (ID8 Syngeneic Model)
Immune Cell TypeEffect of TAX2 TreatmentReference
CD4+ T-cells Tendency of increased recruitment into ascites[1]
CD8+ T-cells Trend towards increased recruitment into the tumor[1]
Macrophages No significant impact on tumor recruitment[1]
B-cells (CD45R+) No apparent effect in ascites[1]

Experimental Protocols

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start cell_culture Culture Ovarian Cancer Cells (A2780, SK-OV-3, ID8) start->cell_culture implantation Subcutaneous or Intraperitoneal Implantation in Mice cell_culture->implantation randomization Tumor Establishment & Randomization implantation->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring analysis Endpoint Analysis: Tumor Weight/Volume, Immunohistochemistry, Flow Cytometry monitoring->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies of this compound.

Protocol 1: In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the effect of this compound on the growth of human ovarian cancer xenografts in immunodeficient mice.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, SK-OV-3)

  • Female BALB/c nude mice (6-8 weeks old)

  • This compound (lyophilized)

  • Sterile 0.9% NaCl solution (vehicle)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture A2780 or SK-OV-3 cells in appropriate medium. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Reconstitute the lyophilized this compound in sterile 0.9% NaCl. Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, three times a week. The control group receives an equivalent volume of 0.9% NaCl.[2]

  • Endpoint Analysis: Continue treatment for the specified duration (e.g., 2-7 weeks). At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumors can be processed for further analysis such as immunohistochemistry.

Protocol 2: In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of ovarian cancer cells in vitro.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, SK-OV-3)

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ovarian cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (no cells) as a background control and cells with medium but no peptide as a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: In Vitro Apoptosis Assay (Annexin V Staining)

Objective: To assess the induction of apoptosis in ovarian cancer cells by this compound.

Materials:

  • Ovarian cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin (B1180172) V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed ovarian cancer cells in 6-well plates. Once attached, treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the immune cell populations within ovarian tumors from mice treated with this compound.

Materials:

  • Tumor tissue from the in vivo syngeneic model (e.g., ID8)

  • Tumor dissociation kit

  • GentleMACS Dissociator

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Excise the tumor and mechanically dissociate it into small pieces. Enzymatically digest the tissue using a tumor dissociation kit and a gentleMACS Dissociator to obtain a single-cell suspension.

  • Cell Filtration and Lysis: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.

  • Cell Staining: Wash the cells with FACS buffer and resuspend them at 1 x 10^7 cells/mL. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to gate on leukocyte populations (CD45+) and subsequently identify T-cell subsets (CD3+, CD4+, CD8+). Compare the percentages of these populations between TAX2-treated and control groups.[1]

Conclusion

The this compound represents a promising therapeutic agent for ovarian cancer due to its dual action on angiogenesis and the tumor immune microenvironment. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of TAX2 in preclinical ovarian cancer models. Further research is warranted to fully elucidate its therapeutic potential and to explore combination strategies with other anti-cancer agents.

References

Application Notes and Protocols for TAX2 Peptide in Neuroblastoma Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the TAX2 peptide, a promising therapeutic agent, and its preclinical applications in neuroblastoma. Detailed protocols for key experiments are included to facilitate further research and development.

Introduction to this compound

TAX2 is a cyclic dodecapeptide derived from the CD47 receptor that acts as an orthosteric antagonist to the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2] This interaction is crucial in various physiological and pathological processes, including angiogenesis and immune response. By selectively disrupting the TSP-1:CD47 binding, TAX2 exhibits significant anti-angiogenic and anti-tumor properties in several preclinical cancer models, including melanoma, pancreatic carcinoma, and neuroblastoma.[1][3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the TSP-1:CD47 interaction. This blockage unexpectedly leads to an anti-angiogenic effect. TAX2 promotes the binding of TSP-1 to another receptor, CD36.[4] The enhanced TSP-1:CD36 interaction is known to inhibit the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis. This disruption of VEGFR2 activation ultimately leads to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[4] In the context of neuroblastoma, TAX2 has been shown to significantly inhibit tumor burden and sharply alter xenograft vascularization in preclinical models.[5]

Preclinical Efficacy in Neuroblastoma

Preclinical studies have demonstrated the therapeutic potential of TAX2 in neuroblastoma using xenograft models with human neuroblastoma cell lines.

In Vivo Studies

In vivo studies utilized MYCN-amplified (SK-N-BE(2)) and MYCN-non-amplified (SK-N-SH) human neuroblastoma cell lines implanted in nude mice. Systemic administration of TAX2 resulted in a significant inhibition of tumor growth in both models.[5] While specific quantitative data on the percentage of tumor growth inhibition is not publicly available, the studies reported a sharp alteration in xenograft vascularization and a significant reduction in overall tumor burden.[5]

Quantitative Data from Preclinical Studies

While specific quantitative data for the neuroblastoma studies are not detailed in the available literature, the following tables summarize representative data from preclinical studies of TAX2 in other cancer models to provide an indication of its potency.

Table 1: In Vivo Efficacy of this compound in a Pancreatic Carcinoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 38 ± SEFold Decrease vs. Control
ControlApprox. 1200-
TAX2 (10 mg/kg)Approx. 6002

Data is estimated from graphical representations in "Identification of this compound as a new unpredicted anti-cancer agent" and serves as a representative example of TAX2's in vivo efficacy.[4]

Table 2: In Vitro Anti-Angiogenic Activity of this compound

AssayCell TypeTreatmentResult
Endothelial Cell MigrationHUVEC100 µM TAX2~40% inhibition of pseudo-tube network formation
cGMP ProductionHUVEC100 µM TAX2~25% decrease after NO stimulation

This data highlights the anti-angiogenic mechanism of TAX2 on Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Experimental Protocols

The following are detailed, representative protocols for conducting preclinical studies with the this compound in neuroblastoma, based on published methodologies.[4][5]

Protocol 1: In Vivo Neuroblastoma Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine subcutaneous xenograft model of neuroblastoma.

Materials:

  • SK-N-BE(2) or SK-N-SH human neuroblastoma cells

  • Athymic nude mice (e.g., NMRI-nude), 6-8 weeks old

  • This compound (lyophilized)

  • Sterile 0.9% saline

  • Matrigel (optional)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture neuroblastoma cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile saline or a 1:1 mixture of saline and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Reconstitute lyophilized this compound in sterile 0.9% saline to a final concentration for a dosage of 10 mg/kg.

    • Administer this compound via intraperitoneal (i.p.) injection three times a week.

    • The control group should receive i.p. injections of the vehicle (sterile 0.9% saline) on the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for vascularization markers like CD31).

Protocol 2: Evaluation of Tumor Vascularization by Immunohistochemistry

Objective: To assess the effect of this compound on tumor vascularization in neuroblastoma xenografts.

Materials:

  • Excised tumor tissues from the in vivo study

  • Formalin or paraformaldehyde for fixation

  • Paraffin embedding reagents

  • Microtome

  • Primary antibody against CD31 (PECAM-1)

  • Secondary antibody (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope and imaging software

Procedure:

  • Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tumor blocks.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0).

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against CD31 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Analysis:

    • Capture images of the stained sections.

    • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

Visualizations

Signaling Pathway of this compound

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 interaction blocked CD36 CD36 Receptor TSP1->CD36 binding promoted TAX2 This compound TAX2->TSP1 binds VEGFR2 VEGFR2 CD36->VEGFR2 inhibits VEGFR2_P VEGFR2 Phosphorylation VEGFR2->VEGFR2_P activation Angiogenesis Angiogenesis VEGFR2_P->Angiogenesis promotes

Caption: this compound blocks TSP-1/CD47 interaction, promoting TSP-1/CD36 binding and inhibiting angiogenesis.

Experimental Workflow for In Vivo Neuroblastoma Study

InVivo_Workflow start Start cell_prep Prepare Neuroblastoma Cell Suspension (SK-N-BE(2) or SK-N-SH) start->cell_prep implantation Subcutaneous Implantation in Nude Mice cell_prep->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize Mice into Control & TAX2 Groups tumor_growth->randomization treatment Administer TAX2 (i.p.) or Vehicle randomization->treatment monitoring Continue Monitoring Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Histology & Vascularization Analysis (CD31) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating TAX2 efficacy in a neuroblastoma xenograft model.

Logical Relationship of TAX2's Anti-Angiogenic Effect

Logical_Relationship TAX2 This compound Administration TSP1_CD47_Block Blockade of TSP-1:CD47 Interaction TAX2->TSP1_CD47_Block TSP1_CD36_Promote Promotion of TSP-1:CD36 Interaction TSP1_CD47_Block->TSP1_CD36_Promote VEGFR2_Inhibit Inhibition of VEGFR2 Signaling TSP1_CD36_Promote->VEGFR2_Inhibit Angiogenesis_Reduce Reduced Tumor Angiogenesis VEGFR2_Inhibit->Angiogenesis_Reduce TumorGrowth_Inhibit Inhibition of Tumor Growth Angiogenesis_Reduce->TumorGrowth_Inhibit

Caption: Logical cascade of TAX2's anti-angiogenic mechanism leading to tumor growth inhibition.

References

Application Notes and Protocols: Co-immunoprecipitation with TAX2 Peptide to Demonstrate TSP-1:CD47 Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a matricellular protein that plays a critical role in the tumor microenvironment and cardiovascular system. Its interaction with the cell surface receptor CD47 initiates signaling cascades that can inhibit angiogenesis and modulate immune responses.[1][2] The development of agents that can selectively disrupt the TSP-1:CD47 interaction is of significant interest for therapeutic applications, including cancer and cardiovascular diseases.[3] The TAX2 peptide is a novel cyclic peptide designed as a selective antagonist of the TSP-1:CD47 interaction.[1][3] This document provides detailed application notes and a comprehensive protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate and quantify the disruption of the TSP-1:CD47 protein-protein interaction by the this compound.

Principle of the Assay

Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment. An antibody targeting a specific "bait" protein (e.g., CD47) is used to pull down the bait and any associated "prey" proteins (e.g., TSP-1) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting. To demonstrate the disruptive effect of the this compound, the Co-IP is performed in the presence and absence of the peptide. A reduction in the amount of co-immunoprecipitated prey protein in the presence of the this compound indicates a disruption of the protein-protein interaction.

Signaling Pathway Overview

The interaction between TSP-1 and CD47 triggers a signaling cascade that can have varied downstream effects depending on the cellular context. A simplified representation of this pathway and the point of intervention by the this compound is illustrated below.

TSP1_CD47_Signaling TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Binds Downstream Downstream Signaling (e.g., Inhibition of Angiogenesis, Immune Modulation) CD47->Downstream Initiates TAX2 This compound TAX2->TSP1 Binds to TAX2->Disruption Prevents Interaction CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HUVECs, Platelets) Peptide_Treatment 2. Treatment with this compound or Scrambled Control Cell_Culture->Peptide_Treatment Cell_Lysis 3. Cell Lysis to Prepare Protein Lysate Peptide_Treatment->Cell_Lysis Antibody_Incubation 4. Incubate Lysate with Anti-CD47 or Anti-TSP-1 Antibody Cell_Lysis->Antibody_Incubation Bead_Incubation 5. Add Protein A/G Beads to Capture Antibody-Protein Complex Antibody_Incubation->Bead_Incubation Washing 6. Wash Beads to Remove Non-specific Binding Bead_Incubation->Washing Elution 7. Elute Immunoprecipitated Proteins from Beads Washing->Elution SDS_PAGE 8. Separate Proteins by SDS-PAGE Elution->SDS_PAGE Western_Blot 9. Western Blot Analysis for TSP-1 and CD47 SDS_PAGE->Western_Blot

References

Application Note: Determining TAX2 Peptide Binding Affinity using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for determining the binding affinity of the TAX2 peptide to its target protein, Thrombospondin-1 (TSP-1), using an Enzyme-Linked Immunosorbent Assay (ELISA). The this compound is a selective antagonist of the TSP-1 and CD47 interaction, playing a crucial role in angiogenesis and tumor microenvironment regulation.[1][2][3][4][5] Accurate measurement of its binding affinity to TSP-1 is essential for drug development and structure-activity relationship (SAR) studies. This document outlines two common ELISA-based methods for this purpose: a direct binding ELISA and a competitive binding ELISA.

Principle of the Assay

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6] In the context of measuring peptide binding affinity, an indirect ELISA format is often employed. This involves immobilizing the target protein (TSP-1) onto the wells of a microtiter plate. The plate is then incubated with varying concentrations of the biotinylated this compound. The amount of bound peptide is subsequently detected using an enzyme-conjugated streptavidin which catalyzes a colorimetric reaction. The intensity of the color produced is proportional to the amount of bound peptide, allowing for the determination of binding affinity.[7][8][9] The dissociation constant (Kd), a measure of binding affinity, can be calculated from the resulting data.[10][11][12]

Signaling Pathway Involving TAX2

The this compound was designed as a selective antagonist for the interaction between Thrombospondin-1 (TSP-1) and CD47.[1][2][3][4][5] By binding to TSP-1, TAX2 prevents the TSP-1:CD47 interaction.[1][3][4][5] An unexpected outcome of this is the promotion of TSP-1 binding to CD36-containing complexes. This enhanced interaction leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, ultimately resulting in an anti-angiogenic effect.[1][3][4][5]

cluster_0 TAX2 Intervention cluster_1 Molecular Interactions cluster_2 Cellular Response TAX2 This compound TSP1 Thrombospondin-1 (TSP-1) TAX2->TSP1 Binds to CD47 CD47 TSP1->CD47 Interaction Blocked by TAX2 CD36 CD36 Complex TSP1->CD36 Binding Promoted by TAX2 VEGFR2 VEGFR2 CD36->VEGFR2 Disrupts Activation NOSignaling NO Signaling VEGFR2->NOSignaling Leads to Angiogenesis Angiogenesis NOSignaling->Angiogenesis Inhibition of

Caption: Signaling pathway of this compound intervention.

Experimental Protocols

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Recombinant human Thrombospondin-1 (TSP-1)

  • Biotinylated this compound and unlabeled this compound

  • Scrambled control peptide (biotinylated)

  • Coating Buffer: 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate, pH 9.6[13][14]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)[7][14]

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST[8][9]

  • Assay Buffer: 0.5% (w/v) BSA in PBST[8][9]

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow: Direct Binding ELISA

cluster_workflow Direct Binding ELISA Workflow A 1. Coat Plate with TSP-1 B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Biotinylated this compound D->E F 6. Wash E->F G 7. Add Streptavidin-HRP F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance at 450 nm J->K cluster_analysis Data Analysis Logic A Raw Absorbance Data B Subtract Background A->B C Plot Absorbance vs. Concentration B->C D Non-linear Regression (Sigmoidal Dose-Response) C->D E Determine EC₅₀ (Direct) or IC₅₀ (Competitive) D->E F Calculate Dissociation Constant (Kd or Ki) E->F

References

Application Notes and Protocols: In Vivo Imaging of TAX2 Peptide Effects Using MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47. It acts as a selective antagonist of the thrombospondin-1 (TSP-1) interaction with CD47.[1][2][3][4][5][6][7][8][9][10] This antagonistic action unexpectedly promotes the binding of TSP-1 to CD36, which leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and a subsequent decrease in downstream nitric oxide (NO) signaling.[1][2][3][4][7][8][9] The culmination of this signaling cascade is a potent anti-angiogenic effect, making TAX2 a person of interest in cancer therapy research.[1][2][3][4][6][7][11]

Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that can be utilized to longitudinally monitor the therapeutic efficacy of anti-angiogenic agents like TAX2 in preclinical tumor models.[3][7][8][9][10] Specifically, dynamic contrast-enhanced MRI (DCE-MRI) can provide quantitative insights into tumor vascularity, perfusion, and vessel permeability. Furthermore, T2-weighted imaging can be employed to assess and quantify treatment-induced tumor necrosis.

These application notes provide detailed protocols for the in vivo administration of TAX2 peptide in tumor-bearing mouse models and subsequent imaging and analysis using MRI to evaluate its anti-angiogenic and pro-necrotic effects.

Signaling Pathway of this compound

The mechanism of action of the this compound involves a sophisticated modulation of cell signaling pathways that regulate angiogenesis. The following diagram illustrates the key interactions and downstream effects of TAX2.

TAX2_Signaling_Pathway This compound Signaling Pathway cluster_0 TAX2 Intervention cluster_1 Molecular Interactions cluster_2 Downstream Signaling cluster_3 Cellular Effects TAX2 This compound TSP1_CD47 TSP-1 : CD47 Interaction TAX2->TSP1_CD47 inhibits TSP1_CD36 TSP-1 : CD36 Interaction TAX2->TSP1_CD36 promotes Angiogenesis Angiogenesis TSP1_CD47->Angiogenesis promotes VEGFR2 VEGFR2 Activation TSP1_CD36->VEGFR2 inhibits NO_Signaling NO Signaling VEGFR2->NO_Signaling activates NO_Signaling->Angiogenesis promotes

This compound Signaling Cascade

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound treatment on tumor characteristics as observed in preclinical mouse models. This data has been aggregated from published studies to provide a clear overview of the peptide's efficacy.

ParameterAnimal ModelTumor TypeTreatment GroupControl GroupFold ChangeCitation
Necrotic Area C57BL/6 MiceB16F1 Melanoma~60% of total tumor area~20% of total tumor area~3-fold increase[9]
Tumor Volume BALB/c nu/nu MiceMIA PaCa-2 Pancreatic CarcinomaSignificant reductionVehicleData not quantified as fold change[3]

Experimental Protocols

I. In Vivo this compound Administration

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline or PBS

  • Sterile 1 mL syringes with 27-30G needles

  • Animal restrainer

  • 70% ethanol (B145695) wipes

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized this compound in sterile saline or PBS to a final concentration that allows for the desired dosage (e.g., 10 mg/kg) in a suitable injection volume (typically 100-200 µL for a mouse). Gently swirl to dissolve; do not vortex.

  • Animal Preparation: Acclimatize the tumor-bearing mouse (e.g., C57BL/6 with subcutaneous B16F1 melanoma allografts or BALB/c nude mice with MIA PaCa-2 pancreatic carcinoma xenografts) to the handling and restraint procedures.

  • Dosing: For a 10 mg/kg dose, weigh the mouse to calculate the precise volume of the reconstituted this compound solution to be administered.

  • Administration:

    • Restrain the mouse securely.

    • For intraperitoneal (IP) injection, locate the lower right or left abdominal quadrant.

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 10-20 degree angle and inject the calculated volume of the this compound solution.

  • Treatment Schedule: Administer the this compound or vehicle control according to the study design. A typical regimen could be three times a week.[3]

  • Monitoring: Monitor the animals daily for any signs of toxicity and measure tumor volume with calipers regularly.

II. In Vivo MRI for Assessment of Tumor Vascularity and Necrosis

This protocol describes the use of MRI to visualize and quantify the effects of this compound on tumor vascularization and the induction of necrosis.

A. Animal Preparation for MRI:

  • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (1-2% in oxygen) or an injectable anesthetic cocktail (e.g., ketamine/xylazine).

  • Place the anesthetized mouse on a heated animal bed to maintain body temperature throughout the imaging session.

  • For DCE-MRI, place a catheter in the tail vein for the administration of the contrast agent.

  • Position the mouse in the MRI scanner with the tumor centered in the imaging coil.

  • Monitor the animal's respiration and heart rate during the entire imaging procedure.

B. MRI Acquisition Protocol:

The following are suggested MRI sequences and parameters for a 7T small animal MRI scanner. These may need to be optimized based on the specific scanner and tumor model.

Imaging Sequence Purpose Repetition Time (TR) Echo Time (TE) Flip Angle Field of View (FOV) Matrix Size Slice Thickness Notes
T2-Weighted Turbo Spin Echo (TSE) Anatomical reference and visualization of necrosis2500-4000 ms30-60 ms90°30 x 30 mm256 x 2561 mmTo identify the tumor and delineate necrotic regions, which often appear as hyperintense areas.
T1-Weighted Spin Echo (SE) Pre-contrast baseline for DCE-MRI500-800 ms10-20 ms90°30 x 30 mm128 x 1281 mmEssential for calculating the change in signal intensity after contrast injection.
Dynamic Contrast-Enhanced (DCE) - T1-Weighted Gradient Echo (GRE) Assess vascular permeability and perfusion< 100 ms2-5 ms10-30°30 x 30 mm128 x 1281 mmAcquire a series of images before, during, and after a bolus injection of a Gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein. Temporal resolution should be high (e.g., 5-10 seconds per image).

C. Image Analysis:

  • Tumor Volume and Necrosis Quantification:

    • On the T2-weighted images, manually or semi-automatically segment the total tumor volume and the necrotic core in each slice.

    • Calculate the total tumor volume and the necrotic volume by summing the areas from each slice and multiplying by the slice thickness.

    • The necrotic fraction can be expressed as (Necrotic Volume / Total Tumor Volume) x 100%.

  • DCE-MRI Analysis:

    • Co-register the dynamic T1-weighted images to correct for any motion.

    • Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.

    • Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time curves to generate parametric maps of Ktrans (volume transfer constant, reflecting vessel permeability) and ve (extracellular extravascular volume fraction).

    • Compare the Ktrans and ve values between the TAX2-treated and control groups to quantify the anti-angiogenic effects. A decrease in Ktrans is indicative of reduced vascular permeability and perfusion.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the in vivo effects of the this compound using MRI.

Experimental_Workflow Experimental Workflow for In Vivo Assessment of this compound cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Treatment cluster_2 Phase 3: In Vivo Imaging cluster_3 Phase 4: Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment MRI_Scan MRI Acquisition (T2w, T1w, DCE) Treatment->MRI_Scan Image_Analysis Image Segmentation & Pharmacokinetic Modeling MRI_Scan->Image_Analysis Quantification Quantification of Tumor Volume, Necrosis, & Ktrans Image_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

In Vivo Assessment Workflow

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize in vivo MRI for the evaluation of the anti-angiogenic and pro-necrotic effects of the this compound. By employing these methodologies, it is possible to gain valuable insights into the therapeutic potential of TAX2 and similar compounds in a preclinical setting, thereby accelerating their development as novel anti-cancer agents.

References

Application Notes and Protocols for µCT Analysis of Tumor Vascularization Following TAX2 Peptide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAX2 peptide is a novel cyclic peptide designed as an orthosteric antagonist to the interaction between thrombospondin-1 (TSP-1) and the cell-surface receptor CD47.[1][2][3][4] This interaction is crucial in various physiological and pathological processes, including angiogenesis. By blocking the TSP-1:CD47 interaction, the this compound exhibits significant anti-angiogenic and anti-tumor properties.[2][3][5] It has been shown to disrupt tumor vascularization, induce extensive tumor necrosis, and inhibit tumor growth in several preclinical cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and glioblastoma.[1][2][3][6]

Micro-computed tomography (µCT) is a high-resolution imaging modality that enables non-invasive, three-dimensional visualization and quantification of tumor vasculature.[7][8][9] When used with a contrast agent, µCT allows for detailed analysis of vascular parameters such as vessel volume, density, diameter, and tortuosity. This makes it an invaluable tool for assessing the efficacy of anti-angiogenic therapies like the this compound.[2][5][10]

These application notes provide a detailed overview and protocols for utilizing µCT to analyze the effects of this compound treatment on tumor vascularization.

Mechanism of Action of this compound

The anti-angiogenic effect of the this compound is not due to a direct inhibition of angiogenesis. Instead, by blocking the TSP-1:CD47 interaction, TAX2 promotes the binding of TSP-1 to an alternative receptor, CD36.[2][5] This enhanced TSP-1/CD36 signaling axis disrupts the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream nitric oxide (NO) signaling pathway.[2][5][11] The downstream effects include the inhibition of endothelial cell migration and the abrogation of capillary-like structure formation, ultimately leading to a significant reduction in tumor angiogenesis.[2][12]

TAX2_Signaling_Pathway cluster_control Normal Angiogenic Signaling cluster_tax2 This compound Treatment VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes TSP1_CD47 TSP-1:CD47 Interaction TSP1_CD47->Angiogenesis Regulates TAX2 This compound TSP1 TSP-1 TAX2->TSP1 Binds to CD47 CD47 TSP1->CD47 Blocks Interaction CD36 CD36 TSP1->CD36 Promotes Binding VEGFR2_Inhibition VEGFR2 Signaling Disruption CD36->VEGFR2_Inhibition Leads to TSP1_CD36 TSP-1:CD36 Interaction NO_Signaling NO Signaling Inhibition VEGFR2_Inhibition->NO_Signaling Causes Anti_Angiogenesis Inhibition of Angiogenesis NO_Signaling->Anti_Angiogenesis

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on tumor vascularization as determined by µCT analysis and other complementary methods in preclinical melanoma models.

Vascular ParameterControlTAX2 TreatmentPercentage ChangeReference
Blood Vessel Mean VolumeBaseline2-fold reduction-50%[2]
Intratumoral MVDBaseline60% diminution-60%[2]
Blood Vessel LengthBaselineSignificantly decreased-[2]
Blood Vessel DiameterBaselineSignificantly decreased-[2]

MVD: Microvessel Density

Experimental Protocols

Animal Models and Tumor Induction
  • Cell Lines : B16F1 melanoma cells or MIA PaCa-2 pancreatic carcinoma cells are commonly used.[2][10]

  • Animal Strains : C57BL/6 mice (for syngeneic models like B16F1) or immunodeficient mice such as BALB/c nu/nu or NMRI nude mice (for human cell line xenografts like MIA PaCa-2 and SK-N-BE(2) or SK-N-SH neuroblastoma).[1][2][10]

  • Tumor Cell Implantation : Subcutaneously inject 2.5 x 10^5 B16F1 melanoma cells into the flank of C57BL/6 mice.[10] For pancreatic carcinoma, inject MIA PaCa-2 cells subcutaneously.[2] For neuroblastoma models, SK-N-BE(2) or SK-N-SH human neuroblastoma cells are implanted in NMRI nude mice.[1]

  • Tumor Growth Monitoring : Monitor tumor growth by measuring with a caliper. Tumor volume can be calculated using the formula: (length x width^2) / 2.

This compound Administration
  • Peptide Formulation : Reconstitute the lyophilized this compound in a sterile, clinically relevant solvent such as 0.9% NaCl.[3][13]

  • Dosage and Administration Route : Administer the this compound intraperitoneally (IP) at a dose of 10 mg/kg.[10]

  • Treatment Schedule : For early-stage tumor growth studies, inject the peptide at days 3, 5, and 7 post-tumor cell injection.[10] For established tumors, begin treatment when tumors reach a palpable size.

µCT Imaging and Analysis
  • Contrast Agent : Utilize an alkaline earth-based nanoparticulate contrast agent for vascular imaging.[2]

  • Longitudinal Monitoring : Perform µCT scans at multiple time points (e.g., day 7 and day 14 post-tumor challenge) to longitudinally monitor changes in tumor vascularization.[2][10]

  • Image Acquisition :

    • Anesthetize the mice using isoflurane.

    • Inject the contrast agent intravenously.

    • Acquire µCT images using a high-resolution scanner. The resolution should be sufficient to visualize small blood vessels (e.g., as low as 3.4 µm).[7][8][9]

  • Image Analysis :

    • Use 3D image analysis software such as Amira 5.4.3 for segmentation and quantification.[2][10]

    • Segment the tumor volume and the associated vascular network.

    • Quantify vascular parameters including:

      • Total vessel volume

      • Vessel length

      • Vessel diameter

      • Vessel density

    • Generate 3D reconstructions of the tumor and its vasculature for visualization.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_imaging µCT Imaging cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., B16F1 Melanoma) Animal_Grouping Randomization into Control and TAX2 Groups Tumor_Implantation->Animal_Grouping TAX2_Admin This compound Administration (10 mg/kg, IP) Animal_Grouping->TAX2_Admin Control_Admin Vehicle Control Administration Animal_Grouping->Control_Admin Tumor_Monitoring Longitudinal Tumor Growth Measurement (Caliper) TAX2_Admin->Tumor_Monitoring Control_Admin->Tumor_Monitoring Contrast_Injection IV Injection of Contrast Agent Tumor_Monitoring->Contrast_Injection uCT_Scan µCT Scanning (e.g., Day 7, Day 14) Contrast_Injection->uCT_Scan Image_Reconstruction 3D Image Reconstruction uCT_Scan->Image_Reconstruction Segmentation Tumor and Vasculature Segmentation (Amira) Image_Reconstruction->Segmentation Quantification Quantification of Vascular Parameters Segmentation->Quantification Histo_Validation Histopathological Validation (CD31 Staining) Quantification->Histo_Validation

Caption: Experimental workflow for µCT analysis.

Conclusion

The this compound represents a promising anti-cancer agent with a distinct anti-angiogenic mechanism of action.[2][3][5] µCT imaging provides a robust and quantitative method for evaluating the in vivo efficacy of TAX2 in disrupting tumor vascularization.[2][10] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the vascular effects of TAX2 and other anti-angiogenic compounds.

References

Application Notes: Utilizing a Scrambled Peptide as a Negative Control for TAX2-Mediated Inhibition of Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAX2 peptide, a cyclic dodecapeptide derived from the CD47 receptor, has been identified as a promising anti-cancer and anti-angiogenic agent.[1][2][3] Its mechanism of action involves binding to thrombospondin-1 (TSP-1) and preventing its interaction with the CD47 receptor.[1][2] This blockade unexpectedly promotes the binding of TSP-1 to an alternative receptor, CD36, which in turn disrupts VEGFR2 activation and downstream signaling, leading to an inhibition of angiogenesis.[1][3][4]

To rigorously validate that the observed biological effects of the this compound are a direct result of its specific amino acid sequence, it is imperative to use a proper negative control in all experimental designs. The gold standard for this purpose is a scrambled peptide.[5] A scrambled peptide control is synthesized with the identical amino acid composition as the active peptide (TAX2) but in a randomized sequence.[6] This ensures that the control peptide shares similar physicochemical properties, such as molecular weight and overall charge, but lacks the specific conformation required for biological activity. The absence of an effect with the scrambled peptide provides strong evidence that the activity of TAX2 is sequence-dependent and not due to non-specific peptide effects.[4][7]

These application notes provide detailed protocols for using a scrambled peptide as a negative control in key in vitro assays to study the anti-angiogenic properties of TAX2.

Peptide Specifications

For the following protocols, the sequences for the active this compound and a corresponding scrambled control are provided. The cyclic nature of TAX2, conferred by a disulfide bridge between two cysteine residues, is critical for its activity and should be mimicked in the scrambled control if possible to control for structural constraints.[8]

Peptide NameSequenceModifications
This compound C-E-V-S-Q-L-L-K-G-D-A-CCyclized (Disulfide Bridge)
Scrambled Control C-L-A-G-S-D-K-V-E-L-Q-CCyclized (Disulfide Bridge)
Note: The scrambled sequence is a representative example, generated by rearranging the amino acids of TAX2 while keeping the flanking cysteines for cyclization. Researchers should ensure their scrambled peptide has been validated to lack biological activity in the assays of interest.

Signaling Pathway and Experimental Logic

The this compound functions by intercepting the TSP-1/CD47 signaling axis and redirecting TSP-1 to the CD36 receptor, which initiates an anti-angiogenic cascade. A scrambled peptide control is used in parallel in all experiments to demonstrate the sequence-specificity of these molecular events.

TAX2_Signaling_Pathway cluster_control Normal Angiogenic Signaling cluster_tax2 TAX2-Mediated Inhibition TSP1_c TSP-1 CD47_c CD47 TSP1_c->CD47_c Binds VEGFR2_c VEGFR2 CD47_c->VEGFR2_c Promotes signaling Angio_c Angiogenesis VEGFR2_c->Angio_c Leads to TAX2 This compound TSP1_t TSP-1 TAX2->TSP1_t Binds CD47_t CD47 TSP1_t->CD47_t Interaction Blocked CD36_t CD36 TSP1_t->CD36_t Binding Promoted VEGFR2_t VEGFR2 CD36_t->VEGFR2_t Inhibits Activation pVEGFR2_t pVEGFR2 (Inactive) VEGFR2_t->pVEGFR2_t AntiAngio_t Anti-Angiogenesis pVEGFR2_t->AntiAngio_t Leads to Scrambled Scrambled Peptide Scrambled->TSP1_c No Interaction Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays start Prepare HUVEC Cultures & Peptide Solutions (TAX2 & Scrambled) CoIP 1. Co-Immunoprecipitation (TSP-1/CD47 Interaction) start->CoIP pVEGFR2 2. VEGFR2 Phosphorylation (Western Blot) start->pVEGFR2 Migration 3. Cell Migration Assays (Wound Healing & Transwell) start->Migration Tube 4. Tube Formation Assay start->Tube analysis Data Acquisition & Quantitative Analysis CoIP->analysis pVEGFR2->analysis Migration->analysis Tube->analysis conclusion Conclusion: Sequence-Specific Activity Confirmed analysis->conclusion

References

Application Notes and Protocols: TAX2 Peptide in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAX2 peptide is a cyclic antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction, demonstrating significant potential in oncology.[1][2][3] Its primary mechanisms of action include potent anti-angiogenic effects and modulation of the tumor microenvironment to promote an anti-tumor immune response.[1][2][4] Preclinical studies have shown its efficacy as a monotherapy in various cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian cancer.[1][3][4] While clinical data on TAX2 in combination with traditional chemotherapy is not yet available, its unique mechanism of action suggests a strong potential for synergistic or additive effects when used alongside standard cytotoxic agents.

These application notes provide a comprehensive overview of the current understanding of TAX2 and detailed protocols for preclinical evaluation of TAX2 in combination with chemotherapy.

Mechanism of Action: The TSP-1/CD47 Axis and TAX2 Intervention

Thrombospondin-1 (TSP-1), often overexpressed in the tumor microenvironment, interacts with the CD47 receptor on various cells, including endothelial and immune cells.[5] This interaction promotes tumor angiogenesis and immune evasion.[1][5] The this compound competitively binds to TSP-1, preventing its interaction with CD47.[3][6] This blockade leads to two primary anti-cancer effects:

  • Anti-Angiogenesis: By preventing TSP-1/CD47 signaling, TAX2 inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen, leading to tumor necrosis and growth inhibition.[1][3][6]

  • Immune Modulation: The TSP-1/CD47 axis suppresses the activity of T-cells. By blocking this interaction, TAX2 can enhance the anti-tumor immune response.[1][2]

This dual mechanism of action makes TAX2 a compelling candidate for combination therapies. By disrupting the tumor vasculature and enhancing immune surveillance, TAX2 may increase the delivery and efficacy of chemotherapeutic agents and overcome mechanisms of chemotherapy resistance.

Preclinical Data Summary

While direct preclinical data for TAX2 in combination with traditional chemotherapy is limited, studies on TAX2 as a monotherapy and in combination with immunotherapy provide a strong rationale for its use with cytotoxic agents.

Table 1: Summary of Preclinical Monotherapy Studies with this compound
Cancer ModelAnimal ModelTAX2 DosageKey FindingsReference
MelanomaSyngeneic (B16F10)10 mg/kgInduced extensive tumor necrosis and disrupted tumor vascularization.[1][3]
Pancreatic CarcinomaXenograft (MIA PaCa-2)10 mg/kgSignificantly inhibited tumor growth and vascularization.[1][3]
NeuroblastomaXenograft (SK-N-BE(2), SK-N-SH)Not specifiedInduced significant inhibition of tumor burden in large, pre-established tumors.[4]
Ovarian CarcinomaSyngeneic (ID8)30 mg/kgInhibited tumor growth and metastatic dissemination; activated anti-cancer adaptive immunity.[1][2]
Table 2: Preclinical Study of a Mitochondria-Targeting Peptide with Paclitaxel (B517696) (Illustrative Example of Peptide-Chemotherapy Synergy)
Cancer ModelCombinationKey FindingsReference
Breast Cancer (MCF-7, MDA-MB-231)Mito-FF peptide + PaclitaxelSynergistic reduction in cell viability and tumor volume in xenograft models.[7]

Signaling Pathway and Experimental Workflow Diagrams

TAX2_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_effects Cellular Effects TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Binds to Angiogenesis Tumor Angiogenesis CD47->Angiogenesis Promotes Immune_Evasion Immune Evasion CD47->Immune_Evasion Promotes TAX2 This compound TAX2->TSP1 Binds to & Inhibits Tumor_Growth Tumor Growth & Survival Angiogenesis->Tumor_Growth Angiogenesis->Tumor_Growth Supports Immune_Evasion->Tumor_Growth Immune_Evasion->Tumor_Growth Supports

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Pancreatic, Ovarian) Combination_Treatment Treatment Groups: - Vehicle Control - Chemotherapy alone - TAX2 alone - TAX2 + Chemotherapy Cell_Culture->Combination_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Combination_Treatment->Cytotoxicity_Assay Xenograft_Model Establish Xenograft/Syngeneic Tumor Models in Mice Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - Chemotherapy alone - TAX2 alone - TAX2 + Chemotherapy Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry (e.g., CD31) - Immune Cell Infiltration (e.g., CD8+) Tumor_Measurement->Endpoint_Analysis

Experimental Protocols

The following protocols are designed for the preclinical evaluation of TAX2 in combination with standard-of-care chemotherapy for pancreatic and ovarian cancers.

Protocol 1: In Vitro Cytotoxicity and Synergy Assessment

Objective: To determine the cytotoxic effects of TAX2 in combination with gemcitabine (B846) (for pancreatic cancer) or carboplatin (B1684641) (for ovarian cancer) and to assess for synergistic, additive, or antagonistic interactions.

Materials:

  • Pancreatic (e.g., MIA PaCa-2, PANC-1) or ovarian (e.g., SKOV-3, OVCAR-3) cancer cell lines

  • This compound (solubilized in sterile, nuclease-free water or PBS)

  • Gemcitabine or Carboplatin

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare a dilution series for TAX2 and the chemotherapeutic agent. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells for vehicle control, single-agent treatments, and combination treatments.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Assay:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Xenograft/Syngeneic Model for Combination Therapy

Objective: To evaluate the in vivo efficacy of TAX2 in combination with chemotherapy on tumor growth and the tumor microenvironment.

Materials:

  • 6-8 week old female athymic nude mice (for xenografts) or immunocompetent mice (for syngeneic models)

  • Cancer cell line of interest (e.g., MIA PaCa-2 for pancreatic, ID8 for ovarian)

  • This compound

  • Gemcitabine or Carboplatin

  • Sterile saline or PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100 µL of PBS/Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline, i.p.)

    • Group 2: Chemotherapy alone (e.g., Gemcitabine 100 mg/kg, i.p., twice weekly)

    • Group 3: TAX2 alone (e.g., 10-30 mg/kg, i.p., three times weekly)

    • Group 4: TAX2 + Chemotherapy (at the same doses and schedules)

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Tissue Collection and Analysis:

    • Excise tumors and record their final weight.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., CD31 for microvessel density, Ki-67 for proliferation, TUNEL for apoptosis, CD8 for T-cell infiltration).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).

Conclusion and Future Directions

The this compound represents a promising anti-cancer agent with a unique dual mechanism of action. While direct clinical evidence is pending, the preclinical rationale for combining TAX2 with standard chemotherapy is strong. The proposed protocols provide a framework for researchers to investigate the potential synergistic effects of this combination, which could lead to improved therapeutic outcomes for cancer patients. Future studies should focus on elucidating the precise molecular mechanisms of synergy, optimizing dosing and scheduling, and identifying predictive biomarkers for patient selection.

References

Assessing TAX2 Peptide Efficacy in Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAX2 is a novel cyclic peptide engineered as a selective, orthosteric antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2] TSP-1, a protein released from platelet α-granules, plays a pivotal role in hemostasis and thrombosis.[3][4] Its interaction with the CD47 receptor on platelets modulates critical events in thrombus formation, including platelet adhesion, activation, and aggregation.[1][3][4] The TSP-1:CD47 signaling axis is known to negatively regulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a key inhibitor of platelet activation.[1][3][4] By disrupting the TSP-1:CD47 interaction, TAX2 presents a promising therapeutic strategy for the prevention of thrombotic events.[1] Preclinical studies have demonstrated the antithrombotic efficacy of TAX2 in various models, without an associated increase in bleeding risk, highlighting its potential as a safe and effective antithrombotic agent.[2][5]

These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of the TAX2 peptide in preclinical models of thrombosis, along with a summary of key quantitative findings.

Mechanism of Action: TAX2 Signaling Pathway

The this compound exerts its antithrombotic effect by competitively inhibiting the binding of TSP-1 to its receptor CD47 on the surface of platelets. This disruption of the TSP-1:CD47 signaling cascade leads to an increase in intracellular cGMP levels, which in turn inhibits platelet activation and aggregation, thereby reducing thrombus formation.

TAX2_Mechanism_of_Action cluster_platelet Platelet CD47 CD47 NO_cGMP ↑ NO/cGMP Pathway Platelet_Activation ↓ Platelet Activation & Aggregation NO_cGMP->Platelet_Activation Thrombus_Formation ↓ Thrombus Formation Platelet_Activation->Thrombus_Formation TSP1 Thrombospondin-1 (TSP-1) TSP1->CD47 Binds to TAX2 This compound TAX2->TSP1

Caption: this compound mechanism of action in inhibiting thrombosis.

Quantitative Data Summary

The efficacy of TAX2 has been quantified in several key preclinical assays. The following tables summarize the significant findings.

Table 1: In Vitro Efficacy of TAX2 on Human Platelet Aggregation
AgonistTAX2 Concentration (μmol/L)Inhibition of Platelet Aggregation (%)Reference
Collagen40036.8 ± 6.9[6]
ADP40028.0 ± 8.7[6]
ADP80054.0 ± 11.2[6]
TRAP-640020.8 ± 8.0[6]
Table 2: In Vivo Efficacy of TAX2 in Murine Thrombosis Models
Thrombosis ModelParameterVehicle ControlTAX2 (10 mg/kg)% Increase in Occlusion TimeReference
Ferric Chloride-Induced Mesenteric Arteriole ThrombosisTime to Occlusion (min)8.8 ± 0.713.2 ± 1.1~50%[2]
Rose Bengal-Induced Carotid Artery ThrombosisTime to Occlusion (min)25.5 ± 2.540.0 ± 4.5~57%[2]
Table 3: Safety Profile of TAX2 in Mice
AssayParameterVehicle ControlTAX2 (10 mg/kg)Reference
Tail Bleeding TimeBleeding Time (s)125 ± 15130 ± 18[2]
Hematologic ParametersPlatelet Count, RBC, WBCNo Significant ChangeNo Significant Change[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Whole Blood Platelet Aggregation Assay

This protocol is for assessing the effect of TAX2 on platelet aggregation in human whole blood using an impedance aggregometer.

Materials:

  • Freshly drawn human whole blood collected in trisodium (B8492382) citrate (B86180) tubes.

  • This compound and scrambled control peptide.

  • Platelet agonists: ADP, collagen, TRAP-6.

  • Saline (0.9% NaCl).

  • Impedance aggregometer.

Procedure:

  • Collect human blood from healthy donors in Vacutainer tubes containing 129 mmol/L trisodium citrate.[2]

  • Dilute the blood 1:1 with 0.9% NaCl.

  • Pre-incubate the diluted blood with increasing concentrations of this compound, scrambled control peptide, or vehicle (0.9% NaCl) for 5 minutes at 37°C.

  • Add a platelet agonist (e.g., ADP, collagen, or TRAP-6) to trigger aggregation.

  • Record the change in impedance for 6 minutes, which corresponds to platelet aggregation on the electrodes.

  • The extent of aggregation is quantified by the area under the curve of the impedance change.

Platelet_Aggregation_Workflow Blood_Collection 1. Collect Human Whole Blood (Trisodium Citrate) Dilution 2. Dilute Blood 1:1 with Saline Blood_Collection->Dilution Incubation 3. Pre-incubate with TAX2/Control (5 min, 37°C) Dilution->Incubation Agonist_Addition 4. Add Platelet Agonist Incubation->Agonist_Addition Measurement 5. Record Impedance (6 min) Agonist_Addition->Measurement Analysis 6. Quantify Aggregation (Area Under Curve) Measurement->Analysis

Caption: Workflow for the whole blood platelet aggregation assay.

Protocol 2: In Vivo Murine Model of Chemically Induced Arterial Thrombosis

This protocol describes the ferric chloride-induced thrombosis model in the mesenteric arteriole of mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Anesthetic (e.g., ketamine/xylazine).

  • This compound (10 mg/kg), scrambled control peptide, or vehicle (0.9% NaCl).

  • Rhodamine 6G (for platelet visualization).

  • Ferric chloride (FeCl₃) solution (e.g., 10%).

  • Intravital microscope with a fluorescent light source.

Procedure:

  • Anesthetize the mouse.

  • Administer TAX2 (10 mg/kg), scrambled control peptide, or vehicle intravenously via the tail vein.[2]

  • Surgically expose the mesentery and select a suitable arteriole.

  • Inject Rhodamine 6G retro-orbitally to fluorescently label platelets.[2]

  • Apply a filter paper saturated with FeCl₃ solution to the top of the arteriole for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Monitor the arteriole using intravital microscopy and record the time to complete thrombotic occlusion.

  • Complete occlusion is defined as the cessation of blood flow for at least 1 minute.

In_Vivo_Thrombosis_Workflow Anesthesia 1. Anesthetize Mouse Injection 2. Intravenous Injection (TAX2/Control) Anesthesia->Injection Surgery 3. Expose Mesenteric Arteriole Injection->Surgery Labeling 4. Inject Rhodamine 6G Surgery->Labeling Injury 5. Apply Ferric Chloride Labeling->Injury Monitoring 6. Monitor by Intravital Microscopy Injury->Monitoring Endpoint 7. Record Time to Occlusion Monitoring->Endpoint

Caption: Experimental workflow for the in vivo thrombosis model.

Protocol 3: Tail Bleeding Time Assay

This protocol is for assessing the potential bleeding risk associated with TAX2 administration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound (10 mg/kg), scrambled control peptide, or vehicle (0.9% NaCl).

  • Surgical blade.

  • Filter paper.

  • Timer.

Procedure:

  • Administer TAX2, scrambled control peptide, or vehicle intravenously.

  • After a set time (e.g., 15 minutes), anesthetize the mouse.

  • Amputate a 3 mm segment of the tail tip using a surgical blade.

  • Immediately immerse the tail in warm saline (37°C).

  • Start a timer and gently blot the tail tip with filter paper every 30 seconds until bleeding stops.

  • The bleeding time is defined as the time from tail transection to the cessation of bleeding for more than 30 seconds.

Conclusion

The this compound has demonstrated significant antithrombotic efficacy in both in vitro and in vivo models by selectively targeting the TSP-1:CD47 interaction. The protocols and data presented herein provide a robust framework for the continued investigation and development of TAX2 as a novel antithrombotic agent. Notably, its efficacy is not accompanied by an increased bleeding risk, a common side effect of current antiplatelet therapies, positioning TAX2 as a promising candidate for further clinical evaluation.

References

TAX2 Peptide: A Novel Antagonist of the TSP-1/CD47 Axis for Tumor Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The TAX2 peptide is a novel, cyclic dodecapeptide derived from the cell surface receptor CD47. It acts as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2] Unexpectedly, this antagonism does not promote angiogenesis as initially hypothesized but instead exhibits potent anti-angiogenic properties, making it a valuable tool for studying tumor angiogenesis and a potential therapeutic agent.[1][3] These application notes provide a comprehensive overview of the this compound, its mechanism of action, and detailed protocols for its use in key in vitro and in vivo angiogenesis assays.

Mechanism of Action

This compound functions by binding to TSP-1, thereby preventing its interaction with the CD47 receptor on endothelial cells.[1][2] This inhibition unexpectedly redirects TSP-1 to bind to an alternative receptor, CD36.[1] The engagement of the TSP-1/CD36 pathway disrupts the signaling cascade of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. Specifically, TAX2-mediated activation of the TSP-1/CD36 axis leads to the inhibition of VEGF-induced VEGFR2 phosphorylation and downstream nitric oxide (NO) signaling.[1] This ultimately results in the suppression of endothelial cell migration, proliferation, and the formation of new blood vessels.[1][4]

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 TSP1 TSP-1 CD47 CD47 TSP1->CD47 Interaction CD36 CD36 TSP1->CD36 Promoted Binding TAX2 This compound TAX2->TSP1 Binds TAX2->TSP1 Inhibits Interaction TAX2->CD47 Inhibits Interaction pVEGFR2 pVEGFR2 (Y1175) VEGFR2->pVEGFR2 Phosphorylation CD36->pVEGFR2 Inhibits NO_Signaling NO Signaling pVEGFR2->NO_Signaling Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) NO_Signaling->Angiogenesis

Caption: TAX2 Signaling Pathway

Data Presentation

The anti-angiogenic efficacy of the this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell TypeTAX2 ConcentrationEffectReference
Endothelial Cell Migration (Boyden Chamber)HUVEC100 µM~50% inhibition[1][4]
Endothelial Cell Tube Formation (on Matrigel)HUVEC100 µM~40% inhibition of total network length[1][4]
cGMP Production (NO signaling)HUVEC100 µM~25% decrease after NO stimulation[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelCell LineMouse StrainTAX2 Dosage and AdministrationOutcomeReference
Melanoma AllograftB16F1C57BL/610 mg/kg, intraperitoneal, 3 times a weekInduced extensive tumor necrosis[1]
Pancreatic Carcinoma XenograftMIA PaCa-2BALB/c nu/nu10 mg/kg, intraperitoneal, 3 times a week for 4 weeksSignificantly inhibited tumor growth[1]
Neuroblastoma XenograftSK-N-BE(2) (MYCN-amplified)NMRI nudeBiologically relevant dosesSignificant inhibition of tumor burden[5]
Neuroblastoma XenograftSK-N-SH (MYCN-negative)NMRI nudeBiologically relevant dosesSignificant inhibition of tumor burden[5]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of TAX2 on tumor angiogenesis are provided below.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic migration of endothelial cells in response to stimuli, a crucial step in angiogenesis.

Boyden_Chamber_Workflow A 1. Prepare HUVECs and TAX2/Control B 2. Add Chemoattractant to Lower Chamber A->B C 3. Seed HUVECs in Upper Chamber (Insert) B->C D 4. Incubate to Allow Migration C->D E 5. Remove Non-Migrated Cells D->E F 6. Fix and Stain Migrated Cells E->F G 7. Quantify Migrated Cells F->G

Caption: Boyden Chamber Assay Workflow

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound and scrambled control peptide

  • Chemoattractant (e.g., VEGF, 30 ng/mL)

  • Boyden chamber apparatus (e.g., 24-well plate with 8 µm pore size inserts)

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Culture HUVECs to 70-80% confluency. Serum-starve the cells overnight before the assay.

  • Prepare the lower chamber of the Boyden apparatus by adding endothelial cell basal medium containing the chemoattractant.

  • Resuspend the serum-starved HUVECs in basal medium with either 100 µM this compound or a scrambled control peptide.

  • Seed the HUVEC suspension into the upper chamber (insert).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • After incubation, remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the fixed cells with Crystal Violet for 20 minutes.

  • Wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Tube_Formation_Workflow A 1. Coat Plate with Matrigel B 2. Prepare HUVECs and TAX2/Control A->B C 3. Seed HUVECs onto Matrigel B->C D 4. Incubate to Allow Tube Formation C->D E 5. Image Tube Network D->E F 6. Quantify Tube Length and Branch Points E->F

Caption: Tube Formation Assay Workflow

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound and scrambled control peptide

  • Matrigel (or other basement membrane matrix)

  • 96-well plate

  • Calcein AM (for fluorescent visualization, optional)

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell basal medium.

  • Add this compound (100 µM) or a scrambled control peptide to the cell suspension.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.

  • Visualize the formation of capillary-like structures using a phase-contrast microscope.

  • (Optional) For quantification, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor and anti-angiogenic effects of TAX2 in vivo.

Xenograft_Model_Workflow A 1. Prepare Tumor Cell Suspension B 2. Subcutaneously Inject Cells into Mice A->B C 3. Allow Tumors to Establish B->C D 4. Administer TAX2 or Control Peptide C->D E 5. Monitor Tumor Growth D->E F 6. Euthanize and Excise Tumors E->F G 7. Histological and Angiogenesis Analysis F->G

Caption: In Vivo Xenograft Model Workflow

Materials:

  • Tumor cells (e.g., MIA PaCa-2 pancreatic carcinoma cells)

  • Immunocompromised mice (e.g., BALB/c nu/nu)

  • This compound and control peptide

  • Cell culture medium

  • Syringes and needles

  • Calipers for tumor measurement

Protocol:

  • Culture the chosen tumor cell line to the desired number.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to enhance tumor take.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice (e.g., 3 x 10^6 MIA PaCa-2 cells).[1]

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or a control peptide via the desired route (e.g., intraperitoneal injection) according to the treatment schedule (e.g., three times a week).[1]

  • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (width² x length)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology to assess necrosis and immunohistochemistry to quantify microvessel density (e.g., using CD31 staining).

Conclusion

The this compound represents a significant tool for investigating the complexities of tumor angiogenesis. Its unique mechanism of action, which involves redirecting TSP-1 signaling from CD47 to CD36, offers a novel approach to inhibit neovascularization. The protocols provided herein serve as a guide for researchers to effectively utilize the this compound in their studies to further elucidate the mechanisms of tumor angiogenesis and to explore its therapeutic potential.

References

Troubleshooting & Optimization

troubleshooting TAX2 peptide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the TAX2 peptide.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common solubility problems encountered during experiments with the this compound in a question-and-answer format.

Question: My lyophilized this compound won't dissolve in water. What should I do?

Answer: While some peptides are water-soluble, the solubility of TAX2 in pure water can be limited depending on the amount of peptide and the volume of water used. Here is a systematic approach to troubleshoot this issue:

  • Initial Solvent Choice: It is recommended to first attempt reconstitution in sterile, distilled water.[1][2] For short peptides like TAX2 (a dodecapeptide), water is often a suitable starting solvent.[1]

  • Sonication: To aid dissolution, you can sonicate the vial in a water bath for short periods (e.g., 10-20 seconds).[3][4] This can help break up peptide aggregates.

  • pH Adjustment: The this compound has a calculated net charge that is influenced by pH. Its sequence contains two acidic residues (Glutamic acid, Aspartic acid) and one basic residue (Lysine). Adjusting the pH of the solution can significantly improve solubility.[2] Since the peptide has a net negative charge at neutral pH, slightly increasing the pH can enhance solubility. Try adding a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate.

  • Organic Solvents: If the peptide remains insoluble, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides.[5] TAX2 has been reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL.[6]

Question: I observe precipitation after adding my this compound stock solution to my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous buffer is a common issue, especially when the stock solution is prepared in a high concentration of organic solvent.

  • Slow Dilution: Add the peptide stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This prevents localized high concentrations of the peptide that can lead to aggregation and precipitation.

  • Optimize Co-solvent Concentration: If using an organic solvent like DMSO, ensure the final concentration in your experimental setup is as low as possible and compatible with your assay.

  • pH Compatibility: Ensure the pH of your stock solution and the final buffer are compatible. A significant change in pH upon dilution can cause the peptide to crash out of solution.

Question: Can I use buffers other than water to dissolve my this compound?

Answer: Yes, using a buffer at an appropriate pH can be beneficial. Since the this compound has acidic and basic residues, its solubility is pH-dependent. A buffer with a pH above the peptide's isoelectric point (pI) will result in a net negative charge, which can increase solubility in aqueous solutions. Conversely, a buffer with a pH below the pI will result in a net positive charge, which can also enhance solubility. It is often recommended to dissolve peptides at a pH away from their pI.

Question: What is the best way to store my dissolved this compound?

Answer: To ensure the stability of your this compound solution:

  • Aliquoting: It is highly recommended to aliquot the peptide solution into smaller, single-use volumes. This will prevent degradation due to repeated freeze-thaw cycles.[7]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[8] For short-term storage (a few days), 4°C is acceptable.

  • Avoid Contamination: Use sterile solutions and handle the peptide under sterile conditions to prevent bacterial growth.[4]

Frequently Asked Questions (FAQs)

What is the amino acid sequence of the this compound? The sequence is Cys-Glu-Val-Ser-Gln-Leu-Leu-Lys-Gly-Asp-Ala-Cys, with a disulfide bridge between the two cysteine residues.[9]

What are the known solvents for the this compound? Based on available data, TAX2 is soluble in:

  • DMSO (≥ 100 mg/mL)[6]

  • MilliQ water (up to 20 mg/mL)

  • 0.9% NaCl (up to 25 mg/mL)

  • 0.9% NaCl buffered with 15 mM Tris (up to 25 mg/mL)

How does the this compound exert its biological effect? TAX2 is a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and CD47.[6] By blocking this interaction, TAX2 promotes the binding of TSP-1 to CD36. This leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and a subsequent decrease in nitric oxide (NO) signaling.[9][10]

Quantitative Solubility Data

The following table summarizes the known solubility data for the this compound.

Solvent/BufferConcentrationReference
DMSO≥ 100 mg/mLMedChemExpress
MilliQ Waterup to 20 mg/mLMDPI
0.9% NaClup to 25 mg/mLMDPI
0.9% NaCl, 15 mM Trisup to 25 mg/mLMDPI

Experimental Protocols

Protocol for this compound Solubility Testing

This protocol outlines a general procedure to determine the solubility of the this compound in a specific solvent.

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a small, precise volume of the desired solvent (e.g., sterile water, buffer, or DMSO) to a pre-weighed aliquot of the peptide to create a high-concentration stock solution.

  • Mechanical Assistance: Gently vortex the vial for 10-20 seconds. If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-20 seconds.[3] Repeat if necessary, but avoid excessive heating.

  • Visual Inspection: A peptide is considered soluble if the solution is clear and free of any visible particulates.[8]

  • Serial Dilutions: If the peptide is soluble at the initial high concentration, perform serial dilutions with the same solvent to determine the saturation point, if required.

  • pH Adjustment (if necessary): If the peptide is insoluble in a neutral aqueous solution, try adjusting the pH. For this acidic peptide, adding a small amount of a weak base (e.g., 0.1 M ammonium bicarbonate) can improve solubility.

  • Co-solvent (if necessary): If the peptide remains insoluble in aqueous solutions, attempt to dissolve it in a minimal amount of an organic solvent like DMSO first, and then slowly dilute it with the aqueous buffer.[5]

Visualizations

TAX2_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 With this compound TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Binds VEGFR2_active VEGFR2 (Active) CD47->VEGFR2_active Maintains Activation NO_signaling NO Signaling VEGFR2_active->NO_signaling Promotes TAX2 This compound TSP1_2 Thrombospondin-1 (TSP-1) TAX2->TSP1_2 Binds to TSP-1 CD47_2 CD47 TSP1_2->CD47_2 Interaction Blocked CD36 CD36 TSP1_2->CD36 Binding Promoted TSP1_CD36_complex TSP-1/CD36 Complex TSP1_2->TSP1_CD36_complex CD36->TSP1_CD36_complex VEGFR2_inactive VEGFR2 (Inactive) TSP1_CD36_complex->VEGFR2_inactive Disrupts Activation NO_signaling_inhibited NO Signaling (Inhibited) VEGFR2_inactive->NO_signaling_inhibited Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow_TAX2_Solubility start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Initial Solvent (e.g., Sterile Water) equilibrate->add_solvent vortex Gentle Vortexing add_solvent->vortex check_solubility1 Soluble? vortex->check_solubility1 sonicate Sonicate Briefly check_solubility1->sonicate No success Peptide Solubilized check_solubility1->success Yes check_solubility2 Soluble? sonicate->check_solubility2 adjust_ph Adjust pH (e.g., add weak base) check_solubility2->adjust_ph No check_solubility2->success Yes check_solubility3 Soluble? adjust_ph->check_solubility3 use_cosolvent Use Organic Co-solvent (e.g., DMSO) check_solubility3->use_cosolvent No check_solubility3->success Yes check_solubility4 Soluble? use_cosolvent->check_solubility4 check_solubility4->success Yes fail Consult Further Support check_solubility4->fail No

References

improving TAX2 peptide stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with the TAX2 peptide. The information is designed to address common challenges and ensure the stability and efficacy of the peptide in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound?

A1: TAX2 is a cyclic dodecapeptide that acts as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and the CD47 receptor.[1][2] By binding to TSP-1, TAX2 prevents TSP-1 from interacting with CD47.[1][2] This interference unexpectedly promotes the binding of TSP-1 to CD36-containing complexes, which in turn disrupts VEGFR2 activation and downstream nitric oxide (NO) signaling.[1][2][3] This cascade of events ultimately leads to anti-angiogenic effects.[1][3]

Q2: What is the structural advantage of the cyclic form of TAX2 over its linear counterpart?

A2: The cyclic structure of the this compound, formed by a disulfide bridge, confers significantly greater stability compared to its linear form.[1][3] Molecular dynamics simulations have shown that the cyclic conformation reduces the flexibility of the peptide, which helps in maintaining its active helical structure.[1][3][4] This increased structural rigidity is crucial for its enhanced binding affinity to TSP-1 and overall stability.[3][4]

Q3: What are the recommended storage conditions for lyophilized this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial, protected from light.[5][6][7] To prevent degradation from moisture, it is advisable to store the peptide with a desiccant.[5][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to minimize condensation.[6][8]

Q4: How should I store this compound once it is in solution?

A4: Long-term storage of peptides in solution is generally not recommended due to the risk of degradation.[7][8] If necessary, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[6][9][10] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[9] For short-term storage (up to a week), solutions can be kept at 4°C.[6] It is recommended to use sterile buffers at a pH of 5-6 to enhance stability.[7][8]

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my experiments.

This issue is often related to peptide instability. Here are several potential causes and solutions:

Potential Cause Troubleshooting Step Rationale
Improper Storage Ensure lyophilized peptide is stored at -20°C or -80°C and solutions are aliquoted and frozen. Avoid repeated freeze-thaw cycles.Peptides are susceptible to degradation at warmer temperatures and with multiple freeze-thaw cycles.[5][8][10]
Oxidation If your peptide sequence contains oxidation-prone residues (e.g., Cys, Met, Trp), purge vials with an inert gas like nitrogen or argon.Oxygen in the air can oxidize sensitive amino acid residues, leading to a loss of activity.[6][7]
pH-related Degradation Reconstitute and dilute the peptide in a sterile buffer with a pH between 5 and 6.The stability of peptides in solution is often pH-dependent. A slightly acidic pH can improve the stability of many peptides.[7][8]
Adsorption to Surfaces Use low-protein-binding tubes and pipette tips for handling the peptide solution.Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration in your experiments.[8]
Bacterial Contamination Use sterile solvents and buffers for reconstitution and dilution. Filter the peptide solution through a 0.22 µm filter if sterility is a concern.Bacteria can utilize peptides as a nutrient source, leading to their degradation.[7]

Data on this compound Stability

While specific quantitative degradation kinetics for TAX2 under varied conditions are not extensively published, the qualitative stability advantage of its cyclic form is well-documented.

Table 1: Qualitative Stability Comparison of Linear vs. Cyclic this compound

Peptide Form Structural Feature Relative Stability Reason for Stability
Linear TAX2Open-chain dodecapeptideLess StableHigher conformational flexibility, susceptible to proteolytic degradation.
Cyclic TAX2Dodecapeptide with a disulfide bridgeMore StableReduced flexibility, constrained helical conformation, increased resistance to proteases.[1][3][4]

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C to -80°CYearsStore in a sealed container with a desiccant, protected from light.[5][7]
Solution (Stock Aliquots)-20°CUp to 1 monthAvoid repeated freeze-thaw cycles. Use sterile buffer (pH 5-6).[7][8][9]
Solution (Stock Aliquots)-80°CUp to 6 monthsAvoid repeated freeze-thaw cycles. Use sterile buffer (pH 5-6).[9]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution using RP-HPLC

This protocol provides a framework for evaluating the stability of this compound under different solution conditions (e.g., pH, temperature).

  • Preparation of TAX2 Stock Solution:

    • Accurately weigh the lyophilized this compound.

    • Reconstitute in a suitable sterile solvent (e.g., sterile water or a buffer of choice) to a known concentration (e.g., 1 mg/mL).

  • Incubation under Stress Conditions:

    • Aliquot the stock solution into separate low-protein-binding tubes.

    • Dilute the aliquots with different buffers to achieve a range of pH values (e.g., pH 4, 7, 9).

    • Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

    • Immediately quench any potential degradation by freezing the sample at -80°C until analysis.

  • RP-HPLC Analysis:

    • Thaw the samples just before analysis.

    • Analyze the samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B over 30 minutes.

    • Detection: Monitor the peptide elution at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Visualizations

TAX2_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Endothelial Cell TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Interaction Blocked by TAX2 CD36_complex CD36-Containing Complex TSP1->CD36_complex Binding Promoted by TAX2 TAX2 This compound TAX2->TSP1 Binds to VEGFR2 VEGFR2 CD36_complex->VEGFR2 Disrupts Activation NO_Signaling Nitric Oxide (NO) Signaling VEGFR2->NO_Signaling Activates Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Promotes

Caption: TAX2 signaling pathway illustrating the mechanism of anti-angiogenesis.

Troubleshooting_Workflow start Start: Loss of TAX2 Activity check_storage Check Storage Conditions (Temp, Aliquoting) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Check Handling Procedures (pH, Sterility, Tubes) storage_ok->check_handling correct_storage Action: Correct Storage (-20°C/-80°C, Aliquot) storage_bad->correct_storage end_point Re-evaluate Activity correct_storage->end_point handling_ok Handling OK check_handling->handling_ok Yes handling_bad Improper Handling check_handling->handling_bad No check_oxidation Consider Oxidation (Cys, Met, Trp residues) handling_ok->check_oxidation correct_handling Action: Use Sterile Buffer (pH 5-6) & Low-Binding Tubes handling_bad->correct_handling correct_handling->end_point oxidation_no No Sensitive Residues check_oxidation->oxidation_no No oxidation_yes Sensitive Residues Present check_oxidation->oxidation_yes Yes oxidation_no->end_point prevent_oxidation Action: Purge with Inert Gas oxidation_yes->prevent_oxidation prevent_oxidation->end_point

Caption: Troubleshooting workflow for loss of this compound activity.

References

Technical Support Center: Optimizing TAX2 Peptide in Endothelial Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAX2 peptide in endothelial cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound to use in endothelial cell assays?

A1: Based on dose-response assays, the optimal concentration for inhibiting endothelial cell migration is 100 µM.[1][2] This concentration has been effectively used in various in vitro and ex vivo angiogenesis models, including wound-healing assays, Boyden chamber assays, and tube formation assays on Matrigel.[1][2]

Q2: What is the mechanism of action of the this compound on endothelial cells?

A2: TAX2 is a cyclic peptide derived from CD47 that acts as a selective antagonist of the thrombospondin-1 (TSP-1):CD47 interaction.[1][2][3][4][5] Unexpectedly, TAX2 does not promote angiogenesis. Instead, it inhibits angiogenesis by promoting the binding of TSP-1 to CD36-containing complexes. This enhanced interaction leads to the disruption of VEGFR2 activation and downstream NO-cGMP signaling, ultimately inhibiting endothelial cell migration and the formation of capillary-like structures.[1][3][4][5][6]

Q3: Is the this compound cytotoxic to endothelial cells?

A3: No, studies have shown that this compound treatment does not significantly affect the viability of Human Umbilical Vein Endothelial Cells (HUVECs).[3]

Q4: What is the difference between the linear and cyclic forms of the this compound?

A4: The cyclic form of the this compound is favored for experimental use due to its increased stability and conservation of its native helical conformation.[1] This suggests a higher ability to bind to the C-terminal cell-binding domain (CBD) of TSP-1 compared to its linear counterpart.[1]

Q5: Can this compound be used in in vivo studies?

A5: Yes, TAX2 has been used in vivo in mouse models of melanoma and pancreatic carcinoma.[3][5] In these studies, TAX2 administration disrupted tumor vascularization, induced tumor necrosis, and inhibited tumor growth.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of endothelial cell migration or tube formation observed. Suboptimal this compound concentration.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. A concentration of 100 µM has been shown to be effective.[1][2]
Inactive peptide.Ensure proper storage of the this compound at -20°C and use it within one month.[6] Verify the peptide's activity using a positive control.
Cell-specific differences.The response to TAX2 may vary between different types of endothelial cells. The primary research has focused on HUVECs.
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a uniform cell monolayer for migration assays by seeding cells at a consistent density.
Variations in Matrigel thickness for tube formation assays.Ensure a consistent and even layer of Matrigel in each well.
Inconsistent wound creation in wound-healing assays.Use a consistent method to create the "wound" in the cell monolayer.
Unexpected cell death. Contamination of cell culture.Regularly check for and address any potential microbial contamination in your cell cultures.
Peptide solution is not properly prepared.Ensure the peptide is fully dissolved and the final concentration of any solvent (e.g., DMSO) is not toxic to the cells.

Quantitative Data Summary

Table 1: Effect of this compound on Endothelial Cell Functions

Assay Cell Type TAX2 Concentration Observed Effect Reference
Wound-Healing AssayHUVEC100 µMReduced migration rate[1][2]
Boyden Chamber AssayHUVEC100 µM50% inhibition of migration[1][2]
Tube Formation AssayHUVEC100 µM40% inhibition of pseudo-tube network formation[2]
cGMP ProductionHUVEC100 µM~25% decrease after NO stimulation[1][4]
Aortic Ring AssayMouseNot specifiedMarked inhibition of microvessel sprouting[2]

Experimental Protocols

Endothelial Cell Migration Assay (Wound-Healing)
  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate and grow to confluence.

  • Inhibit cell proliferation by incubating with 10 µg/mL mitomycin C for 2 hours.[2]

  • Create a "wound" in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing either 100 µM this compound or a scrambled peptide control.[1][2]

  • Capture images of the wound at 0, 3, 6, and 9 hours.[2]

  • Quantify the wounded area at each time point to determine the rate of cell migration.

Tube Formation Assay
  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Seed HUVECs (5 x 10^4 cells/well) onto the Matrigel-coated wells.[2]

  • Add medium containing either 100 µM this compound or a control peptide.[2]

  • Incubate for 8-12 hours at 37°C.[2]

  • Observe the formation of tube-like structures using an inverted microscope.

  • Quantify the total length of the tube network and the number of branching points using image analysis software like ImageJ.[2][4]

Transwell Migration Assay (Boyden Chamber)
  • Plate HUVECs (5 x 10^4 cells/well) into the upper compartment of a Transwell insert.[2]

  • The lower chamber should contain endothelial cell growth medium (EGM-2).

  • Add 100 µM this compound or a control peptide to the upper compartment.[2][4]

  • Incubate for 12 hours.[2][4]

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Hoechst.[2]

  • Count the number of migrated cells in several fields of view to quantify migration.

Visualizations

TAX2_Signaling_Pathway TSP1 TSP-1 CD47 CD47 TSP1->CD47 inhibited by TAX2 CD36 CD36 TSP1->CD36 TAX2 This compound TAX2->TSP1 binds & antagonizes CD47 interaction VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates CD36->VEGFR2 NO_cGMP NO-cGMP Signaling VEGFR2->NO_cGMP activates Migration Cell Migration & Angiogenesis NO_cGMP->Migration

Caption: TAX2 signaling pathway in endothelial cells.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Prepare Endothelial Cells (e.g., HUVECs) migration Migration Assay (Wound-Healing or Transwell) prep_cells->migration tube Tube Formation Assay (on Matrigel) prep_cells->tube viability Cell Viability Assay (e.g., MTT/CCK-8) prep_cells->viability prep_peptide Prepare this compound Solution (100 µM) prep_peptide->migration prep_peptide->tube prep_peptide->viability quantify Quantify Results (Image Analysis, etc.) migration->quantify tube->quantify viability->quantify stats Statistical Analysis quantify->stats

Caption: General workflow for this compound endothelial cell assays.

Troubleshooting_Logic start Experiment Start issue No Inhibition Observed? start->issue check_conc Verify TAX2 Concentration (Dose-response) issue->check_conc Yes success Successful Inhibition issue->success No check_activity Check Peptide Activity (Positive Control) check_conc->check_activity check_cells Consider Cell-Specific Differences check_activity->check_cells fail Re-evaluate Protocol check_cells->fail

Caption: Troubleshooting logic for this compound experiments.

References

potential off-target effects of TAX2 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TAX2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound?

A1: TAX2 is a cyclic dodecapeptide designed as a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and the cell surface receptor CD47.[1][2] By binding directly to TSP-1, TAX2 prevents it from interacting with CD47.[2]

Q2: I am observing anti-angiogenic effects in my experiments with TAX2. Is this an off-target effect?

A2: The anti-angiogenic properties of TAX2 are not considered a classical off-target effect but rather an "unexpected" on-target consequence of its primary mechanism of action.[2][3] By preventing TSP-1 from binding to CD47, TAX2 increases the amount of available TSP-1 that can bind to another receptor, CD36.[2][4] The enhanced TSP-1:CD36 interaction disrupts VEGFR2 activation and downstream nitric oxide (NO) signaling, leading to an anti-angiogenic response.[2][4]

Q3: How selective is the this compound? Has it been shown to interact with other proteins?

A3: TAX2 has been demonstrated to be highly selective for TSP-1. Studies have shown that TAX2 does not interfere with the binding of TSP-1 to other known partners such as FGF-2, VEGF, β1 integrin, and LRP-1.[2] Furthermore, TAX2's action is specific to the TSP-1:CD47 axis and is not expected to affect the interaction of CD47 with its other ligands, such as SIRP-α or integrins.[2]

Q4: Can TAX2 treatment influence platelet aggregation?

A4: Yes, TAX2 has been shown to decrease platelet aggregation.[5][6] This is considered an on-target effect, as the TSP-1:CD47 interaction is involved in platelet activation and thrombus formation.[5][6] By disrupting this interaction, TAX2 can exert antithrombotic effects.[5][6]

Troubleshooting Guide

Issue 1: Unexpected inhibition of angiogenesis in my cellular model.

  • Possible Cause: This is likely an on-target effect of TAX2, mediated by the redirection of TSP-1 to the CD36 receptor.

  • Troubleshooting Steps:

    • Confirm CD36 expression: Verify that your cell model expresses the CD36 receptor using techniques like Western blot or flow cytometry. The anti-angiogenic effect of TAX2 is dependent on CD36.[2]

    • Use a CD36 blocking antibody: To confirm the role of CD36, perform your angiogenesis assay in the presence of a CD36 blocking antibody. The anti-angiogenic effect of TAX2 should be diminished or abrogated in the presence of the blocking antibody.[3]

    • Knockdown of CD36: For more definitive proof, use siRNA or shRNA to knock down the expression of CD36 in your cells. The anti-angiogenic response to TAX2 should be significantly reduced in CD36-deficient cells.

Issue 2: How can I be sure that the observed effects in my experiment are due to the specific action of TAX2 on the TSP-1:CD47 axis?

  • Possible Cause: It is crucial to include proper controls to ensure the specificity of the observed effects.

  • Troubleshooting Steps:

    • Use a scrambled peptide control: Always compare the effects of TAX2 with a scrambled peptide of the same composition but a different sequence.[5] The scrambled peptide should not elicit the same biological response.

    • Perform co-immunoprecipitation: To confirm that TAX2 is disrupting the TSP-1:CD47 interaction in your experimental system, perform a co-immunoprecipitation assay. In the presence of TAX2, the amount of TSP-1 that co-immunoprecipitates with CD47 should be significantly reduced.[2]

    • Utilize TSP-1 deficient models: If available, use cells or animal models deficient in TSP-1 (Thbs1-/-) to confirm that the effects of TAX2 are TSP-1 dependent.[5][6]

Quantitative Data Summary

InteractionMethodAffinity/EffectReference
TAX2 binding to TSP-1ELISA, Co-IP, SPR, MSTDirect binding confirmed[2]
TAX2 on TSP-1:CD47ELISA, Co-IPSelective antagonist[2]
TAX2 on TSP-1:CD36Co-IPPromotes binding[2]
TAX2 on TSP-1 binding to other ligandsCo-IPNo effect on binding to FGF-2, VEGF, β1 integrin, LRP-1[2]
TAX2 on platelet aggregationMultiplate analyzerInhibition of collagen-induced aggregation[5]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Assess TAX2-mediated Disruption of TSP-1:CD47 Interaction

  • Cell Lysis: Culture cells to 80-90% confluency and treat with this compound or a scrambled control peptide at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-CD47 antibody or a non-specific IgG control overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against TSP-1 and CD47. A reduced TSP-1 signal in the TAX2-treated sample compared to the control indicates disruption of the interaction.[2]

Signaling Pathways and Experimental Workflows

TAX2_On_Target_Mechanism cluster_control Control Condition cluster_tax2 TAX2 Treatment TSP1_C TSP-1 CD47_C CD47 TSP1_C->CD47_C High Affinity Interaction Angiogenesis_C Angiogenesis CD47_C->Angiogenesis_C Promotes CD36_C CD36 TAX2 This compound TSP1_T TSP-1 TAX2->TSP1_T Binds to CD47_T CD47 TSP1_T->CD47_T Interaction Blocked CD36_T CD36 TSP1_T->CD36_T Binding Enhanced VEGFR2 VEGFR2 Inactivation CD36_T->VEGFR2 Anti_Angiogenesis Anti-Angiogenesis VEGFR2->Anti_Angiogenesis

Caption: On-target mechanism of this compound action.

Off_Target_Troubleshooting_Workflow Start Observe Unexpected Anti-Angiogenic Effect Hypothesis Hypothesis: On-target effect via CD36 Start->Hypothesis CheckCD36 Check CD36 Expression (Western Blot / Flow Cytometry) Hypothesis->CheckCD36 BlockCD36 Use CD36 Blocking Antibody in Angiogenesis Assay CheckCD36->BlockCD36 Result Is Anti-Angiogenic Effect Reduced? BlockCD36->Result Conclusion_On Conclusion: Effect is On-Target and CD36-dependent Result->Conclusion_On Yes Conclusion_Off Consider Potential Off-Target Effects Result->Conclusion_Off No

Caption: Troubleshooting workflow for unexpected anti-angiogenic effects.

References

addressing inconsistent results in TAX2 peptide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the TAX2 peptide. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its mechanism of action?

A1: The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It functions as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2] Unexpectedly, by preventing TSP-1 from binding to CD47, TAX2 promotes the binding of TSP-1 to another receptor, CD36.[1][3] This shift in binding leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, resulting in anti-angiogenic effects.[1][2][3]

Q2: What are the key applications of the this compound?

A2: The this compound has demonstrated anti-cancer efficacy in a variety of preclinical models, including ovarian, melanoma, pancreatic, and neuroblastoma cancers.[4][5][6] Its primary application is in cancer research, particularly in studies focused on inhibiting tumor angiogenesis and activating anti-tumor immunity.[6][7] It is also investigated for its potential as an antithrombotic agent.[8]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For in vitro assays, a starting concentration of 100 µM has been shown to be effective for inhibiting endothelial cell migration and tube formation.[1][9] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I handle and store the this compound?

A4: this compound is reported to be stable under various storage conditions, including repeated freeze-thaw cycles. For in vivo experiments, it can be solubilized in a normal saline solution (0.9% w/v NaCl).[1] For in vitro assays, it can be dissolved in the appropriate cell culture medium.[1] It is crucial to ensure the peptide is fully dissolved before use.

Q5: Is the cyclic structure and the disulfide bridge essential for TAX2 activity?

A5: Yes, the cyclic structure, maintained by a disulfide bridge, is crucial for the stability and native conformation of the this compound, which is thought to enhance its binding affinity to TSP-1.[10] Disruption of this disulfide bridge can lead to a loss of activity.

Troubleshooting Guide

Issue 1: Inconsistent or no anti-angiogenic effect observed in vitro.

Potential Cause Troubleshooting Steps
Peptide Quality and Purity - Verify the purity of your this compound stock using HPLC and mass spectrometry. Purity should be >98%.- Ensure the peptide was synthesized correctly, with the disulfide bridge properly formed.
Peptide Aggregation - Visually inspect the peptide solution for any precipitates.- Briefly sonicate the peptide solution to aid dissolution.- Consider dissolving the peptide in a small amount of DMSO before diluting to the final concentration in your aqueous buffer, if compatible with your assay.
Incorrect Peptide Concentration - Confirm the concentration of your stock solution.- Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay (a common starting point is 100 µM).[1]
Cell Culture Conditions - Ensure cells are healthy and in the logarithmic growth phase.- Serum levels in the culture medium can sometimes interfere with peptide activity; consider reducing serum concentration if appropriate for your cell line.
Disulfide Bridge Reduction - Avoid using reducing agents in your experimental buffers, as they can break the disulfide bridge essential for TAX2's structure and function.[11]

Issue 2: High variability in in vivo tumor growth inhibition studies.

Potential Cause Troubleshooting Steps
Peptide Administration - Ensure consistent and accurate dosing. For subcutaneous tumor models, a dosage of 10 mg/kg administered intraperitoneally has been used.[12]- Confirm the stability of the peptide in the vehicle solution over the course of the experiment.
Tumor Model Variability - Use a sufficient number of animals per group to account for biological variability.- Ensure uniform tumor cell implantation and monitor tumor growth closely before starting treatment.
Peptide Bioavailability - While TAX2 is designed to be stable, inconsistent results could be related to factors affecting its bioavailability. Ensure proper administration route and vehicle.

Issue 3: Difficulty reproducing co-immunoprecipitation (Co-IP) results.

Potential Cause Troubleshooting Steps
Lysis Buffer Composition - Use a gentle lysis buffer to maintain the protein-protein interactions. Buffers with low concentrations of non-ionic detergents are recommended.
Antibody Selection - Use an antibody that recognizes the native conformation of your target protein (TSP-1 or CD36).- Ensure the antibody epitope is not blocked by the this compound interaction.
Incubation Conditions - Optimize incubation times and temperatures. Longer incubations at 4°C are often required to capture transient interactions.
Washing Steps - Use a mild wash buffer to reduce non-specific binding without disrupting the specific interaction. The number of washes may need to be optimized.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

AssayCell TypeTAX2 ConcentrationObserved EffectReference
Endothelial Cell Migration (Boyden Chamber)HUVECs100 µM~50% inhibition of migration[1]
Tube Formation AssayHUVECs100 µM~40% inhibition of pseudo-tube network formation[1]
Co-immunoprecipitation (TSP-1 with CD36)HUVECs100 µM~3-fold increase in TSP-1 co-immunoprecipitated with CD36[1][12]

Table 2: In Vivo Efficacy of this compound

Tumor ModelAnimal ModelTAX2 DosageEffect on Tumor GrowthReference
MelanomaC57BL/6 mice10 mg/kg (i.p.)Significant tumor necrosis[12]
Pancreatic CarcinomaNude miceNot specifiedInhibition of tumor growth and vascularization[2]
NeuroblastomaNude miceBiologically relevant dosesSignificant inhibition of tumor burden[5]
Ovarian CarcinomaC57BL/6JRj miceNot specifiedInhibition of tumor growth and metastatic dissemination[7]

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Detect Enhanced TSP-1 and CD36 Interaction

This protocol is adapted from methodologies described in the literature for studying this compound's effect on protein interactions.[1]

  • Cell Lysis:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluency.

    • Treat cells with 100 µM this compound or a scrambled peptide control for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with a gentle Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the pre-cleared lysate.

    • Incubate the pre-cleared lysate with an anti-CD36 antibody or an isotype control IgG overnight at 4°C on a rotator.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against TSP-1 to detect its co-immunoprecipitation with CD36.

Visualizations

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Binding (Inhibited by TAX2) CD36 CD36 TSP1->CD36 Binding (Promoted by TAX2) TAX2 This compound TAX2->TSP1 Binds to NO_Signaling Nitric Oxide (NO) Signaling CD47->NO_Signaling Promotes CD36->NO_Signaling Inhibits Anti_Angiogenic_Effect Anti-Angiogenic Effect CD36->Anti_Angiogenic_Effect Promotes VEGFR2 VEGFR2 VEGFR2->NO_Signaling Activates NO_Signaling->Anti_Angiogenic_Effect Leads to (Inhibition of)

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Peptide_QC This compound Quality Control (>98% Purity, HPLC/MS) Peptide_Sol Peptide Solubilization (Saline or Media) Peptide_QC->Peptide_Sol Treatment Treatment with TAX2 (e.g., 100 µM) Peptide_Sol->Treatment Treatment_Invivo TAX2 Administration (e.g., 10 mg/kg) Peptide_Sol->Treatment_Invivo Cell_Culture Cell Culture (e.g., HUVECs) Cell_Culture->Treatment Migration_Assay Migration/Tube Formation Assay Treatment->Migration_Assay CoIP Co-Immunoprecipitation Treatment->CoIP Analysis_Invitro Data Analysis Migration_Assay->Analysis_Invitro CoIP->Analysis_Invitro Animal_Model Tumor Implantation (e.g., Xenograft) Animal_Model->Treatment_Invivo Monitoring Tumor Growth Monitoring Treatment_Invivo->Monitoring Analysis_Invivo Data Analysis Monitoring->Analysis_Invivo

Caption: General experimental workflow for this compound studies.

References

TAX2 Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TAX2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, with a specific focus on preventing aggregation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its mechanism of action?

A1: The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2] It functions as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][3] Unexpectedly, this action leads to anti-angiogenic effects. TAX2 promotes the binding of TSP-1 to CD36, which in turn disrupts the activation of VEGFR2 (vascular endothelial growth factor receptor 2) and blocks downstream nitric oxide (NO) signaling.[3][4][5] This mechanism makes it a valuable tool for studying angiogenesis and tumor microenvironment interactions.[1]

Q2: What is the amino acid sequence and molecular weight of the this compound?

A2: The this compound has the sequence Cys-Glu-Val-Ser-Gln-Leu-Leu-Lys-Gly-Asp-Ala-Cys, with a disulfide bridge between the two cysteine residues (Cys1-Cys12).[1] Its molecular weight is 1263.44 g/mol .[1]

Q3: How should I dissolve and store the this compound to prevent aggregation?

A3: Proper dissolution and storage are critical to prevent aggregation and maintain the peptide's activity. The this compound is soluble in DMSO (≥ 100 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The lyophilized powder should be stored sealed and away from moisture at -80°C for up to 2 years or -20°C for 1 year.[1]

Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?

A4: Cloudiness or precipitation can be indicative of peptide aggregation or poor solubility. Here are a few troubleshooting steps:

  • Ensure Proper Solvent: Confirm that you are using high-quality, anhydrous DMSO for reconstitution.[1]

  • Check pH: The pH of your final aqueous buffer can significantly impact peptide solubility. Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[6][7]

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

  • Additives: For particularly stubborn aggregation, consider the addition of solubilizing agents like arginine (50-100 mM) to your buffer.[6]

Q5: Can I use aqueous buffers to dissolve the this compound directly?

A5: While many peptides are soluble in aqueous buffers, those with hydrophobic residues can be challenging to dissolve directly in water. Given that TAX2 has several hydrophobic amino acids (Val, Leu, Ala), direct dissolution in aqueous buffers may be difficult and could lead to aggregation. The recommended method is to first dissolve the peptide in DMSO to create a stock solution and then dilute this stock into your aqueous experimental buffer.[1][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity in my assay. 1. Peptide Aggregation: Aggregated peptides can have reduced or no activity. 2. Improper Storage: Repeated freeze-thaw cycles or prolonged storage at incorrect temperatures can degrade the peptide.[1] 3. Incorrect Concentration: Errors in calculating the concentration of the stock solution.1. Prepare a fresh stock solution following the recommended dissolution protocol. Ensure the final concentration in your assay is appropriate. 2. Always aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Verify the molecular weight and recalculate the concentration. Consider performing a concentration determination assay if necessary.
Inconsistent results between experiments. 1. Variability in Peptide Solution: Incomplete dissolution or partial aggregation can lead to inconsistent concentrations between aliquots. 2. Buffer Incompatibility: The components of your experimental buffer may be promoting aggregation.1. Ensure the peptide is fully dissolved before aliquoting. Vortex and visually inspect for any particulates. 2. Test the solubility of the this compound in your final experimental buffer by diluting a small amount of the DMSO stock. If precipitation occurs, consider modifying the buffer composition (e.g., adjusting pH, ionic strength, or adding a small percentage of organic solvent if the assay permits).[6][9]
Visible particles in the peptide solution after dilution in aqueous buffer. 1. Hydrophobicity: The hydrophobic nature of the peptide may cause it to precipitate when transferred from DMSO to an aqueous environment.[8] 2. High Peptide Concentration: The final concentration in the aqueous buffer may be above its solubility limit.1. Try diluting the DMSO stock into the aqueous buffer more slowly while gently vortexing. 2. Reduce the final concentration of the this compound in your assay. 3. Consider using a buffer with additives that enhance solubility, such as a low percentage of non-denaturing detergents (e.g., 0.05% Tween-20), if compatible with your experiment.[10]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex the vial until the peptide is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Peptide Aggregation Prevention Assay (Thioflavin T Assay)

This assay can be used to monitor the aggregation of peptides in different buffer conditions.

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in water and filter it through a 0.22 µm filter.

    • Prepare various test buffers (e.g., different pH, ionic strengths, or with solubilizing additives).

  • Experimental Setup:

    • Dilute the this compound stock solution into the different test buffers to the desired final concentration in a 96-well black plate with a clear bottom.

    • Add ThT from the stock solution to each well to a final concentration of 25 µM.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Incubate the plate at a desired temperature (e.g., 37°C) and take periodic readings to monitor changes in fluorescence over time. An increase in fluorescence indicates peptide aggregation.[9]

Visual Guides

TAX2_Mechanism_of_Action cluster_0 Normal Angiogenic Signaling cluster_1 This compound Intervention TSP1_N TSP-1 CD47_N CD47 TSP1_N->CD47_N Binds VEGFR2_N VEGFR2 NO_N NO Signaling VEGFR2_N->NO_N Activates Angiogenesis_N Angiogenesis NO_N->Angiogenesis_N Promotes TAX2 This compound TSP1_T TSP-1 TAX2->TSP1_T Binds CD47_T CD47 TSP1_T->CD47_T Interaction Blocked CD36_T CD36 TSP1_T->CD36_T Binding Promoted VEGFR2_T VEGFR2 CD36_T->VEGFR2_T Inhibits NO_T NO Signaling VEGFR2_T->NO_T Activation Disrupted Angiogenesis_T Angiogenesis NO_T->Angiogenesis_T Inhibited

Caption: Mechanism of this compound action on angiogenesis signaling.

Peptide_Troubleshooting_Workflow Start Peptide Aggregation Suspected Check_Dissolution Review Dissolution Protocol Start->Check_Dissolution Check_Storage Verify Storage Conditions (Temp, Aliquots) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock in Anhydrous DMSO Check_Dissolution->Prepare_Fresh Check_Storage->Prepare_Fresh Sonication Gentle Sonication Prepare_Fresh->Sonication Test_Dilution Test Dilution in Final Buffer Sonication->Test_Dilution Precipitate Precipitate Forms? Test_Dilution->Precipitate Modify_Buffer Modify Buffer (pH, Additives) Precipitate->Modify_Buffer Yes Proceed Proceed with Experiment Precipitate->Proceed No Modify_Buffer->Test_Dilution Fail Contact Technical Support Modify_Buffer->Fail

Caption: Troubleshooting workflow for suspected peptide aggregation.

References

Technical Support Center: TAX2 and Scrambled Peptide Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and validating the correct scrambled peptide control for experiments involving the TAX2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the this compound?

A1: TAX2 is a dodecapeptide derived from the cell surface receptor CD47. It exists in both a linear and a cyclic form.[1][2]

  • Linear TAX2: IEVSQLLKGDAS[1]

  • Cyclic TAX2: CEVSQLLKGDAC (with a disulfide bridge between the two cysteine residues)[1][3]

Q2: What is the function of the this compound?

A2: TAX2 acts as a selective antagonist to the interaction between Thrombospondin-1 (TSP-1) and the cell surface receptor CD47.[1][4][5][6] By binding to TSP-1, TAX2 prevents TSP-1 from interacting with CD47.[1][5] This disruption has been shown to have anti-angiogenic effects and is being explored for its potential as an anti-cancer agent.[1][4][7] Unexpectedly, TAX2 promotes the binding of TSP-1 to the CD36 receptor, which leads to the inhibition of VEGFR2 activation and downstream nitric oxide (NO) signaling.[1]

Q3: Why is a scrambled peptide control necessary for TAX2 experiments?

A3: A scrambled peptide control is crucial to demonstrate that the observed biological effects of TAX2 are a direct result of its specific amino acid sequence and not due to non-specific effects of a peptide with a similar composition.[8] The scrambled control should have the same amino acid composition and molecular weight as TAX2 but in a randomized sequence.[8] This helps to ensure that the observed activity is not due to factors like charge, hydrophobicity, or the mere presence of a peptide.

Q4: What is a validated scrambled peptide sequence for TAX2?

A4: A previously validated scrambled peptide control used in TAX2 research has the sequence: LSVDESKAQGIL .[4] This sequence contains the same amino acids as the linear this compound but in a different order.

Troubleshooting Guide

Issue: The scrambled peptide control shows biological activity.

  • Possible Cause 1: Coincidental active motif. The randomized sequence of the scrambled peptide may have unintentionally created a new, biologically active motif.

    • Troubleshooting Step: Design and synthesize a new scrambled peptide with a different random sequence. Several different scrambled sequences may need to be tested to find a truly inactive control. Online peptide tools can be used to generate multiple scrambled versions of the TAX2 sequence.

  • Possible Cause 2: Impurities in the scrambled peptide preparation. The synthesized scrambled peptide may contain impurities from the synthesis process that are causing the observed effects.

    • Troubleshooting Step: Ensure that the scrambled peptide is of high purity (typically >95%). Use HPLC and mass spectrometry to verify the purity and identity of the scrambled peptide.

  • Possible Cause 3: Non-specific peptide effects. At high concentrations, some peptides can have non-specific effects on cells.

    • Troubleshooting Step: Perform a dose-response curve for both the this compound and the scrambled control. A suitable scrambled control should be inactive at the concentrations where TAX2 shows activity. If both peptides show activity at similar concentrations, it may indicate a non-specific effect.

Issue: Difficulty confirming that the scrambled peptide does not bind to TSP-1.

  • Possible Cause: Assay sensitivity or conditions. The assay being used to test for binding (e.g., ELISA, SPR) may not be optimized.

    • Troubleshooting Step: Refer to the detailed experimental protocols below for validated methods to confirm the lack of binding between the scrambled peptide and TSP-1. Ensure that blocking steps are adequate and that the concentrations of peptides and TSP-1 are appropriate.

Quantitative Data Summary

The following table summarizes the binding affinity of TAX2 and its scrambled control to TSP-1, as determined by various methods.

PeptideTargetMethodResultReference
TAX2TSP-1ELISABinds to immobilized TSP-1[1][9]
Scrambled PeptideTSP-1ELISADoes not bind to immobilized TSP-1[1][9]
TAX2TSP-1Surface Plasmon Resonance (SPR)Binds to TSP-1[4][10]
Scrambled PeptideTSP-1Surface Plasmon Resonance (SPR)No binding to TSP-1[4][10]
TAX2TSP-1Microscale Thermophoresis (MST)K D of 1.11 ± 0.22 μM[10]
Scrambled PeptideTSP-1Microscale Thermophoresis (MST)No binding to TSP-1[10]

Key Experimental Protocols

Validation of Scrambled Peptide Inertness via ELISA

This protocol is used to confirm that the scrambled peptide does not bind to TSP-1.

  • Plate Preparation: Immobilize human platelet TSP-1 (5 µg/mL) on an ELISA microtiter plate. Block with 1% (w/v) BSA.

  • Peptide Incubation: Incubate with biotinylated scrambled peptide (10 µg/mL) or biotinylated this compound (10 µg/mL) in a buffer containing 0.5% (w/v) BSA for 3 hours at room temperature.

  • Detection: Quantify the amount of bound biotin-labeled peptide using a standard streptavidin-HRP-based detection method.

  • Expected Outcome: The this compound should show a strong binding signal, while the scrambled peptide should show a signal comparable to the background (no peptide control).[1][9]

Co-Immunoprecipitation (Co-IP) to Confirm TAX2 Specificity

This protocol demonstrates that TAX2, and not the scrambled control, can disrupt the interaction between TSP-1 and CD47 in a cellular context.

  • Cell Treatment: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with TAX2 (100 µM) or the scrambled peptide (100 µM).

  • Lysis: Lyse the cells using a suitable lysis buffer under non-denaturing conditions.

  • Immunoprecipitation: Immunoprecipitate CD47 from the total protein lysates using an anti-CD47 antibody. Use a non-specific IgG as a negative control.

  • Western Blotting: Subject the immunocomplexes to SDS-PAGE and immunoblot for TSP-1 and CD47.

  • Expected Outcome: In cells treated with the scrambled peptide or vehicle control, TSP-1 should co-immunoprecipitate with CD47. In cells treated with TAX2, the amount of co-immunoprecipitated TSP-1 should be significantly reduced.[1]

Visualizations

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSP1 TSP-1 CD47 CD47 TSP1->CD47 Binds CD36 CD36 TSP1->CD36 Binding Promoted by TAX2 TAX2 This compound TAX2->TSP1 Binds & Inhibits CD47 Interaction Angiogenesis Angiogenesis CD47->Angiogenesis Promotes VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation NO_Signaling NO Signaling VEGFR2->NO_Signaling Activates NO_Signaling->Angiogenesis Promotes

Caption: TAX2 signaling pathway and its effect on angiogenesis.

Scrambled_Control_Workflow start Start: Need for Negative Control design Design Scrambled Peptide: - Same amino acid composition as TAX2 - Randomized sequence start->design synthesis Synthesize and Purify: - High Purity (>95%) - Verify by HPLC/MS design->synthesis validation In Vitro Validation: - ELISA, SPR, or MST - Confirm no binding to TSP-1 synthesis->validation cellular_assay Cellular Assay: - Co-IP, Migration Assay, etc. - Use at same concentration as TAX2 validation->cellular_assay No Binding fail Redesign Scrambled Peptide validation->fail Binding Detected analysis Analyze Results: - Compare TAX2 effect to scrambled control cellular_assay->analysis end Conclusion: Activity is sequence-specific analysis->end fail->design

Caption: Experimental workflow for selecting a scrambled peptide control.

References

Technical Support Center: Optimizing TAX2 Peptide Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAX2 peptide in in vivo models.

Frequently Asked Questions (FAQs)

1. What is the this compound and what is its mechanism of action?

The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47. It functions as a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and CD47.[1][2][3][4][5][6] By blocking this interaction, TAX2 unexpectedly promotes the binding of TSP-1 to another receptor, CD36. This leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and downstream signaling pathways, ultimately inhibiting angiogenesis and tumor growth.[1][2][3][4][5][6]

2. Why is the cyclic form of the this compound preferred for in vivo studies?

The cyclic conformation of the this compound offers increased stability compared to its linear counterpart. This enhanced stability is crucial for in vivo applications as it provides greater resistance to degradation by proteases, potentially leading to a longer half-life and sustained therapeutic effect.

3. What is the recommended administration route and dosage for this compound in preclinical mouse models?

Based on published preclinical studies, intraperitoneal (IP) injection is a commonly used and effective route for administering the this compound in mouse models of melanoma and pancreatic carcinoma.[1] A typical dosage regimen involves administering 10 mg/kg of the this compound.[1]

4. What are the observed in vivo effects of this compound treatment in tumor models?

In vivo studies have demonstrated that this compound administration leads to:

  • Extensive tumor necrosis: A significant portion of the tumor tissue dies off.[1][2][3][4][5][6]

  • Disturbed tumor vascularization: The blood vessel network within the tumor is disrupted.[1][2][3][4][5][6]

  • Inhibition of tumor growth: The overall growth of the tumor is significantly slowed.[1][2][3][4][5][6]

5. Are there any known side effects of this compound administration in preclinical models?

Current preclinical data suggests that the this compound has a favorable safety profile. No significant signs of thrombosis, hemorrhage, or embolism have been observed in healthy organs of treated mice.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low peptide stability in solution - pH of the solvent is not optimal.- Repeated freeze-thaw cycles.- Susceptibility to protease degradation.- Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended.- Consider using protease inhibitors in the formulation if degradation is suspected.
Poor in vivo efficacy - Suboptimal dosage or administration route.- Inadequate delivery to the tumor site.- Rapid clearance of the peptide.- Perform a dose-response study to determine the optimal dose for your specific model.- Explore alternative administration routes such as intravenous (IV) or subcutaneous (SC) injection.- Consider formulation strategies to improve peptide pharmacokinetics, such as encapsulation in liposomes or nanoparticles.
Peptide aggregation - High peptide concentration.- Improper solvent or pH.- Prepare solutions at the recommended concentration.- Ensure the peptide is fully dissolved in a suitable solvent, such as sterile saline or PBS, at an appropriate pH.- Sonication may help to dissolve aggregates, but use with caution to avoid peptide degradation.
Difficulty in delivering the peptide to the target site - Non-specific biodistribution.- Low permeability into the tumor tissue.- Consider conjugating the this compound to a tumor-targeting moiety (e.g., a ligand for a tumor-specific receptor).- Formulate the peptide in a nanocarrier system (e.g., liposomes or nanoparticles) to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.

Experimental Protocols

Preparation and Administration of this compound for In Vivo Studies (Based on Published Preclinical Data)

Materials:

  • Cyclic this compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Calibrated scale

Protocol:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Carefully weigh the required amount of peptide.

    • Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of peptide in 1 mL of solvent.

    • Gently vortex the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.

  • Animal Dosing:

    • Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 10 mg/kg).

    • For a 20g mouse and a 10 mg/kg dose, the total dose would be 0.2 mg. If the stock solution is 1 mg/mL, you would administer 0.2 mL.

    • Draw the calculated volume into a sterile syringe.

  • Intraperitoneal (IP) Injection:

    • Properly restrain the mouse.

    • Locate the injection site in the lower quadrant of the abdomen, off the midline.

    • Insert the needle at a 10-20 degree angle and inject the this compound solution into the peritoneal cavity.

Treatment Schedule:

  • In published studies, this compound (10 mg/kg) was administered via intraperitoneal injection three times a week.[1]

Quantitative Data Summary

Animal Model Treatment Key Findings Reference
B16F10 Melanoma (Mouse) This compound (10 mg/kg, IP)- Significant tumor necrosis.- Disrupted tumor vascularization.[1]
MIA PaCa-2 Pancreatic Carcinoma (Mouse) This compound (10 mg/kg, IP)- Inhibition of tumor growth.- Reduced tumor vascularization.[1]
SK-N-BE(2) and SK-N-SH Neuroblastoma (Mouse) Systemic administration of TAX2- Significant inhibition of tumor burden.- Altered xenograft vascularization.
Ovarian Carcinoma (Mouse) TAX2 therapy- Inhibition of tumor growth and metastatic dissemination.- Activation of anti-cancer adaptive immunity.

Visualizations

This compound Signaling Pathway

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSP1 TSP-1 CD47 CD47 TSP1->CD47 Interaction Blocked by TAX2 CD36 CD36 TSP1->CD36 Binding Promoted by TAX2 TAX2 This compound TAX2->TSP1 Binds to VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation Signaling Downstream Signaling (e.g., NO production) VEGFR2->Signaling Activation Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous) Animal_Grouping Randomization of Animals (Control vs. TAX2) Tumor_Inoculation->Animal_Grouping Peptide_Admin This compound Administration (e.g., 10 mg/kg, IP) Animal_Grouping->Peptide_Admin Monitoring Tumor Growth Monitoring (e.g., caliper measurements) Peptide_Admin->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision Histology Histological Analysis (e.g., H&E, CD31 staining) Tumor_Excision->Histology Imaging Imaging (e.g., MRI, µCT) Tumor_Excision->Imaging Data_Analysis Data Analysis and Statistical Evaluation Histology->Data_Analysis Imaging->Data_Analysis

Caption: In vivo efficacy study workflow.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Efficacy Start Poor In Vivo Efficacy Observed Check_Dose Is the dose optimal? Start->Check_Dose Check_Route Is the administration route appropriate? Check_Dose->Check_Route Yes Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_Formulation Is the peptide formulation stable and bioavailable? Check_Route->Check_Formulation Yes Alt_Routes Test Alternative Routes (IV, SC) Check_Route->Alt_Routes No Optimize_Formulation Optimize Formulation (e.g., liposomes, nanoparticles) Check_Formulation->Optimize_Formulation No Success Improved Efficacy Check_Formulation->Success Yes Dose_Response->Success Alt_Routes->Success Optimize_Formulation->Success

Caption: Troubleshooting poor in vivo efficacy.

References

Technical Support Center: TAX2 Peptide In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the in vitro activity of the TAX2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound?

A1: this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It functions as a selective antagonist of the thrombospondin-1 (TSP-1) interaction with CD47.[1][2][3] By binding to TSP-1, TAX2 prevents the TSP-1:CD47 interaction.[2][3] This unexpectedly promotes the binding of TSP-1 to CD36, leading to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and downstream nitric oxide (NO) signaling, which results in anti-angiogenic effects.[1][2][3]

Q2: What are the key in vitro assays to confirm this compound activity?

A2: A series of assays can be performed to confirm the bioactivity of the this compound. These include direct binding assays, assessment of its effect on protein-protein interactions, and functional cell-based assays. Key recommended assays are:

  • Direct Binding Assays: ELISA and Surface Plasmon Resonance (SPR) to verify direct binding to TSP-1.

  • Target Engagement Assay: Co-immunoprecipitation to confirm the disruption of the TSP-1:CD47 interaction.

  • Functional Assays:

    • Endothelial Cell Migration Assays (Wound Healing or Boyden Chamber).

    • Tube Formation Assay.

    • VEGFR2 Phosphorylation Assay.

Q3: What is the optimal concentration of this compound to use in vitro?

A3: Based on published studies, a concentration of 100 μM is often optimal for observing significant inhibitory effects in functional assays such as cell migration and tube formation.[2][4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No direct binding of TAX2 to TSP-1 observed in ELISA or SPR. Peptide quality issues (e.g., incorrect synthesis, degradation).Verify peptide purity (>98%) and composition using HPLC and mass spectrometry.[5] Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and repeated freeze-thaw cycles).[5]
Inactive TSP-1 protein.Use a commercially available, validated recombinant TSP-1. Ensure proper protein folding and activity.
No inhibition of endothelial cell migration or tube formation. Sub-optimal peptide concentration.Perform a dose-response curve to identify the optimal inhibitory concentration. A concentration of 100 μM has been shown to be effective.[2][4]
Cell-specific differences.The effect of TAX2 can be cell-type dependent. Ensure you are using a relevant endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are known to be responsive.[2][4]
TSP-1 or CD36 expression is low in the chosen cell line.Confirm the expression of TSP-1 and CD36 in your cell line using Western blot or immunofluorescence. The anti-angiogenic effects of TAX2 are dependent on TSP-1 binding to CD36.[2][6]
Inconsistent results between experiments. Experimental variability.Standardize all experimental parameters, including cell passage number, seeding density, serum concentration, and incubation times. Use a scrambled peptide as a negative control in all experiments.[2]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for TAX2-TSP-1 Binding

This assay confirms the direct binding of this compound to its target protein, TSP-1.

Methodology:

  • Coat a 96-well plate with recombinant human TSP-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with wash buffer (PBS containing 0.05% Tween-20).

  • Block the wells with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add biotinylated this compound at various concentrations (e.g., 0.1 to 10 µg/mL) to the wells and incubate for 2 hours at room temperature. A biotinylated scrambled peptide should be used as a negative control.[2]

  • For competition experiments, pre-incubate the immobilized TSP-1 with increasing concentrations of non-biotinylated this compound before adding the biotinylated this compound.[6]

  • Wash the wells three times with wash buffer.

  • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

Data Summary Table:

PeptideConcentrationAbsorbance at 450 nm (OD)
Biotinylated TAX21 µg/mLExample Value
Biotinylated Scrambled1 µg/mLExample Value
Biotinylated TAX2 + Unlabeled TAX2 (10x)1 µg/mLExample Value
Co-Immunoprecipitation (Co-IP) for TSP-1:CD47 Interaction

This assay demonstrates that TAX2 disrupts the interaction between TSP-1 and its receptor CD47 in a cellular context.

Methodology:

  • Culture human primary endothelial cells (e.g., HUVECs) to 80-90% confluency.

  • Treat the cells with this compound (e.g., 100 µM) or a scrambled control peptide for the desired time.[2]

  • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an anti-CD47 antibody (or non-specific IgG as a negative control) overnight at 4°C with gentle rotation.[2]

  • Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

  • Elute the immunocomplexes by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using specific antibodies against TSP-1 and CD47.[2]

Data Summary Table:

TreatmentImmunoprecipitationWestern Blot DetectionResult
Control (Scrambled Peptide)Anti-CD47Anti-TSP-1Band present (TSP-1 co-precipitates with CD47)
This compound (100 µM)Anti-CD47Anti-TSP-1Band absent or significantly reduced
Control / TAX2Anti-CD47Anti-CD47Band present (confirms CD47 immunoprecipitation)
Control / TAX2IgGAnti-TSP-1No band (negative control)
Endothelial Cell Migration (Boyden Chamber) Assay

This functional assay assesses the inhibitory effect of TAX2 on endothelial cell migration.

Methodology:

  • Plate endothelial cells (e.g., 5 x 10⁴ HUVECs) into the upper compartment of a Transwell insert (e.g., 8 µm pore size).[4]

  • The upper chamber should contain basal medium with this compound (e.g., 100 µM) or a scrambled control peptide.[4]

  • The lower chamber should contain medium with a chemoattractant (e.g., VEGF or complete growth medium).

  • Incubate for 4-12 hours to allow for cell migration.[2][6]

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Hoechst or Crystal Violet).

  • Count the number of migrated cells in several random fields under a microscope.

Data Summary Table:

TreatmentMigrated Cells per Field (Mean ± SD)% Inhibition
Control (Scrambled Peptide)Example Value0%
This compound (100 µM)Example ValueCalculate %

Note: A 50% inhibition of endothelial cell migration has been reported with TAX2.[2]

Tube Formation Assay

This assay evaluates the ability of TAX2 to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Methodology:

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed endothelial cells (e.g., 2 x 10⁴ HUVECs) onto the Matrigel layer.

  • Treat the cells with this compound (e.g., 100 µM) or a scrambled control peptide.

  • Incubate for 6-12 hours at 37°C.

  • Observe the formation of tube-like networks using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ).[4]

Data Summary Table:

TreatmentTotal Tube Length (µm, Mean ± SD)Number of Nodes (Mean ± SD)
Control (Scrambled Peptide)Example ValueExample Value
This compound (100 µM)Example ValueExample Value

Visualizations

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSP1 TSP-1 CD47 CD47 TSP1->CD47 Interaction (Blocked by TAX2) CD36 CD36 TSP1->CD36 Binding Promoted by TAX2 TAX2 This compound TAX2->TSP1 Binds to VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation NO_Signaling NO Signaling VEGFR2->NO_Signaling Activates Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_binding Step 1: Confirm Target Binding cluster_functional Step 2: Assess Functional Activity cluster_mechanism Step 3: Elucidate Mechanism ELISA ELISA / SPR (Direct Binding to TSP-1) CoIP Co-Immunoprecipitation (Disruption of TSP-1:CD47) Migration Cell Migration Assay (Wound Healing / Boyden Chamber) CoIP->Migration If binding is confirmed Tube_Formation Tube Formation Assay VEGFR2_Phospho VEGFR2 Phosphorylation (Western Blot) Tube_Formation->VEGFR2_Phospho If functional activity is observed

Caption: Experimental workflow for confirming TAX2 activity.

References

Technical Support Center: Scaling Up TAX2 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the TAX2 peptide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of TAX2 and other complex peptide syntheses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in overall yield and purity of our this compound synthesis upon scaling from milligram to gram-scale. What are the likely causes?

Scaling up Solid-Phase Peptide Synthesis (SPPS) introduces challenges that are often not apparent at a smaller scale.[1] The primary culprits for decreased yield and purity are often related to mass transfer limitations, inefficient mixing, and peptide aggregation.[2][3]

  • Peptide Aggregation: As peptide chains elongate on the resin, they can form secondary structures (β-sheets) that block reactive sites, leading to incomplete coupling and deprotection steps.[4][5] This is a major cause of failed or truncated sequences, which are difficult to remove during purification.[2]

  • Inefficient Reactions: In larger reaction vessels, achieving uniform mixing and temperature can be difficult. This can lead to localized areas of incomplete reactions, resulting in a heterogeneous mixture of peptide products.[1]

  • Resin-Related Issues: The physical and mechanical properties of the solid support become more critical at scale. Inadequate resin swelling or mechanical stress can lead to poor reaction kinetics and physical degradation of the support beads.[6]

  • Side Reactions: The longer reaction times and increased scale can amplify the occurrence of side reactions such as racemization, aspartimide formation, or diketopiperazine formation, further complicating the final product profile.[7][8][9]

Q2: Our crude this compound shows multiple close-eluting peaks on HPLC. How can we identify and minimize these synthesis-related impurities?

The presence of multiple peaks near the main product peak on HPLC is a common issue in peptide synthesis, indicating the formation of closely related impurities.[10][11] These can include deletion sequences (missing one amino acid), truncated sequences, or peptides with modifications from side reactions.[12]

Identification: The most effective method for identifying these impurities is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12][13][14] This allows you to determine the mass of each peak and compare it to the expected mass of the target peptide and potential side products.

Minimization Strategies:

  • Optimize Coupling: Ensure complete coupling at every step. Using highly efficient coupling reagents can reduce the formation of deletion sequences.[15] For difficult couplings, a "double coupling" strategy may be necessary.[4]

  • Capping: After each coupling step, any unreacted free amines can be permanently blocked (capped) using acetic anhydride. This prevents the formation of deletion sequences, and the resulting capped, truncated peptides are often easier to separate during purification.[12][16]

  • Monitor Deprotection: Incomplete removal of the Fmoc protecting group is a common cause of N-terminal deletions. The completeness of the deprotection step should be monitored using a qualitative test like the Kaiser test or TNBS test.[4][17]

Data Presentation: Comparative Analysis of Coupling Reagents

Choosing the right coupling reagent is critical for maximizing yield and minimizing side reactions, especially for challenging sequences.[18] The table below compares common coupling reagents used in SPPS.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesConsiderations
HBTU/HCTU Aminium/Uronium SaltHighLow (with HOBt/HOAt)Well-established, efficient for standard couplings.[18]Byproducts can be difficult to remove. HCTU is generally more reactive than HBTU.[15]
HATU Aminium/Uronium SaltVery HighVery LowExcellent for sterically hindered amino acids and reducing racemization.[15][18]Higher cost compared to HBTU/HCTU.
PyBOP Phosphonium SaltHighLowGood for preventing aggregation; byproducts are generally non-interfering.[4]Can be less effective for highly challenging sequences compared to HATU.
COMU Uronium SaltVery HighVery LowHigh solubility, byproducts are water-soluble, simplifying purification. Safer alternative to benzotriazole-based reagents.[19]Relatively newer reagent, may require protocol optimization.[19]
DCC/DIC CarbodiimideModerateModerate to HighLow cost, effective for simple peptides.High risk of racemization without additives like HOBt. Byproduct (DCU) can be insoluble and difficult to remove.[18]

Experimental Protocols

Protocol 1: On-Resin Aggregation Test and Mitigation

This protocol helps diagnose and address on-resin aggregation, a common failure point in scaling up synthesis.

Materials:

  • Peptide-resin sample

  • Trinitrobenzenesulfonic acid (TNBS) solution

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

Procedure:

  • Sample Collection: After a coupling step that is suspected to be incomplete, withdraw a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing: Wash the resin sample thoroughly with DMF (3x) to remove residual reagents.

  • TNBS Test: Perform a TNBS test to check for the presence of free primary amines.[4] A positive result (orange/red beads) indicates incomplete coupling. A negative result (colorless beads) with a known difficult sequence might still indicate aggregation where the N-terminus is inaccessible.

  • Troubleshooting Steps (if aggregation is suspected):

    • Solvent Exchange: Switch the primary solvent from DMF to NMP, which is known to be better at disrupting secondary structures.[5]

    • Chaotropic Salt Addition: Add a chaotropic salt like LiCl (0.5 M to 1.0 M) to the coupling reaction. These salts disrupt hydrogen bonds that lead to aggregation.[4][5] Ensure thorough washing in subsequent steps to remove all salt.

    • Elevated Temperature: Perform the coupling at an elevated temperature (e.g., 50-60°C) to increase peptide chain mobility and break up aggregates.[4]

Protocol 2: Optimized Cleavage and Deprotection

This protocol is for the final cleavage of the this compound from the solid support and removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 94%

  • Water: 2.5%

  • TIS: 1.0%

  • Phenol: 2.5% (Caution: Prepare fresh in a well-ventilated fume hood.)[20]

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.

  • Pre-swelling: Swell the resin in DCM for 20-30 minutes, then drain the solvent.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.[21] For complex peptides, extending the cleavage time may be necessary.[21]

  • Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.

  • Precipitation: Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether with vigorous stirring. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Centrifuge the mixture and decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic molecules.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate key processes and decision points in scaling up this compound synthesis.

Scaled_SPPS_Workflow start_node Start: Resin Selection & Loading node1 1. Fmoc Deprotection (Piperidine/DMF) start_node->node1 Scale-up process_node process_node qc_node qc_node end_node Final Product: Lyophilized TAX2 node2 2. Amino Acid Coupling (e.g., HATU/DIPEA) node1->node2 Washing qc1 Incomplete Coupling? node2->qc1 Check Completion qc1->node2 Yes (Double Couple) node3 3. Capping (Optional) (Acetic Anhydride) qc1->node3 No cycle Cycle Complete? node3->cycle Repeat for all AAs cycle->node1 No node4 4. Final Cleavage & Deprotection (TFA) cycle->node4 Yes node5 5. Crude Peptide Purification (RP-HPLC) node4->node5 Precipitation node6 6. Quality Control (LC-MS, Purity) node5->node6 Fraction Pooling node6->end_node

Caption: General workflow for scaled-up Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Aggregation start_node Problem: Low yield / Incomplete coupling d1 Perform TNBS/Kaiser test on resin sample start_node->d1 decision_node decision_node action_node action_node result_node result_node a1 Action: Perform a 'Double Couple' with fresh reagents d1->a1 Positive (Free Amines) a2 Cause is likely severe aggregation (inaccessible N-terminus) d1->a2 Negative (No Free Amines) d2 Test again. Still positive? a1->d2 a3 Action: Resynthesize or modify protocol for next coupling a2->a3 d2->a3 Yes r1 Success: Proceed to next cycle d2->r1 No a4 Option 1: Switch solvent from DMF to NMP a3->a4 a5 Option 2: Add chaotropic salt (e.g., 0.8M LiCl) a3->a5 a6 Option 3: Increase coupling temperature (50-60°C) a3->a6

Caption: Troubleshooting flowchart for incomplete coupling and peptide aggregation.

References

Technical Support Center: Interpreting Unexpected Results with TAX2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the TAX2 peptide.

Frequently Asked Questions (FAQs)

Q1: We designed our experiment expecting this compound to promote angiogenesis, but we are observing an anti-angiogenic effect. Is this a known phenomenon?

A1: Yes, this is the most significant and initially unexpected finding for the this compound. While it was designed as an antagonist of the thrombospondin-1 (TSP-1):CD47 interaction, which is generally considered anti-angiogenic, TAX2 has been shown to exhibit potent anti-angiogenic and anti-tumor properties.[1][2][3] This paradoxical effect is a key feature of TAX2's mechanism of action.

Q2: What is the underlying mechanism for the unexpected anti-angiogenic activity of TAX2?

A2: The anti-angiogenic properties of TAX2 are not due to a direct pro-angiogenic effect. Instead, TAX2 promotes the binding of TSP-1 to another receptor, CD36.[1][2][4] This enhanced TSP-1:CD36 interaction leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and its downstream signaling pathway involving nitric oxide (NO).[1][4] The inhibition of the VEGFR2 pathway ultimately results in a potent anti-angiogenic response.

Q3: We are not observing any significant anti-angiogenic effect with TAX2 in our in vitro assay. What could be the potential reasons?

A3: Several factors could contribute to a lack of observable anti-angiogenic effects. Please consider the following troubleshooting steps:

  • Peptide Integrity and Activity:

    • Solubility: Ensure the this compound is fully dissolved. The cyclic this compound is soluble in DMSO.[5]

    • Storage: Proper storage of the peptide is crucial to maintain its activity. It should be stored at -20°C or -80°C.[5] Repeated freeze-thaw cycles should be avoided.

    • Peptide Quality: Verify the purity and sequence of your this compound. A scrambled peptide control should always be used to confirm the specificity of the observed effects.[1]

  • Experimental Conditions:

    • Cell Type: The expression levels of TSP-1, CD47, and CD36 on your chosen cell line (e.g., HUVECs) are critical. Low or absent expression of these receptors will diminish or abolish the effect of TAX2.

    • Concentration: A dose-response study is recommended to determine the optimal concentration for your specific assay. A concentration of 100 µM has been shown to be effective in several in vitro studies.[1][3]

    • Assay System: The choice of angiogenesis assay can influence the outcome. Some assays may be more sensitive to the effects of TAX2 than others.

Q4: We are seeing high variability in our in vivo tumor model results with TAX2 treatment. What could be the cause?

A4: In vivo experiments can be influenced by a multitude of factors. Here are some points to consider:

  • Peptide Delivery and Stability: The route of administration and the formulation of the peptide can affect its bioavailability and stability in vivo. Intraperitoneal injections have been successfully used in published studies.[1]

  • Tumor Microenvironment: The expression levels of TSP-1, CD47, and CD36 within the tumor microenvironment can vary between different tumor models and even between individual animals, potentially leading to variable responses.

  • Animal Model: The choice of animal model is crucial. The anti-tumor effects of TAX2 have been demonstrated in syngeneic melanoma, human pancreatic carcinoma xenografts, and neuroblastoma models.[1][6]

  • Dosing Regimen: The dose and frequency of TAX2 administration should be optimized for your specific tumor model. A dosage of 10 mg/kg has been used in mice.[2]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No inhibition of endothelial cell migration or tube formation. 1. Inactive or degraded this compound. 2. Suboptimal peptide concentration. 3. Low expression of TSP-1, CD47, or CD36 in endothelial cells. 4. Incorrect assay setup.1. Verify peptide integrity and use a fresh aliquot. Include a scrambled peptide control. 2. Perform a dose-response curve (e.g., 10-200 µM). 3. Confirm receptor expression via Western blot or flow cytometry. 4. Review and optimize your migration or tube formation assay protocol.
Weaker than expected anti-tumor effect in vivo. 1. Insufficient peptide dose or frequency. 2. Poor peptide bioavailability. 3. Tumor model is not responsive. 4. High inter-animal variability.1. Optimize the dosing regimen for your specific model. 2. Consider alternative delivery methods or formulations. 3. Ensure your tumor model expresses the necessary molecular targets. 4. Increase the number of animals per group to improve statistical power.
Inconsistent results in co-immunoprecipitation (Co-IP) experiments. 1. Inefficient antibody coupling to beads. 2. Insufficient cell lysis. 3. High background or non-specific binding. 4. Weak or transient protein-protein interaction.1. Use a reliable Co-IP kit and follow the manufacturer's protocol for antibody coupling.[1] 2. Optimize your lysis buffer and procedure to ensure efficient protein extraction. 3. Pre-clear your lysate with control IgG beads. 4. Consider cross-linking agents to stabilize the interaction.

Quantitative Data Summary

Table 1: In Vitro Effects of this compound

Experiment Cell Type TAX2 Concentration Observed Effect Reference
Endothelial Cell Migration (Boyden Chamber)HUVECs100 µM~50% inhibition of migration[1][3]
Tube Formation AssayHUVECs100 µM~40% inhibition of pseudo-tube network formation[1][3]
TSP-1 Co-IP with CD36HUVECs100 µM~3-fold increase in co-immunoprecipitated TSP-1[1]
cGMP ProductionEndothelial CellsNot specified~25% decrease in NO-stimulated cGMP production

Table 2: In Vivo Effects of this compound

Experiment Tumor Model TAX2 Dosage Observed Effect Reference
Tumor NecrosisSyngeneic Melanoma10 mg/kg~3-fold increase in necrotic area[1]
Microvessel Density (MVD)Pancreatic Carcinoma Xenograft10 mg/kgSignificant decrease in MVD[4]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect TSP-1 and CD36 Interaction

Objective: To determine if this compound enhances the interaction between TSP-1 and CD36 in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • This compound and scrambled control peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-CD36 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and Western blot reagents

  • Anti-TSP-1 and anti-CD36 antibodies for Western blotting

Procedure:

  • Culture HUVECs to 80-90% confluency.

  • Treat cells with 100 µM this compound or scrambled control peptide for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with control IgG and protein A/G beads.

  • Incubate the pre-cleared lysates with anti-CD36 antibody or control IgG overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads extensively with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-TSP-1 and anti-CD36 antibodies.

Endothelial Cell Migration Assay (Boyden Chamber)

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

  • HUVECs

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • Endothelial cell basal medium (EBM) with and without serum

  • This compound and scrambled control peptide

  • Calcein-AM or other fluorescent dye for cell staining

  • Fluorescence plate reader

Procedure:

  • Starve HUVECs in serum-free EBM overnight.

  • Resuspend the starved cells in serum-free EBM.

  • Add serum-containing EBM (chemoattractant) to the lower chamber of the Boyden apparatus.

  • In the upper chamber, add the HUVEC suspension containing either this compound (e.g., 100 µM), scrambled control peptide, or vehicle control.

  • Incubate the chamber for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the insert with a fluorescent dye.

  • Quantify the migrated cells by measuring the fluorescence intensity with a plate reader.

Signaling Pathway and Experimental Workflow Diagrams

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAX2 TAX2 Peptide TSP1 TSP-1 TAX2->TSP1 binds CD47 CD47 TSP1->CD47 interaction blocked CD36 CD36 TSP1->CD36 binding promoted VEGFR2 VEGFR2 CD36->VEGFR2 disrupts activation NO_Signaling NO Signaling VEGFR2->NO_Signaling inhibits Anti_Angiogenesis Anti-Angiogenesis NO_Signaling->Anti_Angiogenesis leads to

Caption: this compound signaling pathway leading to anti-angiogenesis.

Co_IP_Workflow start Start: TAX2-treated cell lysate add_ab Add anti-CD36 antibody start->add_ab incubate1 Incubate add_ab->incubate1 add_beads Add Protein A/G beads incubate1->add_beads incubate2 Incubate add_beads->incubate2 wash Wash beads incubate2->wash elute Elute proteins wash->elute analysis Western Blot (anti-TSP-1, anti-CD36) elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

References

avoiding degradation of TAX2 peptide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TAX2 peptide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of the this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent degradation of this valuable research tool.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of the this compound.

Issue 1: Concerns about the stability of lyophilized this compound.

  • Q: How should I store the lyophilized this compound for long-term use?

    • A: For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C.[1][2] It should be stored in a tightly sealed vial to prevent moisture absorption, as moisture can significantly reduce its long-term stability. Protecting the peptide from light is also recommended.[3] Under these conditions, the peptide can be stable for several years.[2][3]

  • Q: I need to use the lyophilized peptide frequently. What is the best practice to avoid degradation?

    • A: To avoid degradation from repeated opening of the main vial, it is highly recommended to aliquot the lyophilized peptide into smaller, single-use vials upon receipt. This practice minimizes exposure to moisture and air. When you need to weigh out the peptide, allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the peptide. After weighing, if any peptide remains in the vial, it's good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[1]

Issue 2: Peptide degradation in solution.

  • Q: I've dissolved the this compound, but I'm worried about its stability in solution. How long can I store it?

    • A: The stability of peptides in solution is significantly lower than in their lyophilized form.[1] For short-term storage (up to a week), a solution of this compound can be stored at 4°C. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][3]

  • Q: What is the best solvent for dissolving and storing this compound to minimize degradation?

    • A: The choice of solvent can impact stability. For storage in solution, using sterile buffers at a pH between 5 and 6 is recommended to prolong the peptide's shelf life.[3] Since TAX2 is a cyclic peptide with a disulfide bond, it is particularly susceptible to degradation at a pH above 8.0.[4][5] Therefore, basic buffers should be avoided for storage.[4] For initial solubilization of hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with an appropriate buffer.[6] However, peptides containing cysteine, like TAX2, can be unstable in DMSO due to oxidation.[7]

  • Q: I've noticed a loss of peptide activity after a few freeze-thaw cycles. Why is this happening and how can I prevent it?

    • A: Repeated freeze-thaw cycles are detrimental to peptide stability and can lead to aggregation and degradation.[8] The process of freezing and thawing can cause changes in the local pH of the solution, which can affect the peptide's structure and function.[8] To prevent this, it is essential to aliquot the peptide solution into volumes that are appropriate for a single experiment. This way, you only thaw the amount you need at any given time.[1]

Issue 3: Potential for Oxidation and Disulfide Bond Reduction.

  • Q: The this compound has a disulfide bond. Are there any special precautions I need to take?

    • A: Yes, the disulfide bond in the cyclic this compound is crucial for its activity. This bond is susceptible to reduction, which would linearize the peptide and likely alter its biological function. To prevent this, avoid using reducing agents in your buffers unless intentionally studying the linearized form. The disulfide bond is also prone to degradation in neutral to basic conditions.[4][5]

  • Q: How can I prevent oxidation of the this compound?

    • A: The this compound sequence contains two cysteine residues forming the disulfide bridge. Cysteine is susceptible to oxidation.[9] To minimize oxidation, especially when in solution, it is advisable to use oxygen-free solvents for reconstitution.[10] When storing the lyophilized powder, purging the vial with an inert gas like argon or nitrogen can also help to displace oxygen.[1][3]

Data Presentation: Stability of Cyclic Peptides

While specific quantitative stability data for the this compound is not publicly available, the following tables provide representative data for the stability of cyclic peptides with disulfide bonds under various conditions, based on general peptide chemistry and studies on similar peptides.

Table 1: Estimated Stability of Lyophilized Cyclic Peptide (e.g., TAX2)

Storage TemperatureExpected Shelf Life (with proper handling)Key Considerations
Room TemperatureWeeks to a few months[11]Not recommended for long-term storage. Prone to slow degradation.
4°CSeveral months to over a year[11]Good for short to medium-term storage.
-20°CSeveral years[2][3][11]Recommended for long-term storage.
-80°CSeveral years to over a decade[1][2]Optimal for archival and very long-term storage.

Table 2: Estimated Stability of Cyclic Peptide (e.g., TAX2) in Solution

Storage TemperaturepH of SolutionExpected Shelf LifeKey Considerations
4°C5.0 - 6.0Up to 1 week[3]Aliquoting is still recommended to avoid contamination.
-20°C5.0 - 6.0Up to 1 month[1]Crucial to use single-use aliquots to avoid freeze-thaw cycles.
-80°C5.0 - 6.0Up to 6 months[1]Crucial to use single-use aliquots to avoid freeze-thaw cycles.
4°C to -80°C> 8.0Very limited (hours to days)Disulfide bond degradation is accelerated at basic pH.[4][5]

Experimental Protocols

To ensure the integrity of your this compound, you can perform quality control experiments using the following standard protocols.

Protocol 1: Assessing this compound Purity and Degradation using RP-HPLC

Objective: To determine the purity of the this compound and detect any degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA or a small amount of acetonitrile (B52724) followed by dilution) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a reverse-phase C18 column suitable for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Set a flow rate of 1 mL/min.

    • Use a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

    • Set the detector wavelength to 214 nm and 280 nm for peptide bond and aromatic residue detection, respectively.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Degradation products will appear as additional peaks, typically with different retention times than the main peptide peak.

Protocol 2: Confirming Molecular Weight and Identifying Degradation Products by Mass Spectrometry

Objective: To verify the correct molecular weight of the this compound and identify the mass of any potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare the this compound sample as described for HPLC analysis. The sample can be analyzed directly or after separation by LC-MS.

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • For ESI-MS, infuse the sample directly or via an LC system into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the this compound (expected monoisotopic mass of the cyclic form CEVSQLLKGDAC is approximately 1291.6 Da).

  • Data Analysis:

    • Analyze the resulting spectrum to confirm the presence of the ion corresponding to the correct molecular weight of the this compound.

    • Look for additional peaks that may correspond to degradation products. For example:

      • An increase in mass of 16 Da or 32 Da could indicate oxidation.

      • A mass corresponding to the linearized form of the peptide would indicate disulfide bond reduction.

      • Other mass shifts could indicate hydrolysis or deamidation.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of the this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (Incubation) cluster_analysis Analysis cluster_results Data Interpretation start Lyophilized this compound dissolve Dissolve in appropriate buffer (e.g., pH 5-6) start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot storage_conditions Store aliquots under different conditions: - Temperature (4°C, -20°C, -80°C) - Time points (e.g., 0, 1 week, 1 month, 3 months) aliquot->storage_conditions hplc RP-HPLC Analysis storage_conditions->hplc ms Mass Spectrometry Analysis storage_conditions->ms hplc->ms for peak identification purity Assess Purity (%) (HPLC peak area) hplc->purity degradation Identify Degradation Products (new peaks in HPLC, mass shifts in MS) ms->degradation conclusion Determine Optimal Storage Conditions purity->conclusion degradation->conclusion

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Cell Viability Assays with High Concentrations of TAX2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TAX2 peptide in cell viability assays. The information is tailored for scientists and professionals in drug development who may encounter specific challenges when working with high concentrations of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound?

A1: TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47. Its primary mechanism involves binding to thrombospondin-1 (TSP-1) and preventing the TSP-1:CD47 interaction.[1][2][3][4] Unexpectedly, this action promotes the binding of TSP-1 to CD36-containing complexes. This shift in binding leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and downstream signaling pathways, such as the nitric oxide (NO) pathway, ultimately inhibiting angiogenesis.[1][2][3][5]

Q2: What is the expected effect of high concentrations of this compound on cell viability?

A2: The primary described effect of TAX2 is anti-angiogenic, not directly cytotoxic to all cell types. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), a concentration of 100 µM was found to be optimal for inhibiting cell migration without significantly impacting cell viability.[6][7] However, at very high concentrations, peptides can sometimes induce non-specific effects or cytotoxicity. The effect on cancer cell lines is primarily characterized by the inhibition of tumor growth and vascularization in vivo, rather than direct cell killing in vitro.[6][8][9] It is crucial to perform a dose-response experiment for your specific cell line to determine the cytotoxic threshold.

Q3: Which cell viability assay is recommended for use with the this compound?

A3: Standard colorimetric assays such as MTT, XTT, and CCK-8 (WST-8) can be used. The choice of assay may depend on the specific cell line and experimental conditions. For example, the UptiBlue™ Viable Cell Counting Kit, which is a resazurin-based assay, was used in some of the foundational studies on TAX2.[10] It is advisable to choose an assay that you have well-established in your lab and to be aware of potential interferences. For instance, peptides can sometimes interfere with tetrazolium salt reduction in MTT assays.[11] If direct cytotoxicity is the primary endpoint, a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, can be a valuable alternative or complementary assay.

Q4: I am observing high background or inconsistent results in my MTT assay when using the this compound. What could be the cause?

A4: High background or inconsistent results with peptides in MTT assays can stem from several factors:

  • Peptide Interference: The peptide itself might directly reduce the MTT reagent, leading to a false-positive signal for viability. A cell-free control (media + peptide + MTT reagent) should be included to test for this.

  • Solvent Effects: If the peptide is dissolved in a solvent like DMSO, high final concentrations of the solvent (>0.5%) can be cytotoxic.[11] Always include a vehicle control with the same solvent concentration used for the peptide treatment.

  • Contaminants: Residual contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic and affect results. If unexpected toxicity is observed, consider using a higher purity peptide or one that has undergone TFA removal.

  • Peptide Stability and Solubility: Peptides can degrade or precipitate in culture medium, altering the effective concentration. Ensure the peptide is fully dissolved and consider the stability of the peptide in your experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect on cell viability at expected concentrations 1. Peptide Degradation: The this compound may be unstable in the culture medium over the incubation period.- Prepare fresh peptide solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.- If possible, perform a stability test of the peptide in your culture medium.
2. Sub-optimal Concentration: The concentration range tested may be too low for your specific cell line.- Perform a broad dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 200 µM) to identify an effective range.
3. Incorrect Assay Endpoint: The primary effect of TAX2 is anti-angiogenic and may not cause direct cytotoxicity in a short-term viability assay.- Consider using functional assays more relevant to TAX2's mechanism, such as cell migration, tube formation, or signaling pathway analysis (e.g., VEGFR2 phosphorylation).
Unexpectedly high cell viability or assay signal 1. Peptide Interference with Assay Reagent: The peptide may be directly reducing the assay reagent (e.g., MTT, resazurin).- Run a cell-free control containing only media, the highest concentration of TAX2, and the assay reagent to check for direct reduction. Subtract this background from your experimental values.
2. Contaminants in Peptide Preparation: Some contaminants might stimulate cell proliferation.- Ensure the use of high-purity this compound.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Be consistent with pipetting technique and avoid introducing bubbles.
2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and peptide concentration.- Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
3. Peptide Precipitation: High concentrations of the peptide may not be fully soluble in the culture medium.- Visually inspect the wells under a microscope for any precipitate.- Prepare the highest concentrations by serial dilution from a well-dissolved stock solution.
Discrepancy between viability assay results and cell morphology 1. Assay Measures Metabolic Activity, Not Cell Number: Assays like MTT measure mitochondrial activity, which may not always directly correlate with the number of viable cells, especially if the peptide affects cellular metabolism.- Always examine the cells microscopically before adding the assay reagent to check for morphological signs of stress or death.- Consider a complementary assay that measures a different aspect of cell health, such as an LDH assay for membrane integrity or direct cell counting with a viability dye like trypan blue.

Data Presentation

Due to the limited availability of comprehensive public dose-response data for the this compound's direct effect on cell viability, the following tables are illustrative. They are based on published qualitative statements and single-concentration data points. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.

Table 1: Illustrative Dose-Response of this compound on HUVEC Viability and Migration

TAX2 Concentration (µM)% Cell Viability (vs. Control)% Inhibition of Cell Migration (vs. Control)
0 (Control)100%0%
10Not significantly different~15%
50Not significantly different~35%
100Not significantly different[12]~50%[6][7]
200Potentially reducedNot determined

Note: Data is representative and compiled from descriptive results in the literature. Actual values will be cell line and assay dependent.

Table 2: Summary of this compound Effects on Cancer Cell Models (In Vivo)

Cancer ModelCell LineEffect Observed
MelanomaB16F1Induces extensive tumor necrosis and disturbs tumor vascularization.[6][9]
Pancreatic CarcinomaMIA PaCa-2Significantly inhibits tumor growth and vascularization.[5][6]
NeuroblastomaSK-N-BE(2), SK-N-SHInduces significant inhibition of tumor burden.[8]

Note: These results are from in vivo studies and reflect the anti-angiogenic and anti-tumor properties of TAX2, which may not directly correlate with in vitro cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • This compound stock solution (e.g., in DMSO or sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound in culture medium at 2x the final desired concentrations.

    • Remove the existing medium from the wells and add 100 µL of the peptide solutions.

    • Include the following controls:

      • Vehicle Control: Medium with the highest concentration of the peptide solvent (e.g., DMSO).

      • Untreated Control: Medium only.

      • Cell-Free Blank: Medium only (no cells) for background subtraction.

      • Peptide Interference Control: Medium with the highest concentration of TAX2 (no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well.

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 2: CCK-8 (WST-8) Assay for Cell Viability

This protocol uses a water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases to produce a water-soluble formazan dye, simplifying the procedure.[13]

Materials:

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • Appropriate cell culture medium

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Peptide Treatment: Add 10 µL of various concentrations of the this compound solution to the plate and incubate for the desired period. Include necessary controls as described in the MTT protocol.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSP1 TSP-1 CD47 CD47 TSP1->CD47 interaction blocked CD36 CD36 TSP1->CD36 binding promoted VEGFR2 VEGFR2 TSP1->VEGFR2 activation inhibited TAX2 This compound TAX2->TSP1 binds CD36->VEGFR2 associates with VEGF VEGF VEGF->VEGFR2 activates Signaling Downstream Signaling (e.g., NO pathway) VEGFR2->Signaling activates Angiogenesis Angiogenesis Inhibition Signaling->Angiogenesis inhibition of

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_peptide Prepare serial dilutions of this compound incubate_24h->prepare_peptide treat_cells Treat cells with peptide and controls prepare_peptide->treat_cells incubate_treatment Incubate for desired period (24-72h) treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT, CCK-8) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure_signal Measure absorbance/fluorescence incubate_reagent->measure_signal analyze_data Analyze data and calculate % viability measure_signal->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for Cell Viability Assays.

Troubleshooting_Flowchart decision High Variability? solution_seeding Optimize cell seeding technique. Use inner wells only. decision->solution_seeding Yes decision2 Unexpectedly High Viability? decision->decision2 No issue Inconsistent/Unexpected Results issue->decision Check... solution solution solution_interference Run cell-free peptide control. Subtract background. decision2->solution_interference Yes decision3 No Effect Observed? decision2->decision3 No solution_concentration Broaden concentration range. Check peptide stability. decision3->solution_concentration Yes solution_endpoint Consider alternative functional assays (e.g., migration). decision3->solution_endpoint No

Caption: Troubleshooting Logic for Peptide Viability Assays.

References

Technical Support Center: TAX2 Peptide In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAX2 peptide in vivo efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation and solvent for this compound for in vivo studies?

A1: this compound should be solubilized in a sterile, physiologically compatible buffer. For in vivo experiments, normal saline (0.9% w/v NaCl) is a suitable and commonly used vehicle.[1] It is crucial to ensure complete dissolution of the peptide. Gently vortex or sonicate if necessary, but avoid vigorous shaking to prevent aggregation. Always prepare fresh solutions before each experiment or store aliquots at -80°C for long-term stability and -20°C for short-term storage (up to one month) to avoid repeated freeze-thaw cycles.[2]

Q2: What is the recommended administration route and dosing schedule for this compound in preclinical tumor models?

A2: The most commonly reported administration route for this compound in preclinical mouse models is intraperitoneal (I.P.) injection.[3][4] Dosing schedules can vary depending on the tumor model and experimental design. A frequently used regimen is administering the peptide three times a week.[5]

Q3: What are the known off-target effects of this compound?

A3: TAX2 was designed as a selective antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[6][7] Unlike direct CD47-blocking antibodies, which can cause hematological toxicities like anemia and thrombocytopenia due to the ubiquitous expression of CD47 on cells like red blood cells and platelets, TAX2's mechanism of targeting TSP-1 is expected to have a more favorable safety profile.[8] Studies have shown that TAX2 administration is not associated with an increased risk of bleeding or significant changes in hematologic parameters.[9][10] However, as TAX2's mechanism involves promoting the interaction of TSP-1 with CD36, researchers should be aware of the biological roles of the TSP-1/CD36 axis, which is involved in processes like anti-angiogenesis and fatty acid metabolism.[6][11][12]

Q4: How should I properly handle and store the this compound to ensure its stability?

A4: TAX2 is a cyclic peptide, which generally confers greater stability compared to linear peptides. For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[2] Stability assays have shown that TAX2 is stable under various storage conditions, including as a lyophilized powder and in aqueous solution, with minimal degradation observed after multiple freeze-thaw cycles or exposure to light and different temperatures.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected In Vivo Efficacy
Potential Cause Troubleshooting Steps
Suboptimal Peptide Formulation/Aggregation 1. Visual Inspection: Before injection, visually inspect the peptide solution for any precipitation or cloudiness. 2. Solubility Check: Confirm the solubility of your peptide batch in the chosen vehicle at the desired concentration.[1] 3. Filtration: Filter the peptide solution through a 0.22 µm sterile filter before injection to remove any potential aggregates. 4. Formulation Adjuncts: For persistent solubility issues, consider the use of formulation aids such as co-solvents or excipients, though this may require further validation to ensure they do not interfere with the peptide's activity.
Inadequate Dosing or Dosing Schedule 1. Dose-Response Study: If you are using a new tumor model or cell line, it is advisable to perform a dose-response study to determine the optimal dose of TAX2. Doses ranging from 10 mg/kg to 30 mg/kg have been reported.[3][5] 2. Treatment Schedule: The frequency of administration can impact efficacy. A schedule of three times per week has been shown to be effective in several models.[5] 3. Pharmacokinetics: While specific pharmacokinetic data for TAX2 is limited, the short half-life of many peptides necessitates frequent administration to maintain therapeutic concentrations.[2]
Variability in Tumor Model 1. Cell Line Authentication: Ensure the authenticity of your cancer cell line through short tandem repeat (STR) profiling. 2. Tumor Implantation Site: The site of tumor implantation (subcutaneous vs. orthotopic) can significantly impact tumor growth and response to therapy. 3. Animal Strain and Health: Use healthy, immunocompromised mice of the appropriate strain for your xenograft model. Monitor the health of the animals throughout the study.
Peptide Degradation 1. Proper Storage and Handling: Strictly adhere to the recommended storage and handling procedures for the this compound.[2] 2. Fresh Preparations: Prepare fresh solutions for each set of injections whenever possible. 3. Stability Check: If you suspect degradation, you can perform a simple stability check using HPLC to assess the purity of your peptide stock.[8]
Issue 2: Injection Site Reactions or Animal Distress
Potential Cause Troubleshooting Steps
Improper Injection Technique 1. Correct Needle Gauge: Use an appropriate needle gauge for intraperitoneal injections in mice (e.g., 25-27G).[13] 2. Injection Volume: Ensure the injection volume is within the recommended limits for the size of the animal to avoid discomfort. 3. Proper Restraint: Properly restrain the animal to ensure accurate and safe injection.
Formulation Irritation 1. pH of Formulation: Check the pH of your peptide solution to ensure it is within a physiological range (pH 7.2-7.4). 2. Vehicle Control: Always include a vehicle-only control group to assess any reactions caused by the injection vehicle itself.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical in vivo studies with the this compound across various cancer models.

Table 1: Efficacy of this compound in Murine Xenograft Models

Cancer TypeCell LineMouse StrainDosing RegimenKey Efficacy ResultsReference
Melanoma B16F1C57BL/610 mg/kg, I.P., on days 3, 5, and 7Induced extensive tumor necrosis.[4]
Pancreatic Carcinoma MIA PaCa-2BALB/c nu/nu10 mg/kg, I.P., 3 times/week for 4 weeksSignificantly delayed tumor growth (2-fold inhibition).[4]
Ovarian Carcinoma A2780BALB/c nude10 mg/kg, I.P., 3 times/week for 2 weeks2-fold inhibition of tumor growth at early time-points.[5]
Ovarian Carcinoma SK-OV-3BALB/c nude10 mg/kg, I.P., 3 times/week for 7 weeks2-fold inhibition of tumor growth at early time-points.[5]
Ovarian Carcinoma ID8C57BL/6JRj30 mg/kg, I.P., 3 times/weekInhibited tumor growth and metastatic dissemination.[5][8]
Neuroblastoma SK-N-BE(2)NMRI nudeNot specifiedSignificant inhibition of tumor burden.[5]
Neuroblastoma SK-N-SHNMRI nudeNot specifiedSignificant inhibition of tumor burden.[5]

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for your particular tumor model and experimental goals.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., MIA PaCa-2, B16F1) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or C57BL/6).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Peptide Preparation and Administration:

    • Reconstitute the lyophilized this compound in sterile 0.9% NaCl to the desired stock concentration.

    • Further dilute the stock solution to the final injection concentration.

    • Administer the this compound solution or vehicle control to the respective groups via intraperitoneal injection according to the planned dosing schedule.

  • Efficacy Evaluation and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Visualizations

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Interaction Blocked by TAX2 CD36 CD36 TSP1->CD36 Interaction Promoted by TAX2 TAX2 This compound TAX2->TSP1 Binds to VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation NO_Signaling NO Signaling VEGFR2->NO_Signaling Activation Blocked Angiogenesis Angiogenesis NO_Signaling->Angiogenesis Inhibited

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Peptide_Prep 2. This compound Formulation Treatment 5. Treatment Administration Peptide_Prep->Treatment Randomization 4. Tumor Growth & Randomization Implantation->Randomization Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Health Treatment->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Data Analysis (Tumor Weight, etc.) Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Logic Start Inconsistent Efficacy Observed Formulation Check Peptide Formulation (Solubility, Aggregation) Start->Formulation Dosing Review Dosing Regimen (Dose, Frequency) Formulation->Dosing [Formulation OK] Optimize_Formulation Optimize Formulation Formulation->Optimize_Formulation [Issue Found] Model Assess Tumor Model (Cell Line, Animal Health) Dosing->Model [Dosing OK] Dose_Response Perform Dose-Response Study Dosing->Dose_Response [Issue Found] Stability Verify Peptide Stability (Storage, Handling) Model->Stability [Model OK] Validate_Model Validate Tumor Model Model->Validate_Model [Issue Found] Check_Stability Perform Stability Assay (e.g., HPLC) Stability->Check_Stability [Issue Found] Resolved Issue Resolved Stability->Resolved [Stability OK] Optimize_Formulation->Resolved Dose_Response->Resolved Validate_Model->Resolved Check_Stability->Resolved

Caption: Troubleshooting logic for inconsistent in vivo efficacy.

References

Technical Support Center: TAX2 Peptide Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing the TAX2 peptide in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for the this compound?

A1: The cyclic this compound is soluble in aqueous solvents, with normal saline (0.9% NaCl) being a suitable vehicle.[1] For long-term storage, it is advisable to store the lyophilized peptide at -20°C or -80°C.[2] Reconstituted peptide solutions can be stored at 4°C for up to a week, but for longer-term storage, it is recommended to make aliquots and freeze them at -20°C or colder to avoid repeated freeze-thaw cycles.[2] The peptide has shown stability under various handling conditions, including repeated freeze-thaw cycles and light exposure.[1]

Q2: What is the mechanism of action of the this compound?

A2: TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47.[3][4] It acts as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[3][5][6] By preventing the TSP-1:CD47 interaction, TAX2 unexpectedly promotes the binding of TSP-1 to the CD36 receptor.[3][7] This shift in binding leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, resulting in anti-angiogenic effects.[3][7] Furthermore, by modulating the tumor microenvironment, TAX2 can activate an anti-tumor immune response.[1][8][9]

Q3: What are the typical in vivo dosage and administration routes for long-term studies?

A3: In preclinical mouse models, TAX2 has been administered intraperitoneally (IP) at doses of 10 mg/kg.[3][10] The frequency of administration has varied depending on the tumor model and study duration, ranging from three times a week to daily injections.[3][11] For example, in a human pancreatic carcinoma xenograft model, TAX2 was injected intraperitoneally three times a week for four weeks.[3]

Q4: Is the cyclic or linear form of the this compound preferred for in vivo studies?

A4: The cyclic form of the this compound is favored for in vivo studies.[3][4] Molecular dynamics simulations have shown that the cyclic peptide has increased stability and maintains a helical native conformation, suggesting a higher affinity for binding to TSP-1 compared to the linear version.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of therapeutic effect in vivo. Suboptimal dosage or administration frequency. Titrate the dosage of this compound. While 10 mg/kg has been effective in some models[3][10], the optimal dose may vary. Increase the frequency of administration, as some protocols have used daily injections.
Peptide instability. Although TAX2 is stable[1], ensure proper storage and handling. Prepare fresh solutions from lyophilized stock for each set of experiments. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[2]
Tumor model resistance. The responsiveness to TAX2 may be tumor-type dependent. Consider combination therapies, as TAX2 has shown synergistic effects with immune checkpoint inhibitors like anti-PD-1.[1][8][12]
Inconsistent results between experiments. Variability in peptide preparation. Standardize the protocol for peptide reconstitution. Use the same source and lot of this compound for the duration of the study. Ensure the final formulation is sterile and free of contaminants.
Animal handling and tumor implantation. Ensure consistent tumor cell implantation techniques and monitor animal health closely throughout the study. Stress can impact tumor growth and therapeutic response.
Observed toxicity or adverse effects. High dosage. Although TAX2 has a favorable safety profile[1][12], if adverse effects are observed, consider reducing the dosage or the frequency of administration.
Contaminants in the peptide preparation. Ensure the purity of the this compound. Use a reputable supplier and consider performing quality control analysis.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Preclinical Models

Tumor ModelAnimal ModelTAX2 Dosage and AdministrationOutcomeReference
Melanoma (B16F1)C57BL/6 mice10 mg/kg, IP, at days 3, 5, and 7Substantial tumor necrosis at day 20.[3][3]
Pancreatic Carcinoma (MIA PaCa-2)BALB/C nu/nu mice10 mg/kg, IP, 3 times a week for 4 weeksStrong delay in tumor growth.[3][3]
Neuroblastoma (SK-N-BE(2) & SK-N-SH)NMRI nude miceBiologically relevant doses (not specified)Significant inhibition of tumor burden.[11][11]
Ovarian CarcinomaMouse modelsNot specifiedInhibits tumor growth and metastatic dissemination.[1][12][1][12]

Experimental Protocols

General Protocol for Long-Term In Vivo Study
  • Peptide Preparation:

    • Reconstitute lyophilized cyclic this compound in sterile 0.9% NaCl to the desired stock concentration.

    • Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

    • On the day of injection, thaw an aliquot and dilute it to the final injection concentration with sterile saline.

  • Animal Model and Tumor Implantation:

    • Select an appropriate mouse strain based on the tumor model (e.g., C57BL/6 for syngeneic models, nude mice for xenografts).

    • Subcutaneously inject a predetermined number of tumor cells (e.g., 3 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.[3]

    • Allow tumors to establish to a palpable size before initiating treatment.

  • Treatment Regimen:

    • Administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg.

    • The frequency of administration can be adjusted based on the study design, for example, three times per week.[3]

    • Include a control group receiving vehicle (0.9% NaCl) injections with the same frequency.

  • Monitoring and Data Collection:

    • Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width^2) / 2).

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Visualizations

TAX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Interaction (Blocked by TAX2) CD36 CD36 TSP1->CD36 Promoted Interaction TAX2 This compound TAX2->TSP1 Binds to VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation NO_Signaling Nitric Oxide (NO) Signaling VEGFR2->NO_Signaling Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Leads to NO_Signaling->Angiogenesis Promotes

Caption: TAX2 Signaling Pathway.

Long_Term_Study_Workflow start Start: Study Design peptide_prep This compound Preparation (Reconstitution & Aliquoting) start->peptide_prep animal_model Animal Model Preparation (Tumor Cell Implantation) start->animal_model treatment Treatment Initiation (IP Injection of TAX2 or Vehicle) peptide_prep->treatment animal_model->treatment monitoring Long-Term Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (Tumor Excision & Analysis) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Experimental Workflow for Long-Term this compound Studies.

References

Validation & Comparative

Unveiling the Specificity of TAX2 Peptide for Thrombospondin-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the TAX2 peptide's selectivity for Thrombospondin-1 (TSP-1) against other TSP-1 targeting alternatives. Supported by experimental data, this document elucidates the unique mechanism of TAX2 and offers detailed protocols for validation.

The this compound, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a highly selective antagonist of the Thrombospondin-1 (TSP-1):CD47 interaction.[1][2][3][4][5] Its unique mode of action, which involves binding directly to TSP-1, sets it apart from other molecules that modulate TSP-1 activity. This guide will delve into the specifics of TAX2's selectivity, compare it with other TSP-1 interacting peptides, and provide the experimental framework for its validation.

Comparative Analysis of TSP-1 Interacting Peptides

TAX2's primary distinction lies in its origin and specific target within the TSP-1 signaling axis. Unlike peptides derived from TSP-1 itself that often mimic its anti-angiogenic or other functions, TAX2 is engineered from CD47 to specifically block the TSP-1 binding site for CD47.[3][6] This targeted approach leads to a unique downstream signaling cascade. The following table summarizes the key characteristics of TAX2 in comparison to other TSP-1 targeting peptides.

FeatureThis compoundTSP-1-Derived Peptides (e.g., ABT-510)7N3 PeptideLSKL Peptide
Origin CD47-derivedTSP-1-derived (from Type 1 repeats)TSP-1-derived (from C-terminal domain)TSP-1-derived
Primary Target Thrombospondin-1 (TSP-1)Various, including CD36CD47TSP-1
Mechanism of Action Orthosteric antagonist of TSP-1:CD47 interaction.[1][2] Promotes TSP-1 binding to CD36.[3][6]Mimic anti-angiogenic properties of TSP-1.[7]Binds to CD47, mimicking TSP-1's effect at this receptor.[8]Antagonizes TSP-1's activation of TGF-β.[9][10]
Primary Downstream Effect Inhibition of VEGFR2 activation and downstream NO signaling, leading to anti-angiogenic and anti-tumor effects.[3][6][11]Inhibition of endothelial cell proliferation and migration.[12][13][14][15]T-cell activation inhibition.[8]Reduction of fibrosis.[10]
Binding Affinity (Kd) Micromolar (µM) range for TSP-1Varies depending on the peptideNot explicitly stated for CD47Not explicitly stated for TSP-1

Experimental Validation of TAX2's Selectivity for TSP-1

The selective binding of the this compound to TSP-1 has been rigorously validated through a series of biochemical and biophysical assays. These experiments are crucial for confirming its specific mechanism of action.

Quantitative Binding Affinity Data

The interaction between TAX2 and TSP-1 has been quantified using established techniques, demonstrating a specific and measurable affinity.

Experimental MethodAnalyteLigandResult
Surface Plasmon Resonance (SPR) This compoundThrombospondin-1 (TSP-1)Demonstrates specific binding of TAX2 to TSP-1, with no binding observed for a scrambled control peptide.[11]
Microscale Thermophoresis (MST) Thrombospondin-1 (TSP-1)This compoundConfirms direct binding and allows for the determination of binding affinity in the micromolar range.
ELISA Binding Assay Thrombospondin-1 (TSP-1)Biotinylated this compoundShows dose-dependent binding of TAX2 to immobilized TSP-1, which is competitively inhibited by unlabeled TAX2.[3]
Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of TSP-1:CD47 Interaction

  • Objective: To qualitatively demonstrate that TAX2 specifically inhibits the interaction between TSP-1 and its receptor CD47 in a cellular context.

  • Methodology:

    • Culture human primary endothelial cells (HUVECs) or other cells endogenously expressing TSP-1 and CD47.

    • Treat the cells with the this compound or a scrambled control peptide at a predetermined concentration (e.g., 100 µM) for a specified duration.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Incubate the cell lysates with an antibody specific for CD47 (or TSP-1) overnight at 4°C.

    • Add protein A/G-agarose beads to the lysate-antibody mixture to precipitate the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against TSP-1 (or CD47, if CD47 was the immunoprecipitated protein) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Expected Outcome: A significant reduction in the amount of co-immunoprecipitated TSP-1 in the presence of TAX2 compared to the control, indicating that TAX2 disrupts the TSP-1:CD47 interaction.

2. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

  • Objective: To quantitatively measure the binding affinity and kinetics of the this compound to TSP-1.

  • Methodology:

    • Immobilize recombinant human TSP-1 onto a sensor chip surface.

    • Prepare a series of dilutions of the this compound and a scrambled control peptide in a suitable running buffer.

    • Inject the peptide solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of bound peptide.

    • After the association phase, inject running buffer to monitor the dissociation of the peptide.

    • Regenerate the sensor surface to remove any bound peptide before the next injection.

    • Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Expected Outcome: The analysis should reveal a specific binding of TAX2 to TSP-1 with a quantifiable affinity (KD in the micromolar range), while the scrambled peptide should show no significant binding.

Signaling Pathways and Experimental Workflows

The selective action of the this compound initiates a distinct signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used for their validation.

TAX2_Signaling_Pathway cluster_0 Normal TSP-1 Signaling cluster_1 TAX2-Mediated Signaling TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Binds VEGFR2_norm VEGFR2 CD47->VEGFR2_norm Inhibits NO_Signal_norm NO Signaling VEGFR2_norm->NO_Signal_norm Activates Angiogenesis_norm Angiogenesis NO_Signal_norm->Angiogenesis_norm Promotes TAX2 This compound TSP1_tax Thrombospondin-1 (TSP-1) TAX2->TSP1_tax Binds & Blocks CD47 site CD47_tax CD47 Receptor TSP1_tax->CD47_tax Interaction Blocked CD36 CD36 Receptor TSP1_tax->CD36 Binding Promoted VEGFR2_tax VEGFR2 CD36->VEGFR2_tax Inhibits Activation NO_Signal_tax NO Signaling VEGFR2_tax->NO_Signal_tax Disrupted Angiogenesis_tax Angiogenesis Inhibition NO_Signal_tax->Angiogenesis_tax Leads to Co_IP_Workflow start Cell Culture (e.g., HUVECs) treatment Treat with TAX2 or Scrambled Peptide start->treatment lysis Cell Lysis treatment->lysis immunoprecipitation Immunoprecipitation with anti-CD47 Antibody lysis->immunoprecipitation beads Capture with Protein A/G Beads immunoprecipitation->beads wash Wash to Remove Non-specific Binders beads->wash elution Elution of Protein Complexes wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot with anti-TSP-1 Antibody sds_page->western_blot detection Detection (ECL) western_blot->detection result Analyze Reduction in Co-IP'd TSP-1 detection->result SPR_Workflow start Immobilize TSP-1 on Sensor Chip injection Inject TAX2 / Scrambled Peptide start->injection association Association Phase injection->association dissociation Dissociation Phase association->dissociation regeneration Regeneration dissociation->regeneration analysis Data Analysis (ka, kd, KD) dissociation->analysis

References

A Comparative Guide to Cancer Immunotherapy: TAX2 Peptide vs. SIRPα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with novel strategies emerging to overcome tumor immune evasion. Among these, agents targeting the CD47 signaling axis have shown significant promise. This guide provides a detailed comparison of two distinct therapeutic approaches that ultimately impact CD47 signaling: the TAX2 peptide, a selective antagonist of the thrombospondin-1 (TSP-1):CD47 interaction, and SIRPα inhibitors, which block the interaction between CD47 and signal-regulatory protein alpha (SIRPα).

Executive Summary

FeatureThis compoundSIRPα Inhibitors
Primary Target Thrombospondin-1 (TSP-1)Signal-Regulatory Protein Alpha (SIRPα)
Mechanism of Action Blocks TSP-1 binding to CD47, leading to anti-angiogenic effects and enhanced anti-tumor immunity.[1][2][3]Block the CD47-SIRPα "don't eat me" signal, promoting macrophage-mediated phagocytosis of tumor cells.[4][5][6]
Therapeutic Approach Indirectly modulates CD47 signaling by targeting its interaction with TSP-1 in the tumor microenvironment.[1][2]Directly targets the innate immune checkpoint by blocking the CD47-SIRPα interaction.[4][6]
Key Downstream Effects Inhibition of angiogenesis, induction of tumor necrosis, and increased T-cell infiltration.[1][7]Enhanced phagocytosis of tumor cells by macrophages and other myeloid cells.[8][9]
Development Stage PreclinicalPreclinical and Clinical Trials[10][11]

Mechanism of Action and Signaling Pathways

This compound: A Modulator of the Tumor Microenvironment

The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It acts as a selective antagonist of the interaction between TSP-1 and CD47.[2] In the tumor microenvironment, elevated TSP-1 levels contribute to a pro-angiogenic and immunosuppressive milieu. By binding to TSP-1, TAX2 prevents its interaction with CD47.[1] This blockade unexpectedly promotes the binding of TSP-1 to another receptor, CD36, which triggers anti-angiogenic signaling pathways.[1][12] This leads to the disruption of VEGFR2 activation and a reduction in nitric oxide (NO) signaling, ultimately inhibiting the formation of new blood vessels that tumors need to grow.[1][3] Furthermore, by disrupting the TSP-1:CD47 interaction, TAX2 has been shown to promote the infiltration of T-cells into the tumor, suggesting a role in activating adaptive anti-tumor immunity.[7]

TAX2_Signaling_Pathway This compound Signaling Pathway cluster_TME Tumor Microenvironment cluster_effects Downstream Effects TAX2 TAX2 TSP-1 TSP-1 TAX2->TSP-1 binds & inhibits TAX2->TSP-1 CD47 CD47 TSP-1->CD47 interaction blocked CD36 CD36 TSP-1->CD36 binding promoted Immune Activation Immune Activation TSP-1->Immune Activation inhibition reversed VEGFR2 VEGFR2 CD36->VEGFR2 inhibits activation Anti-Angiogenesis Anti-Angiogenesis VEGFR2->Anti-Angiogenesis leads to SIRPa_Inhibitor_Signaling_Pathway SIRPα Inhibitor Signaling Pathway cluster_cells Cellular Interaction cluster_receptors Receptor Interaction cluster_outcome Outcome Cancer Cell Cancer Cell Macrophage Macrophage CD47 CD47 SIRPa SIRPa CD47->SIRPa "Don't Eat Me" Signal No Phagocytosis No Phagocytosis CD47->No Phagocytosis leads to SIRPa Inhibitor SIRPa Inhibitor SIRPa Inhibitor->SIRPa blocks interaction Phagocytosis Phagocytosis SIRPa Inhibitor->Phagocytosis enables Phagocytosis_Assay_Workflow In Vitro Phagocytosis Assay Workflow Prepare Macrophages Prepare Macrophages Co-culture Cells Co-culture Cells Prepare Macrophages->Co-culture Cells Label Cancer Cells Label Cancer Cells Label Cancer Cells->Co-culture Cells Add SIRPa Inhibitor Add SIRPa Inhibitor Co-culture Cells->Add SIRPa Inhibitor Incubate Incubate Add SIRPa Inhibitor->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Quantify Phagocytosis Quantify Phagocytosis Analyze by Flow Cytometry->Quantify Phagocytosis

References

Unveiling the Target Specificity of TAX2 Peptide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and potential off-target effects of a therapeutic candidate is paramount. This guide provides a detailed comparison of the TAX2 peptide, a promising anti-cancer agent, with a scrambled peptide control, focusing on its target engagement and functional specificity. The information presented is based on preclinical studies and aims to offer a clear perspective on the peptide's mechanism of action.

The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It is designed to act as an antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47, a pathway implicated in tumor angiogenesis and immune evasion.[1][2] This guide delves into the experimental data that substantiates the specificity of TAX2 for its intended target and its resultant anti-tumor activities.

Target Binding Specificity: TAX2 vs. Scrambled Peptide

Experimental evidence consistently demonstrates that the this compound specifically binds to TSP-1, thereby inhibiting its interaction with CD47. In contrast, a scrambled peptide, used as a negative control, shows no significant binding. This specificity is crucial as it minimizes the potential for unintended biological effects.

AssayThis compoundScrambled Peptide (Control)Key Finding
ELISA Binding Assay Binds to immobilized TSP-1Does not bind to immobilized TSP-1TAX2 directly interacts with TSP-1.[3]
Co-immunoprecipitation Prevents TSP-1 binding to CD47 in HUVECsNo effect on TSP-1:CD47 interactionTAX2 effectively disrupts the target protein-protein interaction in a cellular context.[1]
Surface Plasmon Resonance (SPR) Shows clear SPR signal, indicating binding to rmTSP-1No SPR signal elicitedConfirms a direct and specific binding interaction between TAX2 and TSP-1.[4]

Functional Consequences of Target Engagement

The specific binding of the this compound to TSP-1 translates into significant anti-angiogenic and anti-tumor effects in preclinical models. These effects are not observed with the scrambled control peptide, further underscoring the target-dependent action of TAX2.

Biological EffectThis compound TreatmentScrambled Peptide (Control) TreatmentExperimental Model
Endothelial Cell Migration Inhibition of HUVEC migrationNo effect on HUVEC migrationIn vitro angiogenesis assay[1]
Tumor Necrosis Induces substantial tumor necrosisNo significant tumor necrosisSyngeneic melanoma model (B16F1)[1]
Tumor Growth Strong delay in tumor growthNo significant effect on tumor growthHuman pancreatic carcinoma xenograft (MIA PaCa-2)[1]
Tumor Vascularization Highly disturbs tumor vascularizationNo significant effect on tumor vascularizationSyngeneic melanoma and human pancreatic carcinoma xenografts[1]
Anti-Tumor Immunity Activates anti-cancer adaptive immunityNot reportedSyngeneic ovarian carcinoma models[2]

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for evaluating the presented data. Below are summaries of the key techniques used in the cited studies.

Enzyme-Linked Immunosorbent Assay (ELISA) Binding Assay: Human platelet-derived TSP-1 was immobilized on ELISA microtiter plates. Biotinylated this compound or a biotinylated scrambled control peptide were incubated in the wells. The amount of bound peptide was quantified, demonstrating the direct interaction between TAX2 and TSP-1.[5]

Co-immunoprecipitation: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with either TAX2 or a scrambled peptide. Cell lysates were then subjected to immunoprecipitation using an anti-CD47 antibody. The resulting immunocomplexes were analyzed by SDS-PAGE and immunoblotted for TSP-1 and CD47 to determine if the interaction was disrupted.[1]

Surface Plasmon Resonance (SPR): Recombinant mouse TSP-1 was used to investigate the interaction with the this compound. The experiment measured the change in the refractive index at the surface of a sensor chip as the this compound was injected over the immobilized TSP-1, allowing for the characterization of the binding kinetics.[4]

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of TAX2's action.

TAX2_Mechanism_of_Action cluster_normal Normal Angiogenic Signaling cluster_tax2 This compound Intervention TSP1 TSP-1 CD47 CD47 TSP1->CD47 Binds Angiogenesis Angiogenesis CD47->Angiogenesis Promotes TAX2 This compound TSP1_2 TSP-1 TAX2->TSP1_2 Binds & Sequesters Blocked_CD47 CD47 Inhibited_Angiogenesis Inhibited Angiogenesis Blocked_CD47->Inhibited_Angiogenesis Inhibition TSP1_2->Blocked_CD47 Binding Blocked

Caption: Mechanism of this compound action.

Co_IP_Workflow start HUVEC Culture treatment Treat with TAX2 or Scrambled Peptide start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-CD47 Ab lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot for TSP-1 and CD47 sds_page->western analysis Analysis of TSP-1:CD47 Interaction western->analysis

Caption: Co-immunoprecipitation experimental workflow.

Logical_Flow_of_Action TAX2_Admin This compound Administration TSP1_Binding Specific Binding to TSP-1 TAX2_Admin->TSP1_Binding CD47_Block Blockade of TSP-1:CD47 Interaction TSP1_Binding->CD47_Block Angio_Inhibit Inhibition of Angiogenesis CD47_Block->Angio_Inhibit Immune_Activation Activation of Anti-Tumor Immunity CD47_Block->Immune_Activation Tumor_Effect Tumor Necrosis & Growth Inhibition Angio_Inhibit->Tumor_Effect Immune_Activation->Tumor_Effect

Caption: Logical flow of this compound's anti-tumor effects.

References

Benchmarking TAX2 Peptide: A Comparative Guide to Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-angiogenic agent, TAX2 peptide, against established alternatives: Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141). The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized for these assessments.

Mechanism of Action: A Tale of Different Targets

The anti-angiogenic agents discussed herein employ distinct strategies to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.

This compound: This dodecapeptide selectively antagonizes the interaction between Thrombospondin-1 (TSP-1) and the CD47 receptor.[1][2][3] This selective blockade unexpectedly triggers anti-angiogenic effects by redirecting TSP-1 to bind with CD36. This enhanced TSP-1/CD36 interaction ultimately disrupts the signaling cascade of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][4]

Bevacizumab (Avastin®): As a humanized monoclonal antibody, Bevacizumab directly targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A). By sequestering VEGF-A, it prevents the activation of VEGFRs on endothelial cells, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Sunitinib (Sutent®): This small molecule acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include all VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, Sunitinib effectively blocks the signaling pathways responsible for both tumor angiogenesis and direct tumor cell proliferation.[5][6]

Sorafenib (Nexavar®): Similar to Sunitinib, Sorafenib is a multi-kinase inhibitor that targets several RTKs, including VEGFRs and PDGFR-β.[7] Additionally, Sorafenib inhibits the RAF/MEK/ERK signaling pathway within tumor cells, giving it a dual mechanism of action that impacts both angiogenesis and tumor cell proliferation directly.[7]

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and conditions across different studies.

In Vitro Anti-Angiogenic Activity
AgentAssayCell LineKey Findings
This compound Endothelial Cell Migration (Boyden Chamber)HUVEC50% inhibition at 100 µM[4][8]
Endothelial Cell Tube FormationHUVEC40% inhibition of pseudo-tube network formation[4][8]
Bevacizumab Endothelial Cell Tube FormationHUVECInhibition of tube formation observed, but quantitative data varies with experimental setup.[9][10][11]
Sunitinib Endothelial Cell ProliferationHUVECIC50 of 40 nM[5][6]
Endothelial Cell Tube FormationCo-cultureIC50 of 33.1 nM (valid tube count) and 24.8 nM (total tube area)[12]
Sorafenib Kinase InhibitionCell-freeIC50 of 90 nM for VEGFR-2[7]
Endothelial Cell ProliferationHUVECIC50 of ~1.5 µM[13]
In Vivo Anti-Tumor Efficacy
AgentTumor ModelKey Findings
This compound Pancreatic Carcinoma Xenograft (MIA PaCa-2)2-fold decrease in tumor growth compared to control[4]
Bevacizumab Various Xenograft ModelsEfficacy is dose and tumor-type dependent.[11][14]
Sunitinib Renal Cell Carcinoma XenograftSignificant tumor growth inhibition and decreased microvessel density.[15][16]
Sorafenib Hepatocellular Carcinoma XenograftInhibition of tumor growth and induction of apoptosis.[17][18][19][20]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

TAX2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 Receptor TSP1->CD47 Binding (Blocked by TAX2) CD36 CD36 Receptor TSP1->CD36 Enhanced Binding TAX2 This compound TAX2->TSP1 Binds to Angiogenesis Angiogenesis CD47->Angiogenesis Promotes VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Signaling Anti_Angiogenesis Anti-Angiogenesis CD36->Anti_Angiogenesis Promotes VEGFR2->Angiogenesis Promotes

Caption: this compound's mechanism of action.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Binds & Activates Bevacizumab Bevacizumab Bevacizumab->VEGFA Sequesters Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Initiates Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Survival Cell Survival Signaling->Survival

Caption: VEGF signaling pathway and points of inhibition.

Experimental Workflows

Tube_Formation_Assay start Start plate_prep Coat 96-well plate with Matrigel start->plate_prep cell_seed Seed Endothelial Cells (e.g., HUVECs) plate_prep->cell_seed treatment Add Anti-Angiogenic Agent (TAX2, Bevacizumab, etc.) cell_seed->treatment incubation Incubate for 4-18 hours treatment->incubation imaging Image Tube Formation (Microscopy) incubation->imaging quantification Quantify Tube Length, Branch Points, etc. imaging->quantification end End quantification->end

Caption: Workflow for the in vitro tube formation assay.

Xenograft_Model_Workflow start Start cell_injection Subcutaneously inject tumor cells into immunocompromised mice start->cell_injection tumor_growth Allow tumors to reach a specified volume cell_injection->tumor_growth treatment Administer Anti-Angiogenic Agent (e.g., intraperitoneal injection) tumor_growth->treatment monitoring Monitor tumor volume and animal well-being treatment->monitoring endpoint Endpoint: Sacrifice and analyze tumor tissue monitoring->endpoint analysis Analyze tumor weight, volume, and microvessel density endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo tumor xenograft model.

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well in complete endothelial growth medium.

  • Starvation: After 24 hours, the medium is replaced with a basal medium containing a low serum concentration (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells.

  • Treatment: The starvation medium is replaced with fresh low-serum medium containing various concentrations of the anti-angiogenic agents (this compound, Bevacizumab, Sunitinib, Sorafenib) or a vehicle control.

  • Incubation: Cells are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay that measures DNA content. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The concentration of the agent that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.

Endothelial Cell Migration Assay (Boyden Chamber)
  • Chamber Preparation: Polycarbonate membranes (8 µm pore size) in transwell inserts are coated with an extracellular matrix protein (e.g., fibronectin or collagen).

  • Cell Seeding: HUVECs are serum-starved for 4-6 hours, then resuspended in basal medium and seeded into the upper chamber of the transwell inserts.

  • Treatment: The lower chamber contains basal medium with a chemoattractant (e.g., VEGF) and the anti-angiogenic agent at various concentrations.

  • Incubation: The plate is incubated for 4-6 hours to allow cell migration through the membrane.

  • Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of migrated cells is counted in several microscopic fields, and the percentage of migration inhibition is calculated relative to the control.

Endothelial Cell Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a basal medium.

  • Treatment: The cells are treated with various concentrations of the anti-angiogenic agents.

  • Incubation: The plate is incubated for 4-18 hours to allow the formation of capillary-like structures (tubes).

  • Imaging: The formation of tubes is observed and photographed using an inverted microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and total tube area using image analysis software.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human tumor cells (e.g., pancreatic, renal, or hepatocellular carcinoma cell lines) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and receive systemic administration of the anti-angiogenic agents (e.g., via intraperitoneal or oral gavage) or a vehicle control, following a specific dosing schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The general health and body weight of the mice are also monitored.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. A portion of the tumor tissue is fixed for histological analysis to determine microvessel density (e.g., by CD31 staining) and the extent of necrosis.

References

On-Target Efficacy of TAX2 Peptide In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo on-target effects of the TAX2 peptide against alternative therapeutic strategies. This analysis is supported by experimental data from preclinical studies, detailing the anti-tumor and anti-angiogenic properties of TAX2 and its counterparts.

The this compound is a cyclic dodecapeptide designed as a selective antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2] This targeted disruption unexpectedly triggers a cascade of anti-angiogenic and anti-tumor effects. In vivo studies have demonstrated the efficacy of TAX2 in various cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian cancer.[1][2][3] This guide will delve into the quantitative data from these studies, comparing TAX2's performance with agents that target related pathways, such as those interfering with the CD47/SIRPα axis and other TSP-1-derived peptides.

Mechanism of Action: The TAX2 Signaling Pathway

This compound functions by binding to TSP-1, thereby preventing its interaction with the CD47 receptor.[2][4] This selective antagonism promotes the binding of TSP-1 to the CD36 receptor, which in turn disrupts the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and downstream nitric oxide (NO) signaling.[2][5][6] This cascade ultimately leads to the inhibition of angiogenesis and subsequent tumor necrosis.[2][7]

TAX2_Signaling_Pathway cluster_0 Normal State cluster_1 With this compound TSP1 TSP-1 CD47 CD47 TSP1->CD47 Binds VEGFR2_active VEGFR2 (Active) CD47->VEGFR2_active Promotes NO_signaling NO Signaling VEGFR2_active->NO_signaling Angiogenesis Angiogenesis NO_signaling->Angiogenesis TAX2 This compound TSP1_2 TSP-1 TAX2->TSP1_2 Binds & Blocks interaction with CD47 CD36 CD36 TSP1_2->CD36 Promoted Binding CD47_2 CD47 VEGFR2_inactive VEGFR2 (Inactive) CD36->VEGFR2_inactive Inhibits NO_signaling_inhibited NO Signaling (Inhibited) VEGFR2_inactive->NO_signaling_inhibited Angiogenesis_inhibited Angiogenesis (Inhibited) NO_signaling_inhibited->Angiogenesis_inhibited

This compound's Anti-Angiogenic Signaling Cascade.

Comparative In Vivo Efficacy of TAX2 and Alternatives

The following tables summarize the quantitative data from preclinical in vivo studies, comparing the anti-tumor effects of this compound with other agents targeting related pathways.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelMouse StrainTreatment RegimenOutcomeReference
Melanoma (B16F1)C57BL/610 mg/kg TAX2, i.p., days 3, 5, 7Significant tumor necrosis at day 20[2]
Pancreatic (MIA PaCa-2)BALB/c nu/nu10 mg/kg TAX2, i.p., 3x/week for 4 weeks~50% reduction in median tumor volume at day 38[2]
Neuroblastoma (SK-N-BE(2))NMRI nudeSystemic administrationsSignificant inhibition of tumor burden[1]
Ovarian (A2780 & SK-OV-3)BALB/c nudeThrice weekly injections2-fold inhibition of tumor growth[8]
Ovarian (ID8)C57BL/6JRj30 mg/kg TAX2, i.p., 3x/week for 4-8 weeksInhibition of tumor growth and metastatic dissemination[7]

Table 2: Comparison with Alternative Anti-Cancer Agents

AgentTarget/MechanismCancer ModelMouse StrainOutcomeReference
This compound TSP-1:CD47 Antagonist Melanoma (B16F1) C57BL/6 Significant tumor necrosis [2]
Anti-CD47 AntibodyCD47/SIRPα BlockadeLung Cancer (Patient-derived)ImmunodeficientSignificant tumor growth inhibition[9]
Anti-CD47 AntibodyCD47/SIRPα BlockadeGastric Cancer (MKN45)Not SpecifiedSynergistic tumor suppression with 5-Fu[10]
Pep-20CD47/SIRPα BlockadeColorectal CancerImmune-competentInhibited tumor growth[11][12]
ABT-510TSP-1 Derived Peptide (CD36 binder)Malignant GliomaAthymic nudeSignificantly inhibited tumor growth[13]
ABT-510 / ABT-526TSP-1 Derived PeptidesVarious spontaneous cancersCompanion DogsObjective responses and disease stabilization[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo experimental protocols for TAX2 and comparative agents.

This compound In Vivo Studies
  • Melanoma Allograft Model:

    • Cell Line: B16F1 melanoma cells (2.5 x 105) were subcutaneously injected into the left flank of C57BL/6 mice.[2]

    • Treatment: this compound (10 mg/kg) or a scrambled control peptide was administered via intraperitoneal (i.p.) injection on days 3, 5, and 7 post-tumor cell inoculation.[2]

    • Endpoint Analysis: Tumor volume was measured with calipers. Tumor necrosis and vascularization were assessed using MRI, µCT, and histopathological staining at specified time points.[2][16]

  • Pancreatic Carcinoma Xenograft Model:

    • Cell Line: MIA PaCa-2 pancreatic carcinoma cells (3 x 106) were subcutaneously injected into the left side of BALB/c nu/nu mice.[2]

    • Treatment: Starting on day 10 post-tumor challenge, this compound (10 mg/kg) or a control was injected i.p. three times a week for four weeks.[2]

    • Endpoint Analysis: Tumor volume was measured regularly with a caliper.[2]

  • Ovarian Carcinoma Models:

    • Xenograft Model: A2780 or SK-OV-3 human ovarian carcinoma cells were subcutaneously xenotransplanted into BALB/c nude mice. Treatment with TAX2 was administered systemically three times a week.[8]

    • Syngeneic Model: 5 x 106 ID8 cells were inoculated subcutaneously or intraperitoneally into C57BL/6JRj mice. TAX2 (30 mg/kg) was injected i.p. three times weekly for 4 or 8 weeks.[7]

    • Endpoint Analysis: Tumor growth and metastasis were monitored. Immune cell infiltration was analyzed by flow cytometry.[7]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture (e.g., B16F1, MIA PaCa-2) animal_model Animal Model Selection (e.g., C57BL/6, Nude Mice) tumor_inoculation Subcutaneous Tumor Cell Inoculation animal_model->tumor_inoculation treatment_groups Randomization into Treatment Groups (TAX2, Control, Alternatives) tumor_inoculation->treatment_groups peptide_admin Systemic Administration (e.g., Intraperitoneal Injection) treatment_groups->peptide_admin monitoring Regular Monitoring (Tumor Volume, Body Weight) peptide_admin->monitoring tumor_excision Tumor Excision at Study Conclusion monitoring->tumor_excision imaging Imaging Analysis (MRI, µCT) tumor_excision->imaging histology Histopathology (H&E, IHC for MVD) tumor_excision->histology immune_profiling Immune Cell Profiling (Flow Cytometry) tumor_excision->immune_profiling

Generalized In Vivo Efficacy Study Workflow.
Comparative Agent In Vivo Protocols

  • Anti-CD47 Antibody Studies:

    • Models: Typically involve xenografts of human cancer cell lines (e.g., lung, gastric) in immunodeficient mice.[9][10]

    • Treatment: Antibodies are administered systemically, often i.p., at varying doses and schedules.[9][10]

    • Endpoints: Tumor growth inhibition is the primary endpoint, with some studies also assessing phagocytosis and immune cell infiltration.[9]

  • TSP-1 Derived Peptide (ABT-510) Studies:

    • Model: Human malignant astrocytoma cells established in the brains of athymic nude mice.[13]

    • Treatment: Daily administration of ABT-510 until euthanasia.[13]

    • Endpoints: Tumor growth, microvessel density, and apoptosis of microvessel endothelial cells were evaluated.[13]

Concluding Remarks

The this compound demonstrates significant on-target anti-tumor and anti-angiogenic effects in a variety of preclinical cancer models. Its unique mechanism of action, selectively targeting the TSP-1:CD47 interaction to modulate the tumor microenvironment, distinguishes it from other agents. While direct peptide competitors are not extensively documented, comparison with therapies targeting the related CD47/SIRPα axis and other TSP-1-derived peptides provides valuable context for its therapeutic potential. The data presented in this guide underscores the promise of TAX2 as a novel anti-cancer agent and provides a foundation for further investigation and development.

References

TAX2 Peptide: A Comparative Analysis Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TAX2 peptide, a novel cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a promising anti-cancer agent. This guide provides a comprehensive comparison of its performance across various preclinical tumor models, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Performance Overview

This compound has demonstrated significant anti-tumor efficacy in a range of cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian carcinoma.[1][2][3] Its primary mechanism involves acting as an orthosteric antagonist to the interaction between thrombospondin-1 (TSP-1) and CD47.[1][3] This interference unexpectedly triggers anti-angiogenic effects and stimulates an anti-tumor immune response.[1][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes of this compound treatment in different tumor models as reported in preclinical studies.

Table 1: Inhibition of Tumor Growth

Tumor ModelCell LineMouse StrainAdministration Route & DoseTumor Growth InhibitionSource
Melanoma B16F1 (syngeneic)C57BL/6Intraperitoneal, 10 mg/kgDelayed tumor growth and extensive tumor necrosis[1]
Pancreatic Carcinoma MIA PaCa-2 (xenograft)BALB/c nu/nuIntraperitoneal, 10 mg/kg2-fold decrease in tumor growth[1][4]
Neuroblastoma SK-N-BE(2) & SK-N-SH (xenograft)NMRI nudeSystemicSignificant inhibition of tumor burden[2]
Ovarian Carcinoma A2780 & SK-OV-3 (xenograft)BALB/c nudeSystemic2-fold inhibition of tumor growth[3]
Ovarian Carcinoma ID8 (syngeneic)C57BL/6JRjIntraperitoneal, 30 mg/kgInhibition of tumor growth and metastatic dissemination[3]

Table 2: Anti-Angiogenic Effects

Tumor ModelKey FindingsMethod of AnalysisSource
Melanoma Disrupted and unstructured tumor-associated vascular networkTumor angiography (µCT)[1]
Pancreatic Carcinoma Considerably altered tumor-associated vasculatureHistopathological staining[1]
Glioblastoma Reduced vascular density of orthotopic tumorsIn vivo analysis[5]

Mechanism of Action: A Dual Approach

The anti-cancer activity of the this compound is rooted in a unique dual mechanism that targets both the tumor vasculature and the host immune system.

Anti-Angiogenesis

TAX2 was initially designed to antagonize the TSP-1:CD47 interaction.[1] Unexpectedly, this blockade promotes the binding of TSP-1 to the CD36 receptor.[1][6] This shift in binding leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, crucial pathways for angiogenesis.[1][6] The resulting inhibition of new blood vessel formation effectively starves the tumor, leading to necrosis and reduced growth.[1]

cluster_normal Normal Angiogenic Signaling cluster_tax2 TAX2-Mediated Anti-Angiogenesis TSP1 Thrombospondin-1 (TSP-1) CD47 CD47 TSP1->CD47 Binds VEGFR2 VEGFR2 CD47->VEGFR2 Promotes Activation NO_Signal NO Signaling VEGFR2->NO_Signal Activates Angiogenesis Angiogenesis NO_Signal->Angiogenesis Induces TAX2 This compound TSP1_2 Thrombospondin-1 (TSP-1) TAX2->TSP1_2 Binds CD47_2 CD47 TSP1_2->CD47_2 Blocks Interaction CD36 CD36 TSP1_2->CD36 Promotes Binding VEGFR2_2 VEGFR2 CD36->VEGFR2_2 Inhibits Activation NO_Signal_2 NO Signaling VEGFR2_2->NO_Signal_2 Disrupts Anti_Angiogenesis Anti-Angiogenesis NO_Signal_2->Anti_Angiogenesis Leads to

Caption: this compound's anti-angiogenic signaling pathway.
Immune Activation

Beyond its anti-angiogenic properties, TAX2 has been shown to activate anti-tumor immunity.[3] In syngeneic ovarian carcinoma models, TAX2 therapy leads to increased intra-tumor lymphocytic infiltration.[3][5] This suggests that by blocking the TSP-1:CD47 axis, which can inhibit T-cell activation, TAX2 helps to convert poorly immunogenic "cold" tumors into "hot" tumors that are more susceptible to an immune attack.[3][7] Furthermore, TAX2 has been shown to synergize with anti-PD-1 immune checkpoint inhibitors, enhancing their efficacy.[3]

cluster_tumor_micro Tumor Microenvironment cluster_tax2_immune TAX2-Mediated Immune Activation Tumor Tumor Cells TSP1 TSP-1 Tumor->TSP1 Secretes CD47 CD47 on T-Cell TSP1->CD47 Binds T_Cell T-Cell Exhaustion T-Cell Exhaustion CD47->Exhaustion Promotes TAX2 This compound TSP1_2 TSP-1 TAX2->TSP1_2 Blocks CD47_2 CD47 on T-Cell TSP1_2->CD47_2 Prevents Binding T_Cell_2 T-Cell Activation T-Cell Activation & Infiltration T_Cell_2->Activation Leads to

Caption: this compound's role in activating anti-tumor immunity.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the this compound.

In Vivo Tumor Growth Studies
  • Cell Implantation: Tumor cells (e.g., B16F1 melanoma, MIA PaCa-2 pancreatic, SK-N-BE(2) neuroblastoma, A2780 ovarian) are subcutaneously injected into the flank of immunocompromised (e.g., BALB/c nude, NMRI nude) or syngeneic (e.g., C57BL/6) mice.[1][2][3]

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The this compound is typically administered systemically, often via intraperitoneal injections, at doses ranging from 10 to 30 mg/kg, three times a week.[1][3]

  • Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.[1]

Angiogenesis Assays
  • In Vitro Tube Formation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix and treated with TAX2. The formation of capillary-like structures is observed and quantified.

  • Ex Vivo Aortic Ring Assay: Aortic rings from mice are embedded in a collagen matrix and cultured with or without TAX2. The outgrowth of microvessels is monitored.

  • In Vivo Tumor Angiography: Tumor-bearing mice are subjected to micro-computed tomography (µCT) after injection of a contrast agent to visualize and quantify the tumor vasculature.[1]

Immunohistochemistry and Immunofluorescence

  • Excised tumors are fixed, sectioned, and stained with antibodies against markers of interest, such as CD31 for blood vessels or CD3/CD8 for T-cells. This allows for the visualization and quantification of angiogenesis and immune cell infiltration within the tumor microenvironment.

cluster_workflow Experimental Workflow for TAX2 Evaluation cluster_analysis Post-Mortem Analysis start Tumor Cell Implantation (Subcutaneous) treatment This compound Administration (e.g., Intraperitoneal) start->treatment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology (H&E) endpoint->histology ihc Immunohistochemistry (e.g., CD31, CD8) endpoint->ihc angiography Tumor Angiography (µCT) endpoint->angiography

Caption: A generalized experimental workflow for evaluating TAX2 efficacy.

Conclusion

The this compound demonstrates a novel and effective anti-cancer strategy by simultaneously inhibiting angiogenesis and promoting an anti-tumor immune response. Its consistent efficacy across multiple, diverse tumor models in preclinical settings highlights its potential as a broad-spectrum therapeutic agent. Further investigation, particularly in combination with other immunotherapies, is warranted to fully elucidate its clinical potential.

References

A Comparative Guide to Validating the Immune-Modulating Effects of TAX2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TAX2 peptide's performance against a primary alternative, anti-CD47 monoclonal antibodies. The information herein is supported by experimental data to aid in the evaluation of these promising cancer immunotherapies.

The this compound is a cyclic dodecapeptide designed as a selective antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2] This targeted approach aims to modulate the tumor microenvironment by inhibiting angiogenesis and stimulating an anti-tumor immune response.[1][2][3] In contrast, anti-CD47 monoclonal antibodies offer a broader blockade of the CD47 receptor, most notably preventing its "don't eat me" signal to macrophages by blocking the SIRPα interaction.[4][5][6] This guide will delve into the experimental data validating these distinct mechanisms and their therapeutic implications.

Performance Comparison: this compound vs. Anti-CD47 Monoclonal Antibodies

The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the efficacy of this compound and anti-CD47 antibodies in relevant cancer models.

Table 1: In Vivo Anti-Tumor Efficacy

Therapeutic AgentCancer ModelDosage/ScheduleKey FindingsReference
This compound Ovarian Carcinoma (SK-OV-3, A2780 xenografts)10 mg/kg, i.p., 3 times a week2-fold inhibition of tumor growth at early time-points.[7][7]
Ovarian Carcinoma (ID8 syngeneic model)Not specifiedInhibited tumor growth to a similar extent as anti-PD-1 therapy and promoted extensive tumor necrosis.[3][3]
Melanoma (B16F1 allograft)10 mg/kg, i.p., at days 3, 5, and 7Did not significantly reduce tumor volume at day 12 but induced substantial tumor necrosis by day 20.[8][8]
Pancreatic Carcinoma (MIA PaCa-2 xenograft)10 mg/kg, i.p., 3 times a week for 4 weeksSignificantly inhibited tumor growth.[8][8]
Anti-CD47 mAb Ovarian Carcinoma (SK-OV-3 xenograft)Not specifiedCD47 knockdown inhibited tumor growth. Anti-CD47 mAb treatment recapitulated these results.[4][5][6][4][5][6]
Ovarian Carcinoma (PDX model)Not specifiedShowed significant anti-tumor activity, superior to Olaparib.

Table 2: Immune-Modulating Effects

Therapeutic AgentCancer ModelKey Findings on Immune Cell InfiltrationReference
This compound Melanoma (syngeneic models)Promotes intra-tumor lymphocytic infiltration.[2][2]
Ovarian Carcinoma (ID8 syngeneic model)Did not impact macrophage tumor recruitment.[2][2]
Anti-CD47 mAb Ovarian Carcinoma (SK-OV-3 and primary cells)Increased the phagocytic index of macrophages. Led to an increase in the number of infiltrating macrophages in vivo.[4][5][6][4][5][6]
Ovarian CarcinomaCD47 expression is negatively correlated with macrophage infiltration.[9][9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and anti-CD47 antibodies are visualized below.

TAX2_Mechanism cluster_0 This compound Intervention cluster_1 Downstream Effects TAX2 TAX2 TSP-1 TSP-1 TAX2->TSP-1 binds & blocks CD47 CD47 TSP-1->CD47 Interaction Blocked CD36 CD36 TSP-1->CD36 Interaction Promoted T-cell T-cell CD47->T-cell Inhibition Lifted VEGFR2 VEGFR2 CD36->VEGFR2 Inhibits Activation Anti-Angiogenesis Anti-Angiogenesis VEGFR2->Anti-Angiogenesis Anti-Tumor_Immunity Anti-Tumor_Immunity T-cell->Anti-Tumor_Immunity

Caption: this compound's dual mechanism of action.

AntiCD47_Mechanism cluster_0 Anti-CD47 mAb Intervention cluster_1 Downstream Effect Anti-CD47_mAb Anti-CD47_mAb CD47 CD47 Anti-CD47_mAb->CD47 binds & blocks SIRPa SIRPa CD47->SIRPa Interaction Blocked ('Don't Eat Me' Signal Off) Macrophage Macrophage SIRPa->Macrophage on Tumor_Cell Tumor_Cell Macrophage->Tumor_Cell Engulfs Phagocytosis Phagocytosis Tumor_Cell->Phagocytosis

Caption: Anti-CD47 mAb mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

In Vivo Tumor Xenograft Study

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of therapeutic peptides.

  • Cell Culture and Preparation:

    • Culture human cancer cell lines (e.g., SK-OV-3, A2780 for ovarian cancer) in appropriate media and conditions.

    • Harvest cells at 70-80% confluency. Wash with PBS and resuspend in a serum-free medium or PBS at a concentration of 3.0 x 10^6 cells per 100 µL.[10]

  • Animal Model:

    • Use 4-6 week old immunodeficient mice (e.g., nude or SCID mice).[10]

    • Allow a 3-5 day acclimatization period.[10]

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[10]

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or a control (e.g., vehicle or scrambled peptide) via intraperitoneal injection according to the desired schedule (e.g., three times a week).

  • Data Collection and Analysis:

    • Measure tumor volume using calipers every 2-3 days. Calculate volume using the formula: (width)² x length/2.[10]

    • Monitor animal weight and general health.

    • At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry).

Xenograft_Workflow Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (TAX2 or Control) Randomization->Treatment Data_Collection 7. Tumor Volume & Weight Measurement Treatment->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint_Analysis

Caption: In vivo tumor xenograft workflow.

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

This protocol details the staining of paraffin-embedded tumor sections to visualize and quantify immune cell infiltration.

  • Tissue Preparation:

    • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%, 50%) and finally in water.[11]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating.[11]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies targeting immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-enzyme complex.

    • Develop with a chromogen substrate (e.g., DAB) to produce a colored precipitate at the antigen site.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount the slides.

    • Acquire images using a microscope and quantify the number of positive cells in different tumor regions.

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 3. Blocking Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 6. Detection (Chromogen) Secondary_Ab->Detection Counterstain 7. Counterstaining Detection->Counterstain Imaging 8. Imaging & Analysis Counterstain->Imaging

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for TAX2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling TAX2 peptide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific guidelines for this compound are not independently established, general best practices for the disposal of synthetic and bioactive peptides provide a comprehensive framework. All peptide waste should be treated as chemical waste and managed according to institutional and regulatory standards.

Immediate Safety and Handling

Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific peptide. Standard laboratory safety precautions require the use of appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] All handling of this compound should be confined to a designated area to prevent cross-contamination.[1] In the event of a spill, liquid spills should be contained with an inert absorbent material, while solid spills should be carefully swept to avoid generating dust.[2]

Core Disposal Principles

The fundamental principle of peptide disposal is to follow local, state, and federal regulations.[2] Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.[1][2] Peptides should never be disposed of in regular trash or poured down the sanitary sewer unless explicitly authorized.[2][3] All waste, including used vials and contaminated PPE, must be collected in designated, properly labeled hazardous waste containers.[1][3]

Step-by-Step Disposal Protocols

The following are general procedures for the chemical inactivation and disposal of this compound waste, applicable to both liquid and solid forms.

Chemical Inactivation

Chemical degradation using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) is an effective method for inactivating bioactive peptides.[2]

For Liquid Waste (e.g., unused solutions, rinsates):

  • Work within a designated chemical fume hood.

  • Add a 10% bleach solution to the liquid peptide waste, ensuring a final bleach-to-waste ratio of at least 1:10.[2]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]

  • After the inactivation period, neutralize the bleach solution if required by local wastewater regulations.

  • Dispose of the neutralized solution as chemical waste in accordance with institutional guidelines.[2]

For Solid Waste (e.g., contaminated labware, PPE, unused peptide):

  • Collect all solid waste in a designated, leak-proof, and clearly labeled chemical waste container.[2]

  • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[2]

  • Following decontamination, decant the bleach solution and manage it as described for liquid waste.[2]

  • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as directed by your institution.[2]

Autoclaving

Autoclaving can be used as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[2]

  • Place the waste in an autoclave-safe bag or container. For liquid waste, do not seal the container tightly to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration.[2]

  • Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.[2]

Quantitative Data for Disposal Procedures

ParameterValueUnitApplicationSource
Chemical Inactivation
Inactivating Agent10% Sodium Hypochlorite(Bleach) SolutionLiquid & Solid Waste[2]
Contact Time≥ 30minutesLiquid & Solid Waste[2]
Bleach-to-Waste Ratio≥ 1:10Liquid Waste[2]
Autoclaving
Temperature121°CSecondary Decontamination[2]
Pressure15psiSecondary Decontamination[2]
Cycle Time30 - 60minutesSecondary Decontamination[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType LiquidWaste Liquid Waste (solutions, rinsates) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (vials, PPE, powder) WasteType->SolidWaste Solid ChemInactivation Chemical Inactivation (10% Bleach, 30 min) LiquidWaste->ChemInactivation SolidWaste->ChemInactivation Autoclave Secondary Treatment: Autoclave (Optional) ChemInactivation->Autoclave Dispose Dispose as Hazardous Waste (per Institutional EHS) ChemInactivation->Dispose If Autoclave is not used Autoclave->Dispose

Figure 1. Decision workflow for this compound disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.